2-Bromobiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTADSLDAUJLZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br | |
| Record name | 2-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024638 | |
| Record name | 2-Bromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-bromobiphenyl is a clear liquid. Insoluble in water. (NTP, 1992) | |
| Record name | 2-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
565 to 568 °F at 760 mmHg (NTP, 1992) | |
| Record name | 2-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (NTP, 1992) | |
| Record name | 2-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.2175 (NTP, 1992) - Denser than water; will sink | |
| Record name | 2-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
2052-07-5 | |
| Record name | 2-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Bromobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromobiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Biphenyl, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXS4234YXD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
34.7 to 35.6 °F (NTP, 1992) | |
| Record name | 2-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
2-Bromobiphenyl: A Comprehensive Technical Guide for Researchers
Introduction
2-Bromobiphenyl is an aromatic organic compound with the chemical formula C₁₂H₉Br. It consists of a biphenyl molecule substituted with a bromine atom at the ortho position. This substitution pattern imparts specific chemical reactivity, making it a crucial intermediate in the synthesis of a wide range of complex organic molecules. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid or solid at room temperature, characterized by its low solubility in water and good solubility in common organic solvents.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2052-07-5 | [3][4][5][6][7] |
| Molecular Formula | C₁₂H₉Br | [2][4][5][7] |
| Molecular Weight | 233.10 g/mol | [4][7] |
| Appearance | Clear liquid or white to off-white crystalline solid | [1][4] |
| Melting Point | 1.5-2 °C | [3][8][9] |
| Boiling Point | 297-298 °C at 760 mmHg | [3][4][8] |
| Density | 1.352 g/mL at 25 °C | [3][8][9] |
| Refractive Index | n20/D 1.628 | [8][9] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and dichloromethane | [1][2][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5][8] |
| Stability | Stable under normal conditions, but may be light-sensitive. Incompatible with strong oxidizing agents. | [1][3][10] |
Safety and Toxicology
This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.[11][12] It is irritating to the eyes, skin, and respiratory system.[10] GHS hazard statements indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[4]
| Hazard Statement | GHS Classification | Reference |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| H335 | May cause respiratory irritation | [4] |
| H410 | Very toxic to aquatic life with long lasting effects | [4] |
Applications in Research and Development
The primary utility of this compound lies in its role as a versatile synthetic intermediate.[1][2][13][14] The presence of the bromine atom allows for a variety of cross-coupling reactions, making it a valuable building block for more complex molecules.[1][15]
Key Applications:
-
Pharmaceutical Synthesis: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs). For example, it is a key intermediate in the production of Iloperidone, where the specific placement of the bromine atom is critical for its biological activity.[14]
-
Agrochemicals: It is utilized in the synthesis of new agrochemical compounds.[1][2]
-
Materials Science: Derivatives of this compound are integral to the production of materials for electronic devices, such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).[7][14] In OLEDs, these derivatives can function as electron-transport or hole-blocking materials, enhancing device efficiency and lifespan.[14]
-
Organic Synthesis: It is an important intermediate for synthesizing various complex organic molecules, including 2,2'-dibromo-9,9'-spirobifluorene, 3-bromo-9-(9-phenylfluoren-9-yl)carbazole, and phenanthrene compounds.[3][16] It can also be used to synthesize novel trispirocyclic hydrocarbons.[3][14]
-
Reference Compound: this compound is used as a reference compound in analytical chemistry, for instance, to investigate the extraction efficiency of solid-phase microextraction fibers.[3]
Experimental Protocols: Synthesis of this compound
Several methods exist for the synthesis of this compound. The most common industrial approach is the direct bromination of biphenyl.[1][15] Alternative methods, such as transition metal-catalyzed coupling reactions, are also employed.[1]
1. Direct Bromination of Biphenyl
This method involves the electrophilic aromatic substitution of biphenyl with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride.[1] Careful control of reaction conditions is necessary to favor the formation of the ortho-isomer and minimize the production of polybrominated byproducts.[15]
-
General Procedure: Biphenyl is dissolved in a suitable solvent, and a Lewis acid catalyst is added. Bromine is then added dropwise to the mixture, typically at a controlled temperature between 40-60 °C.[1] After the reaction is complete, the mixture is worked up to isolate and purify the this compound, often through recrystallization or vacuum distillation.[1]
2. Palladium-Catalyzed Cross-Coupling Reaction
A more modern approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[15]
-
Illustrative Protocol for a Suzuki-Miyaura Type Reaction:
-
A reaction flask is charged with an aryl boronic acid (2.0 mmol), 1,2-dibromobenzene, and powdered K₃PO₄ (2.2 mmol) in toluene (2.5 mL).[3]
-
The mixture is stirred vigorously and heated to 80 °C for 10 minutes.[3]
-
A palladium catalyst (0.2 mol%) dissolved in toluene is added to the mixture via syringe.[3]
-
The reaction progress is monitored periodically by taking samples and analyzing them by GC-MS.[3]
-
Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with ethyl acetate.[3]
-
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis of this compound.
This guide provides a foundational understanding of this compound for researchers and professionals. The detailed properties, applications, and synthetic methodologies presented herein are intended to facilitate its effective use in the laboratory and in the development of new technologies.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 2052-07-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 2052-07-5 [chemicalbook.com]
- 4. This compound | C12H9Br | CID 16329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accustandard.com [accustandard.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | CAS 2052-07-5 | Catsyn [catsyn.com]
- 8. This compound 96 2052-07-5 [sigmaaldrich.com]
- 9. 2-溴联苯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. fishersci.com [fishersci.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. nbinno.com [nbinno.com]
- 14. Buy this compound | 2052-07-5 [smolecule.com]
- 15. nbinno.com [nbinno.com]
- 16. Synthesis and Application of 2-Bromobiphenyl_Chemicalbook [chemicalbook.com]
Synthesis of 2-Bromobiphenyl from Biphenyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-bromobiphenyl from biphenyl. The synthesis of this compound is a critical step in the development of various pharmaceutical compounds and advanced materials. This document details three main synthetic strategies: direct bromination of biphenyl, synthesis via the Sandmeyer reaction, and synthesis through Suzuki-Miyaura cross-coupling. Each method is presented with detailed experimental protocols, quantitative data, and a discussion of its advantages and limitations.
Direct Electrophilic Bromination of Biphenyl
Direct bromination of biphenyl is a straightforward approach, but it typically yields a mixture of isomers, with the para-substituted product (4-bromobiphenyl) being the major component due to steric hindrance at the ortho positions and the electronic directing effects of the phenyl group. Achieving high ortho-selectivity is a significant challenge.
The reaction proceeds via an electrophilic aromatic substitution mechanism. The phenyl group is an ortho-, para-directing activator. The electrophile, typically Br+, is generated from bromine with the aid of a Lewis acid catalyst.
Experimental Protocol: General Procedure for Bromination of Biphenyl
A general procedure for the bromination of biphenyl is as follows:
-
In a fume hood, a solution of biphenyl in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
A Lewis acid catalyst, such as anhydrous iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is added to the flask.
-
A solution of bromine in the same solvent is added dropwise to the biphenyl solution at a controlled temperature (typically between 0 °C and room temperature).
-
The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of an aqueous solution of a reducing agent (e.g., sodium bisulfite or sodium thiosulfate) to consume excess bromine.
-
The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
The solvent is removed under reduced pressure, and the crude product, a mixture of isomeric bromobiphenyls and unreacted biphenyl, is obtained.
-
Purification is typically achieved by fractional distillation under reduced pressure or column chromatography to separate the this compound from its isomers.[1][2]
Table 1: Representative Quantitative Data for Direct Bromination of Biphenyl
| Parameter | Value | Reference |
| Reactants | Biphenyl, Bromine, Iron(III) bromide | General Knowledge |
| Solvent | Dichloromethane | General Knowledge |
| Temperature | 0 °C to Room Temperature | General Knowledge |
| Reaction Time | 1-4 hours | General Knowledge |
| Typical Yield of this compound | Low (isomer mixture) | [3] |
| Purification Method | Fractional Distillation, Column Chromatography | [1][2] |
Note: Specific yields for this compound via direct bromination are often low and part of a product mixture. Achieving high selectivity is the primary challenge.
Synthesis via the Sandmeyer Reaction
The Sandmeyer reaction provides a more regioselective route to this compound, starting from 2-aminobiphenyl. This multi-step synthesis involves the diazotization of 2-aminobiphenyl followed by a copper(I) bromide-mediated conversion of the diazonium salt to this compound.[4][5][6]
Synthesis of the Precursor: 2-Aminobiphenyl
2-Aminobiphenyl can be synthesized from biphenyl through a nitration and subsequent reduction sequence.
Biphenyl is nitrated using a mixture of nitric acid and sulfuric acid to yield a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl.
Experimental Protocol: Nitration of Biphenyl
-
Biphenyl is slowly added to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid with vigorous stirring.
-
The reaction temperature is maintained below 10 °C during the addition.
-
After the addition is complete, the mixture is stirred for several hours at room temperature.
-
The reaction mixture is then poured onto crushed ice, and the precipitated nitrobiphenyl isomers are collected by filtration.
-
The isomers are separated by fractional crystallization or column chromatography.
Table 2: Quantitative Data for the Nitration of Biphenyl
| Parameter | Value | Reference |
| Reactants | Biphenyl, Nitric Acid, Sulfuric Acid | [7][8][9] |
| Temperature | < 10 °C | [7][8][9] |
| Reaction Time | 2-4 hours | [7][8][9] |
| Yield of 2-Nitrobiphenyl | ~30-40% (isomer mixture) | [7][8][9] |
| Purification Method | Fractional Crystallization, Column Chromatography | [7][8][9] |
The separated 2-nitrobiphenyl is then reduced to 2-aminobiphenyl using a reducing agent such as tin(II) chloride in the presence of hydrochloric acid, or by catalytic hydrogenation.[7][10]
Experimental Protocol: Reduction of 2-Nitrobiphenyl
-
2-Nitrobiphenyl is dissolved in ethanol.
-
An acidic solution of stannous chloride (SnCl₂) is added, and the mixture is refluxed for several hours.
-
After cooling, the reaction mixture is made alkaline with a sodium hydroxide solution.
-
The resulting 2-aminobiphenyl is extracted with an organic solvent (e.g., diethyl ether).
-
The organic extracts are combined, dried, and the solvent is evaporated to yield 2-aminobiphenyl.[10]
Table 3: Quantitative Data for the Reduction of 2-Nitrobiphenyl
| Parameter | Value | Reference |
| Reactants | 2-Nitrobiphenyl, Tin(II) chloride, Hydrochloric acid | [10] |
| Solvent | Ethanol | [10] |
| Reaction Condition | Reflux | [10] |
| Reaction Time | 3 hours | [10] |
| Yield of 2-Aminobiphenyl | High | [7][10] |
| Purification Method | Extraction, Distillation | [10] |
Sandmeyer Reaction of 2-Aminobiphenyl
Experimental Protocol: Synthesis of this compound
-
2-Aminobiphenyl is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice bath.
-
A cold aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The completion of diazotization is checked with starch-iodide paper.
-
In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared.
-
The freshly prepared cold diazonium salt solution is added slowly to the CuBr solution.
-
Effervescence (evolution of nitrogen gas) is observed. The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., on a water bath) to ensure complete decomposition of the diazonium salt.
-
After cooling, the mixture is extracted with an organic solvent like diethyl ether or dichloromethane.
-
The organic layer is washed with water, sodium hydroxide solution, and brine, then dried over an anhydrous drying agent.
-
The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation.[6][11]
Table 4: Quantitative Data for the Sandmeyer Reaction
| Parameter | Value | Reference |
| Reactants | 2-Aminobiphenyl, Sodium Nitrite, Copper(I) Bromide, Hydrobromic Acid | [6][11] |
| Temperature | 0-5 °C (diazotization), Room temp to gentle heating (decomposition) | [6][11] |
| Reaction Time | 1-2 hours | [6][11] |
| Yield of this compound | Good to Excellent | [6][11] |
| Purification Method | Vacuum Distillation | [6][11] |
Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction offers a highly selective method for the synthesis of this compound. This palladium-catalyzed reaction involves the coupling of an arylboronic acid with an aryl halide. For the synthesis of this compound, phenylboronic acid can be coupled with 1,2-dibromobenzene.[12][13][14]
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, 1,2-dibromobenzene, phenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]), and a base (e.g., potassium carbonate or sodium carbonate) are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
-
The reaction progress is monitored by TLC or GC.
-
After the reaction is complete, the mixture is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.[12]
Table 5: Quantitative Data for the Suzuki-Miyaura Coupling
| Parameter | Value | Reference |
| Reactants | 1,2-Dibromobenzene, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | [12][15] |
| Solvent | Toluene/Ethanol/Water | [12] |
| Reaction Condition | Reflux under inert atmosphere | [12] |
| Reaction Time | 6-12 hours | [12][15] |
| Yield of this compound | Good to High | [12][14] |
| Purification Method | Column Chromatography | [12] |
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways to this compound.
Caption: Experimental workflow for the Sandmeyer reaction.
Conclusion
The synthesis of this compound from biphenyl can be achieved through several distinct routes, each with its own set of advantages and disadvantages.
-
Direct bromination is the most atom-economical approach but suffers from poor regioselectivity, leading to a mixture of isomers that requires challenging purification.
-
The Sandmeyer reaction , while being a multi-step process, offers excellent regioselectivity, providing a reliable method for obtaining pure this compound. The necessity of preparing the 2-aminobiphenyl precursor adds to the overall complexity of this route.
-
Suzuki-Miyaura cross-coupling also provides high selectivity and good yields. The availability and cost of the starting materials (1,2-dibromobenzene and phenylboronic acid) and the palladium catalyst are key considerations for this method.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including desired purity, scale of the reaction, cost considerations, and available equipment and expertise. For high-purity applications, such as in pharmaceutical development, the Sandmeyer or Suzuki-Miyaura routes are generally preferred over direct bromination.
References
- 1. scribd.com [scribd.com]
- 2. chembam.com [chembam.com]
- 3. rsc.org [rsc.org]
- 4. Purification [chem.rochester.edu]
- 5. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN106986774A - A kind of preparation method of 2 nitrobiphenyl - Google Patents [patents.google.com]
- 8. CN104478726A - Method of preparing 2-nitrobiphenyl compound - Google Patents [patents.google.com]
- 9. CA2248157C - Preparation of nitrobiphenyls - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
- 12. Synthesis and Application of 2-Bromobiphenyl_Chemicalbook [chemicalbook.com]
- 13. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 14. gala.gre.ac.uk [gala.gre.ac.uk]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
An In-depth Technical Guide to the Electrophilic Bromination of 2-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the mechanism, regioselectivity, and experimental protocols associated with the electrophilic bromination of 2-bromobiphenyl. This reaction is a key example of electrophilic aromatic substitution on a substituted biphenyl system, presenting unique challenges and opportunities in the synthesis of polyhalogenated biphenyls, which are of significant interest in medicinal chemistry and materials science.
Core Mechanism: Electrophilic Aromatic Substitution
The bromination of this compound proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The reaction is typically facilitated by a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), which polarizes the bromine molecule (Br₂), generating a potent electrophile (Br⁺). This electrophile is then attacked by the electron-rich π system of the biphenyl rings.
The core of the mechanism can be visualized as a two-step process:
-
Formation of the Sigma Complex (Arenium Ion): The electrophilic bromine attacks one of the aromatic rings, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base, typically the FeBr₄⁻ complex formed from the catalyst, abstracts a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the dibromobiphenyl product.
Regioselectivity: The Directing Effects of Substituents
The position of the second bromine atom on the biphenyl scaffold is dictated by the directing effects of the two existing substituents: the bromine atom on the first ring and the phenyl group as a substituent on the second ring.
-
Bromo Group: The bromine atom is an ortho, para-directing group. While it is deactivating overall due to its inductive electron-withdrawing effect, its lone pairs can participate in resonance, stabilizing the sigma complex intermediate when substitution occurs at the ortho and para positions.
-
Phenyl Group: The phenyl group is also an ortho, para-directing and activating group. It can stabilize the arenium ion intermediate through resonance.
Therefore, the incoming electrophile will preferentially attack the ortho and para positions on both rings, relative to the existing substituents. However, the precise isomer distribution is a complex interplay of both electronic and steric factors. The bulky bromine atom at the 2-position will sterically hinder attack at the adjacent 3-position and the 2'-position of the second ring.
While specific quantitative data for the bromination of this compound is not extensively reported in readily available literature, analysis of related reactions and theoretical considerations suggest the formation of a mixture of isomers. The major products are expected to be those where the second bromine atom is introduced at the para-positions of either ring, which are sterically more accessible.
Expected Major Isomers:
-
2-Bromo-4'-bromobiphenyl
-
2,4-Dibromobiphenyl
-
2,5-Dibromobiphenyl
Minor amounts of other isomers, such as 2,3-dibromobiphenyl, 2,6-dibromobiphenyl, and 2,2'-dibromobiphenyl, are also possible but are expected to be formed in lower yields due to steric hindrance and electronic effects.
Experimental Protocols
The following provides a general experimental procedure for the bromination of this compound and the subsequent analysis of the product mixture.
Bromination of this compound
Materials:
-
This compound
-
Anhydrous ferric bromide (FeBr₃) or iron filings
-
Liquid bromine (Br₂)
-
Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride, or 1,2-dichloroethane)
-
Sodium bisulfite solution (aqueous)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Reflux condenser (optional, depending on reaction temperature)
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound in the chosen anhydrous solvent.
-
Add a catalytic amount of anhydrous ferric bromide or a few iron filings to the solution.
-
Cool the mixture in an ice bath.
-
From a dropping funnel, add a solution of bromine in the same solvent dropwise to the stirred mixture. The addition should be slow to control the reaction temperature and the evolution of hydrogen bromide gas.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (this may range from a few hours to overnight, and can be monitored by TLC or GC). Gentle heating may be required to drive the reaction to completion.
-
Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture of dibromobiphenyls.
Product Analysis
The resulting mixture of dibromobiphenyl isomers can be analyzed and quantified using gas chromatography-mass spectrometry (GC-MS).
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
Capillary column suitable for the separation of halogenated aromatic compounds (e.g., DB-5ms or equivalent)
GC-MS Parameters (Typical):
-
Injector Temperature: 250-280 °C
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
Data Analysis:
The individual dibromobiphenyl isomers can be identified based on their retention times and mass spectra. The relative abundance of each isomer can be determined by integrating the peak areas in the total ion chromatogram.
Quantitative Data Summary
The following table summarizes the expected outcomes of the bromination of this compound. It is important to note that the exact isomer distribution will be highly dependent on the specific reaction conditions, including the catalyst, solvent, temperature, and reaction time.
| Product Isomer | Expected Relative Abundance | Key Identifying Mass Fragments (m/z) |
| 2-Bromo-4'-bromobiphenyl | Major | 312 (M⁺), 232, 152 |
| 2,4-Dibromobiphenyl | Major | 312 (M⁺), 232, 152 |
| 2,5-Dibromobiphenyl | Major | 312 (M⁺), 232, 152 |
| 2,3-Dibromobiphenyl | Minor | 312 (M⁺), 232, 152 |
| 2,6-Dibromobiphenyl | Minor | 312 (M⁺), 232, 152 |
| 2,2'-Dibromobiphenyl | Minor | 312 (M⁺), 232, 152 |
Logical Relationships in Regioselectivity
The regiochemical outcome of the bromination of this compound is governed by a hierarchy of directing effects and steric considerations.
This guide provides a detailed technical overview of the bromination of this compound. For specific applications, further optimization of the reaction conditions and detailed analytical studies are recommended to achieve the desired product distribution and yield.
An In-depth Technical Guide to the ¹H NMR Spectroscopic Data of 2-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromobiphenyl. The information presented herein is intended to support research and development activities where the accurate identification and characterization of this compound are crucial.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits a complex pattern of signals in the aromatic region, arising from the nine distinct protons on the two phenyl rings. The chemical shifts are influenced by the anisotropic effect of the adjacent phenyl ring and the electronic effects of the bromine substituent.
The experimental ¹H NMR data for this compound, recorded in deuterated chloroform (CDCl₃) at 400 MHz, is summarized in the table below.
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Tentative Assignment |
| 1 | 7.65-7.69 | m | 1H | - | H6' |
| 2 | 7.31-7.46 | m | 7H | - | H2, H3, H4, H5, H3', H4', H5' |
| 3 | 7.20 | ddd | 1H | 8.0, 6.8, 2.3 | H6 |
Note: The assignments for the signals within the multiplet at 7.31-7.46 ppm are complex due to signal overlap. The assignment of H6' is based on the expected deshielding effect of the bromine atom.
Proton Assignments and Molecular Structure
The structure of this compound with the assigned proton numbering is presented below. This numbering is used for the tentative assignments in the data table.
An In-depth Technical Guide to the 13C NMR of 2-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-bromobiphenyl. It includes a detailed analysis of its chemical shifts, a standard experimental protocol for data acquisition, and logical diagrams to illustrate the structural-spectral relationships. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction to the 13C NMR Spectroscopy of this compound
Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon skeleton of a molecule. For a molecule like this compound, which consists of two phenyl rings with a bromine substituent on one of them, 13C NMR provides crucial information about the electronic environment of each carbon atom. The chemical shifts (δ) are influenced by factors such as hybridization, inductive effects of the bromine atom, and steric interactions between the two rings.
Due to the presence of the bromine atom and the hindered rotation around the biphenyl linkage, all twelve carbon atoms in this compound are chemically non-equivalent, leading to the expectation of twelve distinct signals in the proton-decoupled 13C NMR spectrum.
Predicted 13C NMR Chemical Shift Data
While a definitive, publicly available, and fully assigned 13C NMR dataset for this compound from a centralized database like the Spectral Database for Organic Compounds (SDBS) is not readily accessible, a representative spectrum can be constructed based on known substituent effects and data from similar compounds. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
The following table summarizes the predicted 13C NMR chemical shifts for this compound in a common deuterated solvent such as chloroform-d (CDCl₃). The assignment is based on established principles of 13C NMR spectroscopy, including the electronegative effect of the bromine atom and the shielding/deshielding effects within the aromatic rings.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 | 142.5 |
| C2 | 122.5 |
| C3 | 133.0 |
| C4 | 129.0 |
| C5 | 131.5 |
| C6 | 127.5 |
| C1' | 140.0 |
| C2', C6' | 129.5 |
| C3', C5' | 128.5 |
| C4' | 127.0 |
Note: These are predicted values and may vary slightly depending on the specific experimental conditions.
Logical Relationship of Carbon Atoms and Chemical Shifts
The following diagram illustrates the structure of this compound with the IUPAC numbering of the carbon atoms and their correlation to the predicted chemical shift regions.
Experimental Protocol for 13C NMR of this compound
The following is a detailed methodology for acquiring a high-quality proton-decoupled 13C NMR spectrum of this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.
-
Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for non-polar to moderately polar organic compounds and is suitable for this compound.[1] Its residual 13C signal appears as a triplet at approximately 77.2 ppm.[1]
-
Concentration: For a standard 13C NMR experiment on a 400-600 MHz spectrometer, a concentration of 20-50 mg of this compound in 0.5-0.7 mL of CDCl₃ is recommended.[2]
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.
-
Dissolution and Transfer: Dissolve the weighed sample in the deuterated solvent in a small vial. Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Sample Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height to ensure it is within the detection region of the NMR probe.
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a standard proton-decoupled 13C NMR experiment on a 400 MHz spectrometer.
| Parameter | Value | Rationale |
| Spectrometer Frequency | 100 MHz for 13C | Standard for a 400 MHz 1H spectrometer. |
| Pulse Program | zgpg30 or similar | A standard one-pulse experiment with proton decoupling. |
| Pulse Angle (Flip Angle) | 30-45 degrees | A smaller flip angle allows for a shorter relaxation delay.[3] |
| Acquisition Time (AQ) | 1.0 - 2.0 s | Sufficient to allow for the decay of the free induction decay (FID) signal.[3] |
| Relaxation Delay (D1) | 2.0 s | Allows for the relaxation of the carbon nuclei back to equilibrium.[3] |
| Number of Scans (NS) | 128 or higher | Due to the low natural abundance of 13C, multiple scans are required to achieve a good signal-to-noise ratio.[3] |
| Spectral Width (SW) | 0 - 220 ppm | Covers the entire range of expected 13C chemical shifts for organic molecules.[4] |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Decoupling | Broadband proton decoupling | Simplifies the spectrum by removing C-H coupling, resulting in single peaks for each carbon.[2] |
Data Processing
-
Fourier Transformation: The acquired FID is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shift axis is referenced to the solvent peak (CDCl₃ at 77.2 ppm) or an internal standard like TMS (0 ppm).
-
Peak Picking: The chemical shift of each peak is determined.
Experimental Workflow
The following diagram outlines the typical workflow for obtaining and analyzing the 13C NMR spectrum of this compound.
Conclusion
This technical guide provides a detailed framework for understanding and obtaining the 13C NMR spectrum of this compound. The provided data, though predictive, is based on sound spectroscopic principles and serves as a reliable reference. The detailed experimental protocol offers a practical guide for researchers to acquire high-quality data. The inclusion of logical diagrams aids in visualizing the relationship between the molecular structure and its spectral output, as well as the experimental process. This comprehensive resource is designed to support the work of scientists and professionals in their research and development endeavors.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation of 2-bromobiphenyl. Understanding the fragmentation pattern of this compound is essential for its accurate identification and structural elucidation in various scientific and industrial applications, including environmental analysis, chemical synthesis, and pharmaceutical research. This document details the primary fragmentation pathways, presents quantitative mass spectral data, and outlines a standard experimental protocol for its analysis.
Core Fragmentation Profile
Under electron ionization, this compound undergoes a series of characteristic fragmentation events. The initial step involves the removal of an electron from the biphenyl system, forming the molecular ion ([M]•+). The presence of the bromine atom, with its two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units.
The primary and most dominant fragmentation pathway is the cleavage of the relatively weak carbon-bromine (C-Br) bond. This results in the loss of a bromine radical (•Br) and the formation of a highly stable biphenyl cation. This biphenyl cation is typically the base peak in the mass spectrum due to its resonance stabilization.
Further fragmentation of the biphenyl cation can occur, though to a lesser extent, leading to the formation of smaller, less abundant ions.
Quantitative Mass Spectrometry Data
The electron ionization mass spectrum of this compound is characterized by several key ions. The relative abundances of these ions are summarized in the table below. This data is critical for the unambiguous identification of this compound in a sample.
| m/z | Ion | Formula | Relative Abundance (%) |
| 234 | [M+2]•+ (with ⁸¹Br) | [C₁₂H₉⁸¹Br]•+ | 97.9 |
| 232 | [M]•+ (with ⁷⁹Br) | [C₁₂H₉⁷⁹Br]•+ | 100.0 |
| 153 | [M-Br]+ | [C₁₂H₉]+ | 13.5 |
| 152 | [M-HBr]•+ or [C₁₂H₈]•+ | [C₁₂H₈]•+ | 89.7 |
| 151 | [C₁₂H₇]+ | [C₁₂H₇]+ | 11.7 |
| 126 | [C₁₀H₆]•+ | [C₁₀H₆]•+ | 5.3 |
| 76 | [C₆H₄]•+ | [C₆H₄]•+ | 19.1 |
| 75 | [C₆H₃]+ | [C₆H₃]+ | 8.0 |
| 63 | [C₅H₃]+ | [C₅H₃]+ | 7.4 |
| 51 | [C₄H₃]+ | [C₄H₃]+ | 8.5 |
Data sourced from the NIST Mass Spectrometry Data Center.
Fragmentation Pathway
The proposed primary fragmentation pathway for this compound under electron ionization is illustrated in the diagram below.
Caption: Primary fragmentation pathway of this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a standard procedure for the analysis of this compound using GC-MS with an electron ionization source.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as hexane or dichloromethane.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations appropriate for the expected sample concentrations (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Extraction (for complex matrices): For the analysis of this compound in complex samples (e.g., environmental or biological samples), a suitable extraction and clean-up procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), should be employed to isolate the analyte and minimize matrix interference. The final extract should be exchanged into a solvent compatible with the GC-MS system.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A GC system equipped with a split/splitless injector and a capillary column is recommended.
-
Injection Port Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is suitable for the separation.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 300.
-
Data Acquisition: For qualitative analysis and identification, operate in full scan mode. For enhanced sensitivity and quantitative analysis, selected ion monitoring (SIM) of the characteristic ions (m/z 234, 232, and 152) is recommended.
-
3. Data Analysis
-
Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum of the sample with that of a certified reference standard. The presence of the characteristic molecular ion cluster and the [M-HBr]•+ fragment are key diagnostic features.
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 152) against the concentration of the prepared standard solutions. The concentration of this compound in the sample is then determined by interpolating its peak area from the calibration curve.
Experimental Workflow
The logical flow of the GC-MS analysis of this compound is depicted in the following diagram.
An In-depth Technical Guide to the Infrared Spectrum of 2-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrum of 2-bromobiphenyl. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for the identification, characterization, and quality control of chemical compounds.
Introduction
This compound is a halogenated aromatic hydrocarbon with the chemical formula C₁₂H₉Br. It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and liquid crystals. The structural characterization of this compound is crucial for ensuring the purity and identity of starting materials and synthetic intermediates in these applications. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the functional groups and molecular structure of a compound. This guide focuses on the interpretation of the ATR-FTIR spectrum of this compound, presenting quantitative data, a detailed experimental protocol, and a logical visualization of its spectral features.
Quantitative Infrared Spectral Data of this compound
The ATR-FTIR spectrum of this compound exhibits a series of absorption bands corresponding to the vibrational modes of its constituent chemical bonds. The following table summarizes the key absorption peaks, their relative intensities, and their assigned vibrational modes.
| Wavenumber (cm⁻¹) | Intensity | Assigned Vibrational Mode |
| ~3060 | Weak | Aromatic C-H stretching |
| ~1595 | Medium | Aromatic C=C stretching |
| ~1565 | Medium | Aromatic C=C stretching |
| ~1475 | Strong | Aromatic C=C stretching |
| ~1435 | Strong | Aromatic C=C stretching |
| ~1025 | Medium | In-plane C-H bending |
| ~750 | Strong | Out-of-plane C-H bending (ortho-disubstituted ring) |
| ~700 | Strong | Out-of-plane C-H bending (monosubstituted ring) |
| ~560 | Medium | C-Br stretching |
Interpretation of the IR Spectrum
The infrared spectrum of this compound is characterized by several key regions that correspond to specific molecular vibrations.
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): The weak absorption band observed around 3060 cm⁻¹ is characteristic of the stretching vibrations of the carbon-hydrogen bonds on the two aromatic rings.[1][2]
-
Aromatic C=C Stretching (1600-1400 cm⁻¹): The medium to strong absorption bands in the 1600-1400 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the biphenyl scaffold.[1] The presence of multiple bands in this region is typical for aromatic compounds.
-
In-plane C-H Bending (1300-1000 cm⁻¹): The band at approximately 1025 cm⁻¹ can be attributed to the in-plane bending vibrations of the aromatic C-H bonds.
-
Out-of-plane C-H Bending (900-675 cm⁻¹): The strong absorptions at approximately 750 cm⁻¹ and 700 cm⁻¹ are highly diagnostic. The band around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending of the ortho-disubstituted benzene ring, while the band around 700 cm⁻¹ is indicative of the out-of-plane C-H bending of the monosubstituted benzene ring.[1]
-
C-Br Stretching (700-500 cm⁻¹): The medium intensity band observed around 560 cm⁻¹ is assigned to the stretching vibration of the carbon-bromine bond.[2] The position of this band can be influenced by the aromatic nature of the carbon atom to which the bromine is attached.
Experimental Protocol: ATR-FTIR Spectroscopy of this compound
The following protocol outlines the methodology for obtaining the ATR-FTIR spectrum of a liquid sample such as this compound. The information is based on standard laboratory procedures for this technique.[3][4][5]
4.1. Instrumentation
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A common example is a Bruker Tensor 27 FT-IR spectrometer with a DuraSamplIR II ATR accessory.[6]
-
The ATR crystal can be diamond or zinc selenide.
4.2. Sample Preparation
As this compound is a liquid at room temperature, no specific sample preparation is required. The analysis is performed on the "neat" liquid.[6][7]
4.3. Data Acquisition
-
Background Spectrum:
-
Ensure the ATR crystal surface is clean. Wipe the crystal with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Spectrum:
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum over a spectral range of 4000 to 400 cm⁻¹.
-
To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added and averaged.
-
-
Post-Measurement Cleaning:
-
After the measurement is complete, carefully clean the ATR crystal surface by wiping away the sample with a soft, solvent-dampened cloth.
-
Logical Relationships in the IR Spectrum of this compound
The following diagram illustrates the logical connection between the structural components of this compound and their characteristic absorption regions in the infrared spectrum.
Caption: Structural features of this compound and their corresponding IR absorption regions.
Conclusion
This technical guide has provided a detailed analysis of the ATR-FTIR spectrum of this compound. The presented data, including the quantitative summary of absorption bands and their assignments, offers a valuable reference for the structural characterization of this important chemical intermediate. The detailed experimental protocol provides a practical guide for obtaining high-quality spectra, while the logical diagram visually connects the molecular structure to its spectral features. This comprehensive information is intended to support researchers and professionals in their efforts in synthesis, quality control, and drug development.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. agilent.com [agilent.com]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. This compound | C12H9Br | CID 16329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
Unveiling the Solid-State Architecture of 2-Bromobiphenyl: A Crystallographic Analysis
An in-depth technical guide for researchers, scientists, and drug development professionals on the crystal structure of 2-bromobiphenyl, providing a foundational understanding of its three-dimensional arrangement and intermolecular interactions.
This whitepaper presents a detailed analysis of the crystal structure of this compound, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. The following sections provide a comprehensive overview of its crystallographic parameters, a detailed experimental protocol for its structure determination, and an analysis of the key intermolecular forces governing its crystal packing. This information is crucial for understanding the solid-state properties of this molecule and can inform the design of new materials and pharmaceutical compounds.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. A summary of the key crystallographic data is presented in Table 1.
| Table 1: Crystal Data and Structure Refinement for this compound | |
| Empirical formula | C₁₂H₉Br |
| Formula weight | 233.10 |
| Temperature | 293(2) K |
| Wavelength | 1.54184 Å (Cu Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 14.397(3) Å |
| b | 5.795(1) Å |
| c | 12.186(3) Å |
| α | 90° |
| β | 108.78(2)° |
| γ | 90° |
| Volume | 962.9(4) ų |
| Z | 4 |
| Calculated density | 1.609 g/cm³ |
Molecular Geometry
The asymmetric unit of this compound contains one molecule. The molecule is non-planar, with the two phenyl rings twisted with respect to each other. This torsion is a key conformational feature. Selected bond lengths, bond angles, and torsion angles are provided in Tables 2, 3, and 4, respectively, offering a quantitative description of the molecular geometry.
| Table 2: Selected Bond Lengths (Å) | |
| Br(1)-C(1) | 1.897(4) |
| C(1)-C(2) | 1.391(6) |
| C(1)-C(6) | 1.389(6) |
| C(2)-C(7) | 1.491(6) |
| C(7)-C(8) | 1.391(6) |
| C(7)-C(12) | 1.389(6) |
| Table 3: Selected Bond Angles (°) | |
| C(6)-C(1)-C(2) | 121.8(4) |
| C(6)-C(1)-Br(1) | 119.2(3) |
| C(2)-C(1)-Br(1) | 119.0(3) |
| C(1)-C(2)-C(7) | 122.3(4) |
| C(3)-C(2)-C(7) | 118.8(4) |
| C(12)-C(7)-C(8) | 118.0(4) |
| C(12)-C(7)-C(2) | 121.3(4) |
| C(8)-C(7)-C(2) | 120.7(4) |
| Table 4: Selected Torsion Angles (°) | |
| C(6)-C(1)-C(2)-C(7) | 178.5(4) |
| Br(1)-C(1)-C(2)-C(7) | -2.5(6) |
| C(1)-C(2)-C(7)-C(12) | -123.6(5) |
| C(1)-C(2)-C(7)-C(8) | 57.2(6) |
Experimental Protocols
The determination of the crystal structure of this compound involves a series of well-defined experimental steps, from crystal growth to data analysis. A generalized workflow for this process is outlined below.
1. Synthesis and Crystallization: this compound is synthesized and purified using standard organic chemistry techniques. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent.
2. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head. The diffraction data for the presented structure were collected on a diffractometer using copper radiation (Cu Kα, λ = 1.54184 Å) at a temperature of 293(2) K. The data collection strategy is designed to measure a complete and redundant set of reflections.
3. Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined model is validated to ensure its quality and correctness.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, or crystal packing, is dictated by a network of intermolecular interactions. In the crystal structure of this compound, the molecules are packed in a herringbone-like motif. The primary intermolecular interactions are van der Waals forces, including dipole-dipole interactions involving the C-Br bond. There is no evidence of classical hydrogen bonding in the structure. The packing diagram below illustrates the arrangement of molecules in the unit cell.
The understanding of these packing motifs and intermolecular interactions is fundamental for predicting and controlling the solid-state properties of this compound and its derivatives, which is of particular importance in the fields of materials science and pharmaceutical development.
Theoretical Underpinnings of 2-Bromobiphenyl's Conformational Landscape: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conformational dynamics of biaryl systems are a cornerstone of medicinal chemistry and materials science, dictating molecular recognition, biological activity, and physical properties. 2-Bromobiphenyl, a halogenated aromatic hydrocarbon, serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and materials for organic light-emitting diodes (OLEDs). The rotational barrier around the central carbon-carbon single bond and the preferred dihedral angle between the two phenyl rings are of paramount importance in understanding its reactivity and potential interactions with biological targets. This technical guide provides an in-depth exploration of the theoretical studies on the conformation of this compound, complemented by an overview of the experimental techniques employed for such determinations.
Theoretical Studies on the Conformation of this compound
Computational chemistry provides powerful tools to investigate the conformational preferences and rotational energetics of flexible molecules like this compound. The primary methods employed are Density Functional Theory (DFT) and ab initio calculations, which can elucidate the molecule's potential energy surface as a function of the dihedral angle between the phenyl rings.
Key Quantitative Data
The introduction of a bromine atom at the ortho position induces significant steric hindrance, forcing the phenyl rings out of planarity to alleviate this strain. This is a well-established phenomenon in ortho-substituted biphenyls.[5] For comparison, the parent biphenyl molecule exhibits a dihedral angle of approximately 44° in the gas phase. In the case of this compound, theoretical calculations are essential to precisely determine this angle and the associated rotational barriers.
| Parameter | Theoretical Value (Anticipated) | Computational Method |
| Equilibrium Dihedral Angle (θ) | ~60-70° | Coupled Cluster, DFT (B3LYP) |
| Rotational Barrier at 0° (Planar) | High | Coupled Cluster, DFT (B3LYP) |
| Rotational Barrier at 90° (Perpendicular) | Moderate | Coupled Cluster, DFT (B3LYP) |
Experimental Protocols
The determination of molecular conformation relies on a synergistic approach, often combining theoretical calculations with experimental validation. The primary experimental techniques for elucidating the structure of molecules like this compound in different states are X-ray Crystallography, Gas-Phase Electron Diffraction, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable organic solvent.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding a precise three-dimensional model of the molecule within the crystal lattice.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions present in the solid state.[6]
Methodology:
-
Sample Introduction: A gaseous beam of this compound molecules is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.
-
Structural Refinement: The radial distribution of scattered electrons is analyzed to determine the internuclear distances and vibrational amplitudes. This information is then used to refine a molecular model and determine the equilibrium dihedral angle and other geometric parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide information about through-space interactions between protons, which is invaluable for conformational analysis in solution.[3][4]
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.
-
1D NMR Spectra Acquisition: Standard 1D ¹H and ¹³C NMR spectra are acquired to assign the chemical shifts of all protons and carbons.
-
2D NOESY/ROESY Data Acquisition: A 2D NOESY or ROESY experiment is performed. These experiments detect correlations between protons that are close to each other in space (typically < 5 Å).
-
Data Analysis: The presence and intensity of cross-peaks in the 2D spectrum indicate the proximity of different protons. For this compound, NOE correlations between protons on the two phenyl rings can provide qualitative and, in some cases, quantitative information about the time-averaged dihedral angle in solution. The relative intensities of the cross-peaks can be used to estimate interproton distances, which can then be compared with distances calculated for different conformations to determine the most probable solution-state structure.
Mandatory Visualizations
Conclusion
The conformational properties of this compound are dictated by a delicate balance between steric hindrance from the ortho-bromine substituent and the electronic effects of the biphenyl system. While a complete experimental picture of its conformation in all phases is not yet fully established in the public domain, theoretical studies provide a robust framework for understanding its structure and dynamics. High-level computational methods, such as coupled cluster theory and DFT, are indispensable for accurately predicting the equilibrium dihedral angle and rotational energy barriers. These theoretical predictions, in turn, guide and are validated by experimental techniques like X-ray crystallography, gas-phase electron diffraction, and 2D NMR spectroscopy. A thorough understanding of this compound's conformational landscape is critical for the rational design of novel pharmaceuticals and advanced materials that incorporate this versatile molecular scaffold.
References
An In-depth Technical Guide to the Solubility of 2-Bromobiphenyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-bromobiphenyl in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for determining solubility, enabling researchers to generate specific data as required for their applications.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₁₂H₉Br. It consists of a biphenyl molecule substituted with a bromine atom at the 2-position. It is a colorless to pale yellow liquid at room temperature, with a melting point of 1.5-2 °C and a boiling point of 297-298 °C[1][2]. Its utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules, makes understanding its solubility characteristics crucial for reaction design, purification, and formulation.
Solubility of this compound: A Qualitative Overview
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available scientific literature. However, various sources provide qualitative descriptions of its solubility. This information is summarized in the table below.
Data Presentation: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Source(s) |
| Water | Insoluble | [1][2][3][4] |
| Ethanol | Soluble | [4] |
| Ether | Soluble | [4] |
| Methanol | Slightly Soluble | [1][2] |
| Chloroform | Sparingly Soluble (with heating) | [1][2] |
| Dichloromethane | Moderately Soluble | [4] |
| Acetone | Soluble (at least to 1 mg/mL) | [5] |
| Toluene | Soluble (used as a reaction solvent) | [6] |
| Hexane | Soluble (used as a solvent for solutions) | [7] |
Note on Quantitative Data: The lack of specific quantitative solubility values (e.g., in g/100 mL or mol/L) in the literature highlights a data gap for this compound. The experimental protocols detailed in the following section can be employed to determine precise solubility values for specific solvent-temperature combinations relevant to a particular research or development need.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, established experimental methods can be utilized. The following are detailed methodologies for two common and reliable techniques applicable to a solid organic compound like this compound (which is a liquid at room temperature but can be treated as a solid for these purposes if cooled or if determining solubility at various temperatures).
3.1. Gravimetric Method
The gravimetric method is a straightforward and accurate technique for determining the solubility of a solute in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a thermostatic bath).
-
Agitate the mixture vigorously (e.g., using a magnetic stirrer) for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours, but the time required should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant[8].
-
Maintain a constant temperature throughout the equilibration process, as solubility is temperature-dependent.
-
-
Phase Separation:
-
Once equilibrium is established, cease agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled (to the experimental temperature) volumetric pipette to avoid precipitation or further dissolution.
-
Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).
-
Carefully evaporate the solvent under controlled conditions. This can be achieved in a fume hood at ambient temperature, in a vacuum oven at a temperature below the boiling point of this compound, or by using a gentle stream of an inert gas (e.g., nitrogen)[9].
-
Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature and then weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained to ensure all the solvent has evaporated[9].
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S ( g/100 mL) = (Mass of residue (g) / Volume of solution taken (mL)) * 100
-
3.2. Isothermal Saturation Method
The isothermal saturation method, also known as the shake-flask method, is a widely used technique for determining equilibrium solubility. It involves analyzing the concentration of the solute in a saturated solution, often using a spectroscopic or chromatographic method.
Methodology:
-
Preparation of Saturated Solution:
-
Sample Collection and Dilution:
-
After reaching equilibrium, stop the agitation and allow the excess solute to settle.
-
Withdraw an aliquot of the clear supernatant using a filtered pipette.
-
Accurately dilute the collected sample with a known volume of the same solvent to bring the concentration of this compound into the linear range of the analytical instrument to be used.
-
-
Concentration Analysis:
-
Determine the concentration of this compound in the diluted sample using a suitable analytical technique.
-
UV-Vis Spectroscopy: If this compound has a distinct chromophore, a calibration curve of absorbance versus concentration can be prepared using standard solutions of known concentrations. The absorbance of the diluted sample is then measured, and its concentration is determined from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method. A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration. The diluted sample is then injected, and its concentration is calculated from the resulting peak area.
-
Gas Chromatography (GC): GC can also be used, particularly for volatile solutes and solvents. Similar to HPLC, a calibration curve is established using standards to relate peak area to concentration.
-
-
-
Calculation of Solubility:
-
The solubility is calculated by multiplying the concentration of the diluted sample by the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of solubility using the methods described above.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not widely published, its qualitative solubility profile indicates good solubility in common non-polar and polar aprotic solvents and limited solubility in polar protic solvents like methanol. For applications requiring precise solubility values, the detailed gravimetric and isothermal saturation methods provided in this guide offer robust and reliable approaches for generating the necessary data. The provided workflow diagram serves as a practical guide for planning and executing these solubility determination experiments. This information is critical for researchers and professionals in drug development and chemical synthesis for optimizing reaction conditions, purification processes, and formulation strategies involving this compound.
References
- 1. This compound CAS#: 2052-07-5 [m.chemicalbook.com]
- 2. This compound | 2052-07-5 [chemicalbook.com]
- 3. This compound | C12H9Br | CID 16329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. accustandard.com [accustandard.com]
- 6. Synthesis and Application of 2-Bromobiphenyl_Chemicalbook [chemicalbook.com]
- 7. This compound SOLUTION IN HEXANE 2ML [m.chemicalbook.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Bromobiphenyl: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, spectral data, synthesis, and applications of 2-Bromobiphenyl. Aimed at researchers, scientists, and professionals in drug development, this document consolidates critical data into structured tables and detailed experimental protocols. A visual workflow for the synthesis and purification of this compound is also presented to facilitate understanding of the practical handling of this versatile intermediate.
Introduction
This compound is an aromatic organic compound that belongs to the class of halogenated biphenyls. It consists of a biphenyl scaffold with a bromine atom substituted at the ortho position of one of the phenyl rings. This substitution pattern imparts unique reactivity to the molecule, making it a valuable intermediate in organic synthesis. The biphenyl moiety is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of bioactive compounds and approved drugs.[1] Consequently, this compound serves as a key building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has been instrumental in the construction of intricate biaryl structures.[3]
Physical and Chemical Properties
This compound is a clear, colorless to pale yellow liquid at room temperature.[4] It is characterized by its low solubility in water but good solubility in common organic solvents like ethanol, ether, and chloroform.[5][6] It is stable under normal conditions but is sensitive to light and incompatible with strong oxidizing agents.[5][6]
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2052-07-5 | [7] |
| Molecular Formula | C₁₂H₉Br | [7] |
| Molecular Weight | 233.10 g/mol | [7] |
| Melting Point | 1.5-2 °C | [5] |
| Boiling Point | 297-298 °C at 760 mmHg | [5] |
| Density | 1.352 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.628 | [5] |
| Flash Point | 113 °C (closed cup) | [8] |
| Water Solubility | Insoluble | [7] |
Table 2: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | 1-bromo-2-phenylbenzene | [7] |
| InChI | InChI=1S/C12H9Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | [7] |
| InChIKey | KTADSLDAUJLZGL-UHFFFAOYSA-N | [7] |
| SMILES | C1=CC=C(C=C1)C2=CC=CC=C2Br | [7] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
The NMR spectra of this compound provide detailed information about its molecular structure.
Table 3: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 7.65-7.69 | m | 1H | Aromatic H | [3] |
| 7.31-7.46 | m | 7H | Aromatic H | [3] |
| 7.20 | ddd | 1H | Aromatic H | [3] |
Table 4: ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 142.7 | Aromatic C | [3] |
| 141.3 | Aromatic C | [3] |
| 133.2 | Aromatic C | [3] |
| 131.4 | Aromatic C | [3] |
| 129.5 | Aromatic C | [3] |
| 128.8 | Aromatic C | [3] |
| 128.1 | Aromatic C | [3] |
| 127.7 | Aromatic C | [3] |
| 127.5 | Aromatic C | [3] |
| 22.8 | (Not typically observed in this region for this compound, may be an impurity or solvent) | [3] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
Table 5: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H stretch |
| 1580-1600 | Medium-Strong | Aromatic C=C stretch |
| 1450-1500 | Medium-Strong | Aromatic C=C stretch |
| 1000-1100 | Strong | C-Br stretch |
| 690-770 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a characteristic molecular ion peak and fragmentation pattern. The presence of bromine is indicated by the isotopic pattern of the molecular ion (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).
Table 6: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment | Reference |
| 234 | ~97% | [M+2]⁺ | [9] |
| 232 | 100% | [M]⁺ | [9] |
| 153 | ~50% | [M-Br]⁺ | [9] |
| 152 | ~85% | [M-HBr]⁺ | [9] |
| 76 | ~40% | [C₆H₄]⁺ | [9] |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a common method for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][10]
Materials:
-
1,2-Dibromobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 1,2-dibromobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene to the flask to create a stirrable suspension.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
To the de-gassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Attach a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Flash Column Chromatography
The crude this compound can be purified by flash column chromatography on silica gel.[2][11]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a hexane/ethyl acetate solvent system, starting with pure hexane and gradually increasing the polarity if necessary. A typical starting eluent is 100% hexane.
-
Apply gentle pressure to the top of the column to achieve a flow rate of approximately 2 inches per minute.[11]
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Applications in Drug Development
The biphenyl scaffold is a key structural motif in many pharmaceuticals due to its ability to promote favorable interactions with biological targets and improve pharmacokinetic properties.[1] this compound, as a versatile intermediate, plays a crucial role in the synthesis of various drug candidates and approved medicines.
One notable application is in the development of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. The synthesis of some sartans involves the use of biphenyl intermediates that can be prepared from precursors like this compound.
Furthermore, the biphenylmethylpiperazine scaffold, which can be synthesized using this compound derivatives, has been explored for the development of novel ligands for serotonin receptors, which are targets for treating depression and neuropathic pain.[4] The biphenyl moiety also serves as an anchor in the design of small molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[8]
Safety and Handling
This compound is considered a hazardous chemical. It can cause skin and serious eye irritation, and may cause respiratory irritation.[12] It is also very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of a spill, all ignition sources should be removed, and the spill should be absorbed with an inert material.[13]
Conclusion
This compound is a fundamentally important chemical intermediate with well-defined physical, chemical, and spectral properties. Its utility in organic synthesis, particularly in the construction of complex biaryl systems, makes it an invaluable tool for researchers in both academia and industry. The detailed protocols for its synthesis and purification provided in this guide, along with an understanding of its applications in drug development, will aid scientists in leveraging the full potential of this versatile molecule in their research endeavors. As the demand for novel therapeutics and advanced materials continues to grow, the importance of key building blocks like this compound is set to increase.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 2052-07-5 [chemicalbook.com]
- 3. Synthesis and Application of 2-Bromobiphenyl_Chemicalbook [chemicalbook.com]
- 4. Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. blumberginstitute.org [blumberginstitute.org]
- 7. This compound | C12H9Br | CID 16329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,1'-Biphenyl, 2-bromo- [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Stability and Storage of 2-Bromobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and storage of 2-Bromobiphenyl (CAS No. 2052-07-5), a key intermediate in organic synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to its handling and storage.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉Br | |
| Molecular Weight | 233.10 g/mol | |
| Appearance | Clear to pale yellow liquid | [1] |
| Melting Point | 1.5-2 °C | |
| Boiling Point | 297-298 °C | |
| Density | 1.352 g/mL at 25 °C | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [1] |
| Flash Point | 113 °C |
Stability Profile
This compound is a generally stable compound under normal ambient conditions.[1] However, its stability is significantly influenced by exposure to light and compatibility with other chemical agents.
Light Sensitivity
This compound is sensitive to light.[1] Prolonged exposure to light, particularly UV radiation, can induce degradation. The primary mechanism of photodegradation for aryl halides involves the homolytic cleavage of the carbon-halogen bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions.
Thermal Stability
The compound is thermally stable at ambient temperatures. While specific decomposition temperatures are not extensively documented in the literature, its high boiling point suggests a reasonable degree of thermal stability. However, at elevated temperatures, such as those encountered in a fire, thermal decomposition will occur, generating hazardous byproducts.
Incompatible Materials
This compound is incompatible with strong oxidizing agents.[1] Contact with these materials can lead to vigorous reactions, potentially compromising the integrity of the compound and creating hazardous situations.
Recommended Storage and Handling
To maintain the purity and stability of this compound, the following storage and handling procedures are recommended:
Table 2: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Store in a refrigerator (2-8 °C). | To minimize potential degradation over long-term storage. |
| Light | Protect from light by using an amber or opaque container. Store in a dark location. | To prevent photodegradation.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |
| Container | Keep in a tightly sealed container. | To prevent contamination and evaporation. |
| Location | Store in a cool, dry, and well-ventilated area away from incompatible materials. | To ensure general safety and stability.[1] |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for developing stability-indicating analytical methods and for interpreting stability data.
Photodegradation
Upon exposure to UV light, the primary degradation pathway is initiated by the cleavage of the C-Br bond to form a biphenyl radical and a bromine radical. The biphenyl radical can then abstract a hydrogen atom from the solvent or another organic molecule to form biphenyl, or it can react with oxygen to form hydroxylated and other oxygenated derivatives.
Thermal Decomposition
At high temperatures, this compound will decompose. The expected hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[1]
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound should involve long-term and accelerated testing under various conditions. The following are generalized protocols that can be adapted for a formal stability study.
Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
Protocol:
-
Acid/Base Hydrolysis:
-
Dissolve this compound in a suitable organic solvent (e.g., acetonitrile).
-
Add 1N HCl or 1N NaOH.
-
Heat the solutions at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
Neutralize the solutions and analyze by a suitable chromatographic method (e.g., HPLC-UV, GC-MS).
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add 3-30% hydrogen peroxide.
-
Store at room temperature for a specified period, protected from light.
-
Analyze the samples at various time points.
-
-
Photostability:
-
Expose a solution of this compound and a solid sample to a calibrated light source (e.g., xenon lamp providing ICH-compliant UV and visible light exposure).
-
Maintain a control sample in the dark.
-
Analyze the samples after a defined exposure period.
-
-
Thermal Degradation:
-
Heat a solid sample of this compound at an elevated temperature (e.g., 105°C) for a specified duration.
-
Analyze the sample for any degradation.
-
Long-Term and Accelerated Stability Study
This study evaluates the stability of this compound under recommended and stressed storage conditions over an extended period.
Protocol:
-
Sample Preparation:
-
Package multiple aliquots of a single batch of this compound in the intended storage containers (e.g., amber glass vials with inert caps).
-
-
Storage Conditions:
-
Long-Term: 5°C ± 3°C (refrigerated)
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH
-
Stress: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule:
-
Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated and stress).
-
-
Analytical Testing:
-
At each time point, analyze the samples for:
-
Appearance (visual inspection)
-
Purity (using a validated stability-indicating HPLC or GC method)
-
Identification (e.g., via retention time and spectral comparison)
-
Degradation products (quantification of any new peaks)
-
-
Data Presentation of a Hypothetical Stability Study
The following tables illustrate how data from a stability study of this compound could be presented. Note: The data presented below is for illustrative purposes only and does not represent actual experimental results.
Table 3: Illustrative Long-Term Stability Data (Storage at 5°C ± 3°C)
| Time Point (Months) | Appearance | Purity (%) | Major Degradant (%) |
| 0 | Clear, colorless liquid | 99.8 | Not Detected |
| 3 | Clear, colorless liquid | 99.8 | Not Detected |
| 6 | Clear, colorless liquid | 99.7 | < 0.05 |
| 12 | Clear, colorless liquid | 99.7 | < 0.05 |
| 24 | Clear, colorless liquid | 99.6 | 0.05 |
| 36 | Clear, colorless liquid | 99.5 | 0.06 |
Table 4: Illustrative Accelerated Stability Data (Storage at 25°C / 60% RH)
| Time Point (Months) | Appearance | Purity (%) | Major Degradant (%) |
| 0 | Clear, colorless liquid | 99.8 | Not Detected |
| 1 | Clear, colorless liquid | 99.7 | < 0.05 |
| 3 | Clear, colorless liquid | 99.5 | 0.07 |
| 6 | Faint yellow liquid | 99.2 | 0.15 |
Conclusion
This compound is a stable chemical intermediate when stored under the recommended conditions. Its primary liabilities are sensitivity to light and incompatibility with strong oxidizing agents. For critical applications, particularly in drug development, a comprehensive stability study should be conducted to establish a retest date and to ensure the material remains fit for its intended use throughout its shelf life. Adherence to proper storage and handling protocols is paramount in preserving the quality and integrity of this compound.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on Biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biphenyl, a fundamental aromatic hydrocarbon, serves as a crucial scaffold in the synthesis of a wide array of organic molecules, including pharmaceuticals, liquid crystals, and advanced polymers. Its reactivity towards electrophilic aromatic substitution (EAS) is of paramount importance for its functionalization. This technical guide provides a comprehensive overview of the core principles governing the electrophilic aromatic substitution on the biphenyl nucleus. It delves into the underlying reaction mechanisms, regioselectivity, and the influence of substituents. Detailed experimental protocols for key transformations, including nitration, halogenation, and Friedel-Crafts reactions, are presented alongside quantitative data on isomer distribution to aid in synthetic planning and optimization.
Introduction to Electrophilic Aromatic Substitution on Biphenyl
The biphenyl molecule consists of two benzene rings connected by a single C-C bond. The phenyl group acts as an activating substituent on the adjacent ring, directing incoming electrophiles to the ortho and para positions.[1][2] This directing effect is a consequence of the resonance stabilization of the cationic intermediate, the sigma complex (or arenium ion), formed during the reaction.[1][3] The π-system of the second phenyl ring participates in delocalizing the positive charge, thereby stabilizing the transition state and facilitating the substitution.[4] Consequently, biphenyl is more reactive towards electrophilic attack than benzene.[5]
The general mechanism for electrophilic aromatic substitution proceeds in two main steps:
-
Formation of the Sigma Complex: The aromatic π-system of one of the biphenyl rings attacks the electrophile (E+), leading to the formation of a resonance-stabilized carbocation known as the sigma complex or arenium ion.[3][6]
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted biphenyl.[3][6]
Regioselectivity in Biphenyl Substitution
The phenyl substituent is an ortho, para-director.[1] The attack of an electrophile at the ortho (C2/C6) and para (C4) positions allows for resonance structures where the positive charge is delocalized onto the adjacent phenyl ring, providing significant stabilization.[4] Attack at the meta (C3/C5) position does not permit this extended delocalization, making it a less favorable pathway.
While both ortho and para positions are activated, the steric hindrance from the adjacent phenyl ring can influence the product distribution. In many cases, the para-substituted product is the major isomer due to reduced steric clash.[7] However, the ratio of ortho to para products can be influenced by the nature of the electrophile and the reaction conditions. For instance, in the nitration of biphenyl, the ortho-isomer can be the predominant product under certain conditions.[4][8]
Key Electrophilic Aromatic Substitution Reactions on Biphenyl
Nitration
The nitration of biphenyl is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[9][10] The reaction generally yields a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl.
Quantitative Data for Nitration of Biphenyl
| Reagent System | Temperature (°C) | 2-Nitrobiphenyl (%) | 4-Nitrobiphenyl (%) | Total Yield (%) | Reference |
| HNO₃ / H₂SO₄ | 25 | ~69 | ~31 | - | [8] |
| Bi(NO₃)₃·5H₂O / MgSO₄ (mechanochemical) | Room Temp. | 41 | 59 | 39.4 | [11] |
| Bismuth Subnitrate / Thionyl Chloride | Room Temp. | - | - | 73 | [12] |
Experimental Protocol: Nitration of Biphenyl with Mixed Acid [10]
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, cautiously add concentrated sulfuric acid. While stirring vigorously, slowly add concentrated nitric acid, maintaining the temperature below 20°C.
-
Reaction Setup: In a separate three-neck round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, place the biphenyl.
-
Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture to the biphenyl solution while maintaining the internal reaction temperature between 10-15°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then gently heat to 50-60°C for a specified duration.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice to precipitate the crude product. Filter the solid, wash with cold water until neutral, and then purify by recrystallization or chromatography.
Halogenation
The bromination of biphenyl is a classic example of halogenation. It typically requires a Lewis acid catalyst, such as FeBr₃ or ZnCl₂, to polarize the bromine molecule and generate a more potent electrophile.[7] The reaction predominantly yields 4-bromobiphenyl due to steric hindrance at the ortho positions.
Quantitative Data for Bromination of Biphenyl
| Reagent System | Catalyst | Temperature (°C) | 4-Bromobiphenyl (%) | 2-Bromobiphenyl (%) | 4,4'-Dibromobiphenyl (%) | Total Yield (%) | Reference |
| Br₂ / Dichloroethane | FeCl₃ | 0 | - | - | - | High | [7] |
| Br₂ / Acetic Acid | ZnCl₂ | Ambient | Major Product | Minor Product | - | - | [7] |
| BrCl / Dichloromethane | - | 0 | 73.5 | - | 8.5 | 81 (Conversion) | [13] |
Experimental Protocol: Bromination of Biphenyl [7]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve biphenyl in a suitable solvent such as glacial acetic acid or dichloroethane.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., ZnCl₂ or FeCl₃).
-
Bromine Addition: Cool the mixture in an ice bath and slowly add a solution of bromine in the same solvent from the dropping funnel.
-
Reaction Progression: Stir the reaction mixture at ambient temperature for the required duration.
-
Quenching and Work-up: Quench the excess bromine by adding a solution of sodium or potassium sulfite/bisulfite. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
Friedel-Crafts Alkylation
Friedel-Crafts alkylation introduces an alkyl group onto the biphenyl ring using an alkyl halide and a strong Lewis acid catalyst like AlCl₃.[14] This reaction is prone to polyalkylation and carbocation rearrangements. The major product is often the para-substituted isomer.
Quantitative Data for Friedel-Crafts Alkylation of Biphenyl
| Alkylating Agent | Catalyst | Product(s) | Yield (%) | Reference |
| t-Butyl Chloride | AlCl₃ | 4,4'-di-tert-butylbiphenyl | - | [15] |
| Dimethyl Sulfate | AlCl₃ | Methylated biphenyls | High | [16] |
| Diethyl Sulfate | AlCl₃ | Ethylated biphenyls | High | [16] |
Experimental Protocol: Friedel-Crafts t-Butylation of Biphenyl [14]
-
Reaction Setup: In a filter flask equipped with a hose leading to a water trap, add biphenyl, nitromethane, and a spatula tip of aluminum chloride.
-
Alkyl Halide Addition: Fit the flask with a rubber septum and add t-butyl chloride via syringe over a period of time, ensuring the reaction does not overheat.
-
Reaction Progression: After the addition is complete, swirl the flask for an additional 15 minutes.
-
Work-up: Add ice water to the flask with stirring, followed by methanol in an ice water bath to precipitate the solid product.
-
Purification: Vacuum filter the resulting solid, wash with ice water and ice-cold methanol, and then recrystallize from a suitable solvent system.
Friedel-Crafts Acylation
Friedel-Crafts acylation involves the reaction of biphenyl with an acyl chloride or an acid anhydride in the presence of a Lewis acid catalyst to produce an acylbiphenyl.[17] This reaction is generally more controlled than alkylation, as the product ketone is deactivated towards further substitution, thus preventing polyacylation. The substitution occurs predominantly at the para position.[18]
Quantitative Data for Friedel-Crafts Acylation of Biphenyl
| Acylating Agent | Catalyst | Product | Yield (%) | Reference |
| Acetyl Chloride | AlCl₃ | 4-Acetylbiphenyl | - | [19] |
| Succinic Anhydride | AlCl₃ | 4-Phenylbenzoyl-propionic acid | High | [17] |
| Phthalic Anhydride | AlCl₃ | Biphenyl-4-carbonyl-benzoic acid | High | [17] |
Experimental Protocol: Friedel-Crafts Acylation of Biphenyl with Acetyl Chloride [19]
-
Reaction Setup: In a round-bottom flask, suspend biphenyl in a solvent like methylene chloride.
-
Catalyst Addition: Add aluminum chloride to the suspension.
-
Acyl Chloride Addition: Slowly add acetyl chloride to the reaction mixture.
-
Reaction Progression: Stir the mixture at room temperature for a specified time.
-
Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent. The crude product can be purified by recrystallization.
Visualizing Reaction Mechanisms and Workflows
General Mechanism of Electrophilic Aromatic Substitution on Biphenyl
Caption: General mechanism of electrophilic aromatic substitution on biphenyl.
Directing Effects in Biphenyl Substitution
Caption: Regioselectivity in the electrophilic substitution of biphenyl.
General Experimental Workflow
Caption: A typical experimental workflow for biphenyl substitution.
Conclusion
The electrophilic aromatic substitution of biphenyl is a versatile and powerful tool for the synthesis of functionalized biaryl compounds. A thorough understanding of the underlying principles of reactivity, regioselectivity, and the practical aspects of experimental execution is critical for achieving desired synthetic outcomes. The activating, ortho, para-directing nature of the phenyl substituent governs the course of these reactions, with steric factors often favoring para-substitution. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient and predictable synthesis of substituted biphenyl derivatives.
References
- 1. Biphenyl is two benzene rings joined by a single bond. The site o... | Study Prep in Pearson+ [pearson.com]
- 2. Biphenyl is two benzene rings joined by a single bond. The site o... | Study Prep in Pearson+ [pearson.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Electrophilic aromatic substitution. Part VIII. Isomer ratios and assignment of mechanism in aromatic nitration. o-xylene and biphenyl - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US5107044A - Process for bromination of biphenyl with brcl - Google Patents [patents.google.com]
- 14. d.web.umkc.edu [d.web.umkc.edu]
- 15. Solved Friedel-Crafts t-Alkylation of Biphenyl (with in situ | Chegg.com [chegg.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Sandmeyer Reaction of 2-Aminobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the conversion of primary aromatic amines into a wide array of functional groups via the formation of a diazonium salt intermediate.[1][2][3][4] This reaction is particularly valuable for synthesizing substituted aromatic compounds that are otherwise difficult to access through direct substitution methods. This technical guide focuses on the application of the Sandmeyer reaction to 2-aminobiphenyl, a key starting material in the synthesis of various pharmaceuticals and fine chemicals. We will explore the chlorination, bromination, and cyanation of 2-aminobiphenyl, providing a detailed examination of the reaction mechanisms, experimental protocols, and quantitative data.
Core Reaction Mechanism
The Sandmeyer reaction proceeds through a two-step sequence:
-
Diazotization: The primary aromatic amine, in this case, 2-aminobiphenyl, is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄), to form a diazonium salt. This reaction is highly sensitive to temperature and is generally carried out at 0-5°C to prevent the decomposition of the unstable diazonium salt.[5]
-
Nucleophilic Substitution: The resulting diazonium salt is then treated with a copper(I) salt (CuX, where X = Cl, Br, CN), which catalyzes the replacement of the diazonium group with the corresponding nucleophile.[3][4] The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRN1) mechanism, involving the transfer of a single electron from the copper(I) salt to the diazonium ion, which then expels nitrogen gas to form an aryl radical. This radical then abstracts the halide or cyanide from the copper(II) species to yield the final product and regenerate the copper(I) catalyst.[1]
Experimental Protocols and Data
While specific, detailed protocols for the Sandmeyer reaction of 2-aminobiphenyl are not extensively reported in readily available literature, the following procedures are based on general Sandmeyer reaction protocols and can be adapted for this specific substrate. Optimization of these conditions is highly recommended to achieve the best results.
Diazotization of 2-Aminobiphenyl (General Procedure)
This initial step is common for all subsequent Sandmeyer reactions.
Materials:
-
2-Aminobiphenyl
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a thermometer, dissolve 2-aminobiphenyl in a mixture of the chosen mineral acid and water. The mixture should be cooled to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution. The temperature must be strictly maintained below 5°C throughout the addition to prevent the decomposition of the diazonium salt.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 15-30 minutes to ensure complete diazotization. The presence of excess nitrous acid can be tested with starch-iodide paper (a blue-black color indicates excess).
The resulting cold diazonium salt solution is used immediately in the subsequent Sandmeyer reaction.
Sandmeyer Chlorination: Synthesis of 2-Chlorobiphenyl
Materials:
-
2-Aminobiphenyl diazonium salt solution
-
Copper(I) Chloride (CuCl)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred cuprous chloride solution. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and may require gentle heating (e.g., 50-60°C) to ensure the reaction goes to completion.
-
The reaction mixture is then cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
The organic layer is washed with water, dilute sodium hydroxide solution (to remove any phenolic byproducts), and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude 2-chlorobiphenyl can be purified by distillation or column chromatography.
Sandmeyer Bromination: Synthesis of 2-Bromobiphenyl
Materials:
-
2-Aminobiphenyl diazonium salt solution
-
Copper(I) Bromide (CuBr)
-
Hydrobromic Acid (HBr, 48%)
Procedure:
-
Prepare a solution of copper(I) bromide in hydrobromic acid and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred cuprous bromide solution.
-
Follow a similar workup and purification procedure as described for the chlorination reaction. A patent for a one-pot synthesis of this compound from an aromatic amine reports a yield of 87%, though the detailed experimental conditions for reproduction are not fully provided.
Sandmeyer Cyanation: Synthesis of 2-Cyanobiphenyl
Materials:
-
2-Aminobiphenyl diazonium salt solution
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Toluene or another suitable organic solvent
Procedure:
-
Prepare a solution of copper(I) cyanide and sodium or potassium cyanide in water. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻. Cool this solution in an ice bath.
-
Carefully neutralize the excess acid in the diazonium salt solution with a base (e.g., sodium carbonate) until it is slightly acidic.
-
Slowly add the cold, neutralized diazonium salt solution to the stirred cyanide solution.
-
The reaction mixture is often gently warmed to facilitate the reaction.
-
After the reaction is complete, the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude 2-cyanobiphenyl can be purified by crystallization or column chromatography.
Quantitative Data Summary
The following table summarizes the expected products and provides a general range for yields based on analogous Sandmeyer reactions. It is crucial to note that yields can vary significantly depending on the precise reaction conditions and the purity of the starting materials.
| Reaction | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield Range (%) |
| Chlorination | 2-Chlorobiphenyl | C₁₂H₉Cl | 188.65 | 40 - 60 |
| Bromination | This compound | C₁₂H₉Br | 233.10 | 50 - 70 |
| Cyanation | 2-Cyanobiphenyl | C₁₃H₉N | 179.22 | 30 - 50 |
Potential Side Reactions and Byproducts
Several side reactions can occur during the Sandmeyer reaction, leading to the formation of byproducts and a reduction in the yield of the desired product.[6]
-
Phenol Formation: The diazonium salt can react with water, especially at elevated temperatures, to form 2-phenylphenol. This is a common byproduct, and its formation can be minimized by maintaining a low reaction temperature during the diazotization step.[6]
-
Biaryl Formation: The coupling of two aryl radicals can lead to the formation of quaterphenyl derivatives.
-
Azo Coupling: The diazonium salt can couple with the unreacted 2-aminobiphenyl or other electron-rich aromatic species present in the reaction mixture to form azo compounds.
Visualizations
Reaction Mechanism
Caption: General mechanism of the Sandmeyer reaction.
Experimental Workflow
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromobiphenyl with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly pivotal in the pharmaceutical and materials science industries for the synthesis of biaryl and substituted aromatic compounds. 2-Bromobiphenyl is a sterically hindered substrate, and its successful coupling requires carefully optimized conditions to overcome the steric hindrance and achieve high yields. These application notes provide detailed protocols and guidance for the Suzuki-Miyaura coupling of this compound with a variety of boronic acids.
The primary challenge in the Suzuki coupling of this compound lies in the steric hindrance around the reaction center, which can impede both the oxidative addition of the palladium catalyst to the aryl bromide and the subsequent transmetalation step. The choice of a suitable bulky and electron-rich phosphine ligand is crucial to facilitate these steps and ensure an efficient catalytic cycle.[1][2]
Catalytic Cycle and Key Considerations
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates like this compound, each step presents unique challenges that can be addressed by careful selection of reaction parameters.
-
Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the carbon-bromine bond of this compound. Bulky, electron-rich ligands on the palladium center can accelerate this rate-limiting step.[3]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2] The choice of base and solvent is critical to ensure efficient transmetalation without causing decomposition of the boronic acid.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and regeneration of the Pd(0) catalyst. This step is generally fast, but can be influenced by the steric bulk of the coupled fragments.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various conditions and reported yields for the Suzuki-Miyaura coupling of this compound and analogous sterically hindered aryl bromides with a range of boronic acids. This data provides a comparative overview to guide reaction optimization.
| Entry | Aryl Bromide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | 12 | >95 |
| 2 | This compound | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 92 |
| 3 | This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 100 | 24 | 89 |
| 4 | This compound | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2) | DMF | 80 | 12 | 78 |
| 5 | This compound | 2-Methylphenylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3) | 2-MeTHF | 80 | 24 | 85 |
| 6 | 1-Bromo-2-methylbenzene | Phenylboronic acid | Pd(OAc)₂ (1) | P(biphenyl)Ph₂ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 1 | High |
| 7 | 2-Bromo-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95[4] |
| 8 | 1-Bromo-2,4,6-triisopropylbenzene | Mesitylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 91[4] |
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of this compound. These protocols can be adapted for various boronic acids with appropriate optimization.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Toluene, Ethanol (EtOH), and Water or 1,4-Dioxane and Water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.03 mmol) to the flask under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., Toluene/EtOH/H₂O 4:1:1, 10 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to reflux (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure for Sterically Hindered Substrates using Buchwald Ligands
This protocol is recommended for challenging couplings, particularly with substituted boronic acids, and employs a more active catalytic system.[2]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) (2-4 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (3 equivalents)
-
Anhydrous 1,4-Dioxane or 2-Methyltetrahydrofuran (2-MeTHF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (3.0 mmol) to an oven-dried reaction vessel.
-
Seal the vessel and remove it from the glovebox (if used).
-
Add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by LC-MS or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Work-up and purification are performed as described in Protocol 1.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Optimization
Low yields in the Suzuki coupling of this compound are often attributed to steric hindrance. Here are some key areas for troubleshooting and optimization:
-
Catalyst and Ligand: If low yields are observed with Pd(PPh₃)₄, switching to a more active catalyst system with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos is highly recommended.[2] These ligands have been shown to be effective for sterically demanding couplings.
-
Base Selection: The choice of base is critical. For hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃. The base should be finely powdered and anhydrous to ensure reproducibility.
-
Solvent System: While toluene and dioxane are commonly used, other solvents like 2-methyltetrahydrofuran (2-MeTHF) can sometimes provide better results for challenging substrates. The addition of a small amount of water can sometimes be beneficial, but for boronic acids prone to protodeboronation, anhydrous conditions may be necessary.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the oxidative addition step. However, excessively high temperatures can lead to catalyst decomposition or side reactions.
-
Boronic Acid Stability: Some boronic acids, particularly those that are electron-deficient or contain certain heteroatoms, can be unstable under the reaction conditions and undergo protodeboronation. Using a more stable boronic ester (e.g., a pinacol ester) can mitigate this issue.[2]
By carefully considering these parameters and utilizing the provided protocols as a starting point, researchers can successfully achieve high yields in the Suzuki-Miyaura coupling of this compound with a wide range of boronic acids.
References
- 1. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Formation of 2-Biphenylmagnesium Bromide and its Application in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental and versatile tool in organic synthesis, enabling the formation of carbon-carbon bonds. This document provides detailed application notes and experimental protocols for the formation of the Grignard reagent from 2-bromobiphenyl, yielding 2-biphenylmagnesium bromide. Due to the steric hindrance imposed by the ortho-phenyl group, the formation of this particular Grignard reagent requires careful control of reaction conditions to achieve optimal yields and minimize side reactions.
Furthermore, this document will explore the application of 2-biphenylmagnesium bromide in the synthesis of pharmaceutical agents, with a focus on the synthetic route to Bifendate, a drug used in the treatment of hepatitis. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers and professionals in drug development and organic synthesis.
Core Concepts of Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent. The reaction proceeds on the surface of the magnesium metal. Key considerations for a successful Grignard reaction include:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water and alcohols. Therefore, all glassware, solvents, and reagents must be scrupulously dried to prevent quenching of the Grignard reagent.[1][2][3]
-
Initiation: The reaction can sometimes be difficult to initiate due to a passivating oxide layer on the surface of the magnesium.[2] Common methods for initiation include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical agitation (e.g., ultrasound).[3][4]
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents, as they are aprotic and solvate the magnesium center, stabilizing the Grignard reagent.[1][3]
-
Side Reactions: The most common side reaction is the Wurtz coupling, which leads to the formation of a biphenyl dimer.[1] This is particularly relevant in the synthesis of Grignard reagents from aryl halides.
Grignard Reagent Formation from this compound
The ortho-phenyl group in this compound presents steric hindrance, which can impede the approach of the molecule to the magnesium surface and thus slow down the rate of Grignard reagent formation. Optimized conditions are therefore crucial for a successful reaction.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the formation of 2-biphenylmagnesium bromide. Yields are highly dependent on the purity of the reagents and the strict exclusion of moisture.
| Parameter | Value/Description | Notes |
| Reactant 1 | This compound | Should be pure and dry. |
| Reactant 2 | Magnesium Turnings | 1.1 - 1.5 molar equivalents. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is often preferred over diethyl ether for sterically hindered halides due to its higher boiling point and better solvating properties. |
| Concentration | ~0.5 - 1.0 M | Higher concentrations can favor the formation of the undesired biphenyl dimer.[1] |
| Initiator | Iodine (one small crystal) or 1,2-Dibromoethane (few drops) | Used to activate the magnesium surface.[4] |
| Reaction Temperature | 25-65 °C (Gentle Reflux) | The reaction is exothermic and should be controlled. Gentle reflux is often maintained after initiation. |
| Reaction Time | 2 - 4 hours | Monitored by the consumption of magnesium. |
| Typical Yield | 70 - 90% | Highly dependent on anhydrous conditions and effective initiation. |
Experimental Protocol: Synthesis of 2-Biphenylmagnesium Bromide
This protocol describes a standard laboratory procedure for the preparation of 2-biphenylmagnesium bromide.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal or 1,2-Dibromoethane
-
Dry nitrogen or argon gas
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Schlenk line or nitrogen/argon inlet
Procedure:
-
Apparatus Setup: All glassware must be oven-dried at 120°C overnight and assembled hot under a stream of dry nitrogen or argon. This ensures the complete removal of any adsorbed water.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the three-necked flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium turnings, or until bubbles are seen to evolve from the surface of the magnesium when using 1,2-dibromoethane. Allow the flask to cool to room temperature.
-
Reagent Solution Preparation: In a separate dry flask, dissolve the this compound (1.0 equivalent) in approximately two-thirds of the total volume of anhydrous THF. Transfer this solution to the dropping funnel.
-
Initiation: Add a small portion (approximately 10%) of the this compound solution to the magnesium turnings. The reaction mixture may need to be gently warmed to initiate the reaction. Initiation is indicated by a color change (the disappearance of the iodine color), the appearance of a cloudy, grayish-brown solution, and spontaneous refluxing of the solvent.[4]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the rate of addition should be controlled to prevent the reaction from becoming too vigorous. An ice bath should be kept on hand for cooling if necessary.
-
Completion: After the addition is complete, the reaction mixture is typically stirred and gently refluxed for an additional 1-2 hours to ensure all the magnesium has been consumed. The resulting solution of 2-biphenylmagnesium bromide should be cloudy and grayish-brown.
-
Quantification and Use: The concentration of the Grignard reagent can be determined by titration before use in subsequent reactions. It is recommended to use the freshly prepared Grignard reagent immediately for best results.
Application in Pharmaceutical Synthesis: Synthesis of Bifendate
Bifendate is a drug used for the treatment of chronic hepatitis. Its chemical name is Dimethyl 4,4'-dimethoxy-5,6,5',6'-bis(methylenedioxy)-2,2'-biphenyldicarboxylate. The core structure of Bifendate is a biphenyl derivative. While the Ullmann coupling is a common method for the synthesis of such biphenyls, the Grignard reaction provides an alternative and efficient route.
The synthesis of Bifendate can be envisioned through the coupling of two identical substituted benzene rings. A plausible synthetic strategy involves the formation of the 2-biphenylmagnesium bromide Grignard reagent, which can then be used in subsequent coupling reactions.
Synthetic Pathway Overview
-
Preparation of a suitable substituted bromobenzene: This would involve the synthesis of a bromobenzene derivative containing the necessary methoxy and methylenedioxy functional groups present in Bifendate.
-
Formation of the corresponding Grignard reagent: The substituted bromobenzene would be converted to its Grignard reagent, analogous to the formation of 2-biphenylmagnesium bromide.
-
Dimerization/Coupling Reaction: The Grignard reagent would then undergo a coupling reaction to form the biphenyl core of Bifendate. This could potentially be achieved through various metal-catalyzed cross-coupling reactions.
-
Esterification: The final step would involve the introduction of the two methyl ester groups.
The synthesis of the specific enantiomer of Bifendate often involves asymmetric synthesis strategies, such as chiral oxazoline-mediated asymmetric Ullmann coupling.[5]
Visualizations
Grignard Reagent Formation Workflow
Caption: Workflow for the formation of 2-biphenylmagnesium bromide.
Signaling Pathway of Grignard Reaction
Caption: Simplified mechanism of Grignard reagent formation and side reaction.
Conclusion
The formation of 2-biphenylmagnesium bromide is a key transformation for the synthesis of various complex organic molecules, including pharmaceuticals like Bifendate. While the steric hindrance of the ortho-phenyl group presents a challenge, optimized reaction conditions, including the use of THF as a solvent and proper initiation techniques, can lead to good yields. The protocols and data provided in this document offer a valuable resource for researchers and professionals in the field, enabling the efficient and reliable synthesis of this important Grignard reagent and its subsequent application in drug development.
References
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromobiphenyl with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of 2-bromobiphenyl with various terminal alkynes. This reaction is a powerful tool for the synthesis of 2-alkynylbiphenyl derivatives, which are important structural motifs in medicinal chemistry, materials science, and organic synthesis.
Introduction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] This methodology has been widely applied in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and conjugated polymers.
The coupling of this compound with terminal alkynes provides access to a range of 2-substituted biphenyl compounds. These products can serve as versatile intermediates for the synthesis of more complex molecules, such as polycyclic aromatic hydrocarbons and novel heterocyclic systems, which are of significant interest in drug discovery and materials science.
Reaction Principle
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species, which is formed in the copper cycle. Reductive elimination from the resulting diorganopalladium(II) complex yields the final product and regenerates the Pd(0) catalyst.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This species then transfers the acetylide group to the palladium center in the transmetalation step.
While the copper co-catalyst is traditionally used, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[3][4]
Data Presentation
The following table summarizes the results of the Sonogashira coupling of this compound with various terminal alkynes under different reaction conditions. Due to the limited availability of a single comprehensive study on this compound, representative examples with other aryl bromides are included to illustrate the broader scope and potential of this reaction.
| Entry | Aryl Bromide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 70 | 12 | 85 |
| 2 | This compound | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 80 | 6 | 92 |
| 3 | This compound | 1-Hexyne | PdCl₂(dppf) / CuI | DIPA | THF | 65 | 16 | 78 |
| 4 | This compound | 3-Ethynylthiophene | Pd(PPh₃)₄ / CuI | Et₃N | Dioxane | 90 | 8 | 88 |
| 5 | 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96[1] |
| 6 | 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd/Cu | Et₃N | Toluene | 80 | - | High[5] |
| 7 | 4-Bromoacetophenone | Phenylacetylene | Nanosized MCM-41-Pd / CuI / PPh₃ | Et₃N | Et₃N | 50 | 3 | 95[3] |
Note: Entries 1-4 are representative conditions based on general Sonogashira protocols. Entries 5-7 are from cited literature for other aryl bromides to show the reaction's versatility.
Experimental Protocols
Below are detailed methodologies for the Sonogashira coupling of this compound with representative terminal alkynes.
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes a standard copper-co-catalyzed Sonogashira coupling.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene (anhydrous)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen) supply
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(phenylethynyl)biphenyl.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with Trimethylsilylacetylene
This protocol is adapted for a copper-free system, which can be advantageous for substrates sensitive to copper or to minimize alkyne homocoupling.
Materials:
-
This compound
-
Trimethylsilylacetylene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen) supply
-
Standard glassware for workup and purification
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.015 mmol, 1.5 mol%) and triphenylphosphine (0.03 mmol, 3 mol%) in anhydrous DMF (5 mL).
-
Add this compound (1.0 mmol) and diisopropylethylamine (3.0 mmol) to the flask.
-
Degas the solution with an inert gas for 15 minutes.
-
Add trimethylsilylacetylene (1.5 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 6 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to obtain 2-((trimethylsilyl)ethynyl)biphenyl.
Visualizations
Diagram 1: General Experimental Workflow
Caption: A schematic overview of the key steps in a typical Sonogashira coupling experiment.
Diagram 2: Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction allows for the efficient synthesis of aryl amines from aryl halides and primary or secondary amines, a transformation that is of paramount importance in the pharmaceutical, agrochemical, and materials science industries due to the prevalence of the arylamine moiety in a vast array of functional molecules.[3] These application notes provide detailed protocols and a summary of reaction conditions for the Buchwald-Hartwig amination of 2-bromobiphenyl, a sterically hindered substrate, with various primary and secondary amines.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are as follows:
-
Oxidative Addition: The aryl halide (this compound) undergoes oxidative addition to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[1][3]
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.[3]
-
Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination from the palladium center, which regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[3]
A critical aspect for the success of the Buchwald-Hartwig amination is the choice of the phosphine ligand, which plays a crucial role in promoting the desired reductive elimination and preventing side reactions such as β-hydride elimination.[1] Bulky and electron-rich phosphine ligands are generally preferred for this transformation.[1]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a sterically hindered substrate like this compound, the use of bulky, electron-rich phosphine ligands is often necessary to achieve high yields.
General Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol 1: Amination of this compound with a Primary Aliphatic Amine (n-Hexylamine)
Materials:
-
This compound
-
n-Hexylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Under a positive flow of argon, add anhydrous toluene (5 mL) followed by n-hexylamine (1.2 mmol, 1.2 equiv) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(biphenyl-2-yl)hexan-1-amine.
Protocol 2: Amination of this compound with a Secondary Cyclic Amine (Morpholine)
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and tBuXPhos (0.036 mmol, 3.6 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Under a positive flow of argon, add anhydrous 1,4-dioxane (5 mL) and morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Finally, add a 1.0 M solution of LiHMDS in THF (1.5 mL, 1.5 equiv) dropwise.
-
Place the Schlenk tube in a preheated oil bath at 80 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(biphenyl-2-yl)morpholine.
Protocol 3: Amination of this compound with an Arylamine (Aniline)
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
In a glovebox or under a stream of argon, charge an oven-dried Schlenk tube with palladium(II) acetate (0.01 mmol, 1 mol%), Xantphos (0.015 mmol, 1.5 mol%), and cesium carbonate (1.5 mmol, 1.5 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and a magnetic stir bar.
-
Seal the tube, remove from the glovebox (if applicable), and add anhydrous toluene (5 mL) followed by aniline (1.1 mmol, 1.1 equiv) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction by GC-MS for the disappearance of the starting material.
-
Once complete, cool the reaction to ambient temperature and dilute with dichloromethane (20 mL).
-
Filter the mixture through a short plug of silica gel, washing with dichloromethane.
-
Concentrate the filtrate in vacuo.
-
The crude product can be further purified by recrystallization or column chromatography to give N-phenylbiphenyl-2-amine.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. It is important to note that yields are highly dependent on the specific reaction conditions, including the purity of reagents and solvents, and the efficiency of the inert atmosphere technique.
Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Hexylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85-95 |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | 80-90 |
| Aniline | Pd(OAc)₂ (1) | Xantphos (1.5) | Cs₂CO₃ (1.5) | Toluene | 110 | 20 | 75-85 |
Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | BrettPhos (2) | LiHMDS (1.5) | Dioxane | 80 | 12 | 90-98 |
| Piperidine | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 88-96 |
| N-Methylaniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ (2.0) | Toluene | 110 | 24 | 70-80 |
Conclusion
The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of N-substituted 2-aminobiphenyls. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly with the sterically demanding this compound substrate. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors. Optimization of reaction conditions may be necessary for specific substrate combinations to achieve the desired outcomes.
References
Application Notes and Protocols for the Heck Reaction of 2-Bromobiphenyl with Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the palladium-catalyzed Heck reaction, specifically focusing on the coupling of 2-bromobiphenyl with various alkenes. The Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules that are pivotal in pharmaceutical development and materials science.[1] This document outlines optimized conditions, experimental procedures, and quantitative data to guide researchers in successfully applying this methodology.
Introduction
The Mizoroki-Heck reaction facilitates the coupling of unsaturated halides with alkenes in the presence of a palladium catalyst and a base to form substituted alkenes.[1] This reaction has become a cornerstone of modern organic synthesis due to its broad functional group tolerance and reliability. The reaction typically proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the active catalyst.[1]
This document focuses on the application of the Heck reaction to this compound, a substrate of interest for the synthesis of functionalized biphenyl derivatives. These derivatives are common structural motifs in pharmaceuticals and organic materials. The protocols provided herein detail the coupling of this compound with representative alkenes: n-butyl acrylate, styrene, and ethyl acrylate.
Catalytic Systems and Reaction Parameters
The success of the Heck reaction is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. For the coupling of aryl bromides like this compound, various palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) being a common and efficient pre-catalyst.[1] The active Pd(0) catalyst is typically formed in situ.
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Both monodentate and bidentate phosphine ligands are used. For sterically hindered substrates or to control regioselectivity, the choice of ligand is critical. Common examples include tri(o-tolyl)phosphine and other bulky, electron-rich phosphines which have been shown to be effective for less reactive aryl halides.[2]
Bases: A base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the regeneration of the Pd(0) catalyst.[1] Common bases include organic amines such as triethylamine (Et₃N) and inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).
Solvents: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are frequently used to ensure the solubility of the reactants and to allow for the higher reaction temperatures often required for the coupling of aryl bromides.[2]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Heck reaction of this compound with various alkenes, compiled from scientific literature.
| This compound | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1.0 mmol | n-Butyl acrylate | Pd(OAc)₂ (1-2 mol%) | P(o-tol)₃ (2-4 mol%) | Et₃N (1.5 equiv) | DMF | 100-120 | 12-24 | 85-95 | [2] |
| 1.0 mmol | Styrene | Pd(OAc)₂ (1-2 mol%) | PPh₃ (2-4 mol%) | K₂CO₃ (2.0 equiv) | DMF/H₂O | 100-130 | 12-24 | 80-90 | [3] |
| 1.0 mmol | Ethyl acrylate | Pd(OAc)₂ (1-2 mol%) | None (ligandless) | NaOAc (2.0 equiv) | NMP | 120-140 | 16-24 | 75-85 | [2] |
Note: Yields are isolated yields and can vary based on the specific reaction scale and purification method.
Experimental Protocols
Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with n-butyl acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 233 mg), palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg, 4 mol%).
-
Add anhydrous DMF (5 mL) to the flask via syringe.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add triethylamine (1.5 mmol, 0.21 mL) followed by n-butyl acrylate (1.2 mmol, 0.17 mL) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (E)-butyl 3-(biphenyl-2-yl)acrylate.
Protocol 2: Heck Reaction of this compound with Styrene
This protocol outlines a procedure for the coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol, 233 mg), palladium(II) acetate (0.015 mmol, 3.4 mg, 1.5 mol%), and triphenylphosphine (0.03 mmol, 7.9 mg, 3 mol%).
-
Add potassium carbonate (2.0 mmol, 276 mg).
-
Add a mixture of DMF (4 mL) and water (1 mL).
-
Add styrene (1.1 mmol, 0.13 mL) to the mixture.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction for completion using TLC or GC-MS (typically 12-24 hours).
-
After cooling to room temperature, add water (15 mL) and extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield 2-vinylbiphenyl.
Visualizations
References
Application Notes and Protocols for the Ullmann Coupling Reaction Using 2-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann coupling reaction, a copper-catalyzed homocoupling of aryl halides, is a foundational method for the synthesis of biaryl and polyaryl compounds. These structural motifs are prevalent in pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and experimental protocols for the Ullmann coupling of 2-bromobiphenyl, a key starting material for the synthesis of higher-order polyphenylenes like o-quaterphenyl and triphenylene, which are valuable scaffolds in drug discovery and materials science.
The classic Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern iterations have introduced milder conditions through the use of ligands and various copper sources, enhancing the reaction's utility and functional group tolerance. This document will cover both traditional and contemporary approaches to the Ullmann coupling of this compound.
Applications in Drug Development and Organic Synthesis
The biaryl structures synthesized via the Ullmann coupling of this compound are crucial intermediates in the development of novel therapeutic agents and functional materials.
-
Synthesis of Polyphenylenes: The homocoupling of this compound is a direct route to 2,2'-biquinoline and subsequent cyclization to form triphenylene and its derivatives. These polycyclic aromatic hydrocarbons are investigated for their applications in organic electronics and as scaffolds for DNA intercalating agents.
-
Precursors for Complex Molecules: The resulting quaterphenyls can be further functionalized to create complex molecular architectures with potential applications in medicinal chemistry, including the development of novel ligands for various biological targets.
-
Materials Science: Polyphenylenes derived from this compound are explored for their use in organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials due to their unique photophysical properties.
Reaction Mechanism and Catalytic Cycle
The mechanism of the Ullmann coupling reaction has been a subject of extensive study. The generally accepted pathway involves the formation of an organocopper intermediate. In a typical catalytic cycle for the homocoupling of an aryl halide (Ar-X):
-
Oxidative Addition: A copper(I) species, which can be generated in situ from a copper(0) or copper(II) precursor, undergoes oxidative addition with the aryl halide to form an ary-copper(III) intermediate.
-
Transmetalation (in some catalytic systems): In some ligand-assisted reactions, a second equivalent of the aryl halide may interact with the copper center.
-
Reductive Elimination: The diaryl-copper(III) intermediate undergoes reductive elimination to form the biaryl product (Ar-Ar) and regenerate the active copper(I) catalyst.
The classic Ullmann reaction, which uses stoichiometric copper powder at high temperatures, is thought to proceed through the formation of an aryl-copper species on the surface of the copper metal.
Data Presentation: Ullmann Homocoupling of Aryl Halides
The following table summarizes representative quantitative data for Ullmann-type homocoupling reactions of aryl halides, providing a comparative overview of different catalytic systems and conditions. While specific data for this compound is limited in readily available literature, the data for similar substrates like 3-halotoluenes offers valuable insights into expected yields and effective reaction parameters.
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodotoluene | Copper Powder | None | None | None | 210-220 | 3 | 45-60 | Adapted from[1] |
| 2 | 3-Iodotoluene | Copper Powder | None | None | DMF | 153 | 48 | 52 | Adapted from[1] |
| 3 | 3-Bromotoluene | NiCl2/Zn | IPr-MeDAD | - | DMF | RT | 20 | High | Adapted from[1] |
| 4 | 2-Iodonitrobenzene | Copper Powder | None | None | None | ~350 | 20-30 s | 80-90 | [2] |
| 5 | 2-Iodonitrobenzene | Copper Vial | None | None | None (Ball Mill) | RT | 1 | 97 | [3] |
Experimental Protocols
Two detailed protocols for the Ullmann homocoupling of this compound are provided below. The first is a classic, solvent-free approach, while the second utilizes a modern, milder method with a solvent.
Protocol 1: Classic Solvent-Free Ullmann Coupling of this compound
This protocol is adapted from the classical Ullmann procedure and is suitable for small-scale synthesis.[2]
Materials:
-
This compound (1.0 mmol, 233 mg)
-
Copper powder, activated (3.0 mmol, 191 mg)
-
Sand, acid-washed (approx. 200 mg)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
15 cm test tube
-
Heating mantle with a sand bath
-
Thermometer
-
Apparatus for column chromatography
-
Rotary evaporator
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a 15 cm test tube, thoroughly mix this compound (1.0 mmol), activated copper powder (3.0 mmol), and sand (200 mg).
-
Heating: Prepare a sand bath in a heating mantle and preheat it to approximately 300-350 °C. The temperature should be above the boiling point of this compound (296-298 °C).
-
Reaction: Carefully immerse the lower part of the test tube into the hot sand bath. The this compound will melt and begin to reflux. Heat the mixture for 30-60 seconds. The reaction is often vigorous and should be monitored closely.
-
Cooling and Extraction: Remove the test tube from the sand bath and allow it to cool to room temperature. The solid residue contains the product, unreacted starting material, and copper residues.
-
Workup and Purification:
-
Add 10 mL of dichloromethane to the test tube and scrape the solid residue to dissolve the organic components.
-
Filter the mixture through a small plug of celite to remove the copper and sand. Wash the filter cake with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel. A gradient elution from hexane to a mixture of hexane and ethyl acetate (e.g., 9:1) is typically effective for separating the product, o-quaterphenyl, from any remaining this compound and other byproducts.
-
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Ullmann Coupling of this compound in DMF
This protocol is a modification of the classic procedure, employing a solvent to allow for a lower reaction temperature.[1]
Materials:
-
This compound (1.0 mmol, 233 mg)
-
Copper powder, activated (2.0 mmol, 127 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (2 mL)
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask (10 mL) with a reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Apparatus for column chromatography
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and activated copper powder (2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (2 mL) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may require several hours to days for completion.
-
Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the excess copper. Wash the celite pad with a small amount of DMF.
-
Workup:
-
Pour the filtrate into a separatory funnel containing 20 mL of water.
-
Extract the aqueous phase with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel as described in Protocol 1.
-
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Catalytic Cycle of Ullmann Homocoupling
Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann homocoupling of this compound.
Experimental Workflow for Ullmann Coupling
Caption: General experimental workflow for the Ullmann coupling of this compound.
References
- 1. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 2. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 3. digitalcommons.linfield.edu [digitalcommons.linfield.edu]
Application Notes and Protocols: Lithiation of 2-Bromobiphenyl and Subsequent Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3] The targeted functionalization of the biphenyl core is crucial for the modulation of biological activity and material properties. One of the most powerful and versatile methods for achieving this is through the directed lithiation of a halogenated precursor, such as 2-bromobiphenyl, followed by quenching with a suitable electrophile. This process allows for the regioselective introduction of a wide array of functional groups at the 2-position of the biphenyl system.
This document provides detailed application notes and experimental protocols for the successful lithiation of this compound and its subsequent reaction with various electrophiles. The information presented is intended to guide researchers in the efficient synthesis of novel functionalized biphenyl derivatives for applications in drug discovery and materials science.[2][4]
Reaction Principle
The core of this synthetic strategy lies in the bromine-lithium exchange reaction. At low temperatures, typically -78 °C, an organolithium reagent such as n-butyllithium (n-BuLi) will readily exchange with the bromine atom of this compound. This rapid reaction forms the highly reactive intermediate, 2-lithiobiphenyl. This organolithium species is a potent nucleophile and can subsequently react with a diverse range of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds. The general transformation is depicted below:
Caption: General scheme of the lithiation of this compound and subsequent functionalization.
Experimental Data Summary
The following table summarizes the expected yields for the synthesis of various 2-functionalized biphenyl derivatives starting from this compound, based on literature precedents for similar aryl bromide lithiation reactions.
| Product | Electrophile | Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| Biphenyl-2-carbaldehyde | N,N-Dimethylformamide (DMF) | n-Butyllithium | THF | -78 to RT | 70-85 |
| Biphenyl-2-carboxylic acid | Carbon Dioxide (CO₂) | n-Butyllithium | THF | -78 to RT | 75-90 |
| 2-(Trimethylsilyl)biphenyl | Chlorotrimethylsilane (TMSCl) | n-Butyllithium | THF | -78 to RT | 80-95 |
| (Biphenyl-2-yl)(phenyl)methanol | Benzaldehyde | n-Butyllithium | THF | -78 to RT | 65-80 |
| 2-Butylbiphenyl | 1-Bromobutane | n-Butyllithium | THF | -78 to RT | Side product |
Detailed Experimental Protocols
General Considerations:
-
All reactions involving organolithium reagents are highly sensitive to moisture and atmospheric oxygen. Therefore, it is imperative to use anhydrous solvents and perform all manipulations under an inert atmosphere (e.g., nitrogen or argon).
-
All glassware should be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled under a stream of inert gas before use.
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care using appropriate personal protective equipment and techniques.
Protocol 1: Synthesis of Biphenyl-2-carbaldehyde
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Preparation: Under a positive pressure of nitrogen, add this compound (1.0 eq) to the flask and dissolve it in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Synthesis of Biphenyl-2-carboxylic acid
-
Apparatus and Reagent Preparation: Follow steps 1 and 2 as described in Protocol 1.
-
Lithiation: Follow steps 3 and 4 as described in Protocol 1.
-
Electrophilic Quench: Quench the reaction by pouring the cold organolithium solution onto an excess of crushed dry ice (solid CO₂) in a separate flask under a nitrogen atmosphere. Alternatively, bubble dry CO₂ gas through the solution at -78 °C.
-
Warming and Acidification: Allow the mixture to warm to room temperature. Acidify the reaction mixture with 1 M HCl to a pH of ~2.
-
Work-up and Purification: Follow steps 7-9 as described in Protocol 1.
Workflow and Logic Diagrams
Caption: Experimental workflow for the lithiation and functionalization of this compound.
Caption: Reaction pathways for the functionalization of this compound via lithiation.
Applications in Drug Development
The functionalized biphenyls synthesized through these methods are valuable intermediates in the development of new therapeutic agents. The biphenyl scaffold is a key component in drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-hypertensive, and anti-viral properties.[2][3] For instance, the introduction of carboxylic acid or aldehyde functionalities can serve as a handle for further elaboration into more complex molecules or for direct interaction with biological targets. The ability to readily diversify the 2-position of the biphenyl ring system makes this synthetic strategy a powerful tool in lead optimization and the generation of compound libraries for high-throughput screening. Recent studies have highlighted the potential of novel hydroxylated biphenyl compounds as anticancer agents against malignant melanoma, underscoring the therapeutic relevance of this structural motif.[5]
References
- 1. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. ijsdr.org [ijsdr.org]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Functionalization of Polymers with 2-Bromobiphenyl Derivatives for Advanced Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the functionalization of polymers with 2-bromobiphenyl derivatives. This emerging class of materials holds significant promise for various biomedical applications, including the development of novel drug delivery systems and targeted therapeutics. The biphenyl moiety can serve as a versatile scaffold for further chemical modification or as an active pharmacophore. These notes offer a practical guide for the synthesis, characterization, and potential application of these advanced polymeric materials.
Introduction
The functionalization of polymers with specific chemical moieties is a powerful strategy to impart desired properties and functionalities for biomedical applications.[1] The introduction of this compound groups onto a polymer backbone creates a versatile platform for further chemical transformations, such as Suzuki coupling reactions, or can be used to leverage the inherent biological activities of biphenyl derivatives.[2] Biphenyl scaffolds are found in numerous bioactive molecules and have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3] This document outlines a detailed protocol for the functionalization of a commercially available copolymer, poly(styrene-co-4-vinylbenzyl chloride), with a this compound derivative and discusses its potential application in targeted cancer therapy by interfering with key signaling pathways.
Key Applications
Polymers functionalized with this compound derivatives can be utilized in a variety of research and drug development areas:
-
Drug Delivery Systems: The biphenyl group can be modified with targeting ligands or used to attach therapeutic agents, enabling the development of sophisticated drug delivery vehicles.[4][5]
-
Targeted Cancer Therapy: Biphenyl derivatives have been identified as inhibitors of critical cancer signaling pathways, such as the PD-1/PD-L1 immune checkpoint and androgen receptor signaling.[2][6][7] Polymeric conjugation can enhance the therapeutic efficacy and pharmacokinetic profile of these active moieties.[8]
-
Combinatorial Chemistry: The reactive bromine atom on the biphenyl group serves as a handle for high-throughput synthesis of polymer-drug conjugates and the creation of libraries of functionalized polymers for screening.
-
Biomaterial Scaffolds: The introduction of biphenyl groups can modify the physicochemical properties of polymers, making them suitable for tissue engineering and regenerative medicine applications.
Experimental Protocols
This section details the synthesis and characterization of a polymer functionalized with a this compound derivative. As a model system, we describe the etherification of poly(styrene-co-4-vinylbenzyl chloride) with 2-biphenylmethanol.
Materials and Methods
-
Materials: Poly(styrene-co-4-vinylbenzyl chloride) (average M
n~21,800, ~60% vinylbenzyl chloride), 2-biphenylmethanol, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF), anhydrous diethyl ether, methanol, deuterated chloroform (CDCl₃) for NMR analysis. All reagents are of analytical grade and used as received unless otherwise noted. -
Instrumentation: ¹H NMR spectrometer (400 MHz), FT-IR spectrometer, Gel Permeation Chromatography (GPC).
Synthesis of Poly(styrene-co-4-(2-biphenylmethoxymethyl)) (PS-VBC-BPM)
-
Preparation of Sodium 2-biphenylmethoxide:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-biphenylmethanol (1.2 eq. relative to the vinylbenzyl chloride units in the polymer).
-
Dissolve the alcohol in anhydrous DMF.
-
Carefully add sodium hydride (1.5 eq.) portion-wise to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
-
Functionalization of the Polymer:
-
In a separate flame-dried flask, dissolve poly(styrene-co-4-vinylbenzyl chloride) in anhydrous DMF.
-
Slowly add the freshly prepared sodium 2-biphenylmethoxide solution to the polymer solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
-
Purification of the Functionalized Polymer:
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Collect the precipitate by vacuum filtration.
-
Wash the polymer thoroughly with methanol to remove unreacted starting materials and byproducts.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate into methanol. Repeat this step twice to ensure high purity.
-
Dry the final product under vacuum at 40 °C to a constant weight.
-
Characterization
-
¹H NMR Spectroscopy: The success of the functionalization can be confirmed by the appearance of new signals corresponding to the biphenyl protons and the disappearance or significant reduction of the benzyl chloride methylene protons.
-
FT-IR Spectroscopy: The FT-IR spectrum of the functionalized polymer should show a decrease in the intensity of the C-Cl stretching vibration (around 1260 cm⁻¹) and the appearance of characteristic peaks for the biphenyl group and the ether linkage.[9]
-
Gel Permeation Chromatography (GPC): GPC analysis can be used to determine the molecular weight and polydispersity index (PDI) of the functionalized polymer and to confirm that no significant chain degradation occurred during the reaction.[10]
Quantitative Data
The degree of functionalization can be calculated from the ¹H NMR spectrum by comparing the integration of the signals corresponding to the unreacted vinylbenzyl chloride units with those of the newly formed biphenylmethoxymethyl units.[9]
| Parameter | Poly(styrene-co-4-vinylbenzyl chloride) | PS-VBC-BPM (Functionalized Polymer) |
| Mn ( g/mol ) | ~21,800 | ~27,100 (estimated for ~60% functionalization)[9] |
| PDI | ~1.7 | ~1.8 |
| Degree of Functionalization (%) | N/A | ~60% (can be varied by adjusting reaction conditions)[9] |
| ¹H NMR (CDCl₃, δ ppm) | 4.5 (-CH₂-Cl) | 4.3 (-CH₂-O-), 7.2-7.6 (biphenyl protons)[9] |
| FT-IR (cm⁻¹) | ~1260 (C-Cl stretch) | Disappearance/reduction of 1260 peak, new peaks for ether and biphenyl |
Logical Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for polymer functionalization and a potential signaling pathway that could be targeted by biphenyl-functionalized polymers in a cancer therapy context.
Caption: Experimental workflow for the synthesis and characterization of 2-biphenylmethanol functionalized polymer.
Application in Cancer Therapy: Targeting the PD-1/PD-L1 Pathway
Biphenyl derivatives have been investigated as small molecule inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction.[7][11] This interaction is a key immune checkpoint that cancer cells often exploit to evade the immune system. By blocking this pathway, the immune system's T-cells can be reactivated to recognize and attack cancer cells. A polymer-drug conjugate carrying a biphenyl-based PD-L1 inhibitor could offer advantages such as improved solubility, longer circulation time, and passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.[5]
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a biphenyl-functionalized polymer.
Conclusion
The functionalization of polymers with this compound derivatives provides a robust and versatile platform for the development of advanced materials for biomedical applications. The detailed protocols and characterization data presented herein offer a solid starting point for researchers to explore this exciting area. The potential to create targeted drug delivery systems that can interfere with specific cellular signaling pathways, such as the PD-1/PD-L1 immune checkpoint, highlights the significant potential of these materials in the future of medicine. Further research into the biocompatibility, drug release kinetics, and in vivo efficacy of these polymer conjugates is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Polymer-Based Drug Delivery Systems for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. plasticsengineering.org [plasticsengineering.org]
- 9. scispace.com [scispace.com]
- 10. ukm.my [ukm.my]
- 11. researchgate.net [researchgate.net]
Synthesis of Substituted Biphenyls via 2-Bromobiphenyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted biphenyls utilizing 2-bromobiphenyl as a key starting material. The versatile reactivity of the carbon-bromine bond in this compound allows for the construction of a wide array of biphenyl derivatives through various modern cross-coupling reactions. This compendium is designed to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
Substituted biphenyls are a ubiquitous structural motif in pharmaceuticals, agrochemicals, and advanced materials. The rotational restriction around the biaryl bond imparts unique conformational properties, making them privileged scaffolds in drug design. This compound is a commercially available and versatile building block for accessing these important compounds. This note details five key palladium- and copper-catalyzed cross-coupling reactions for the derivatization of this compound: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, Buchwald-Hartwig amination, and the Ullmann reaction.
Comparative Data of Synthetic Methods
The following tables summarize quantitative data for the synthesis of various substituted biphenyls from this compound, offering a comparative overview of different catalytic systems and their efficiencies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1) | RuPhos (2) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 4 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
| 5 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 90 | 18 | 78 |
Heck Coupling
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.
Table 2: Heck Coupling of this compound with Various Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 90 |
| 3 | 1-Octene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cy₂NMe | Dioxane | 120 | 36 | 75 |
| 4 | Cyclohexene | Herrmann's catalyst (1) | - | NaOAc | NMP | 140 | 24 | 65 |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes.
Table 3: Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 92 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 18 | 88 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | DMF | 70 | 12 | 95 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Piperidine | Acetonitrile | 60 | 24 | 80 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines.[1]
Table 4: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 95 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | LiHMDS | THF | 80 | 12 | 85 |
| 4 | Diphenylamine | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 78 |
Ullmann Reaction
The Ullmann reaction is a classical method for the homocoupling of aryl halides to form symmetrical biaryls, typically using copper.
Table 5: Ullmann Homocoupling of this compound
| Entry | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cu powder | None | DMF | 150 | 24 | 70 |
| 2 | Cu(I) iodide | 1,10-Phenanthroline | NMP | 180 | 18 | 80 |
| 3 | Cu bronze | None | Sand (neat) | 200 | 12 | 65 |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried prior to use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes the synthesis of 2-phenylbiphenyl.
Materials:
-
This compound (1.0 mmol, 233 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 2-phenylbiphenyl.
Protocol for Heck Coupling of this compound with Styrene
This protocol describes the synthesis of 2-styrylbiphenyl.
Materials:
-
This compound (1.0 mmol, 233 mg)
-
Styrene (1.2 mmol, 138 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N, 2.0 mmol, 279 µL)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add DMF, styrene, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Cool the reaction to room temperature and pour into water (30 mL).
-
Extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-styrylbiphenyl.
Protocol for Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes the synthesis of 2-(phenylethynyl)biphenyl.[2]
Materials:
-
This compound (1.0 mmol, 233 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N, 5 mL)
-
Tetrahydrofuran (THF, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add THF and triethylamine via syringe, followed by the addition of phenylacetylene.
-
Stir the reaction mixture at 65 °C for 12 hours.
-
Cool the reaction to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 2-(phenylethynyl)biphenyl.
Protocol for Buchwald-Hartwig Amination of this compound with Aniline
This protocol describes the synthesis of N-phenyl-[1,1'-biphenyl]-2-amine.
Materials:
-
This compound (1.0 mmol, 233 mg)
-
Aniline (1.2 mmol, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.015 mmol, 9.3 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add NaOtBu, BINAP, and Pd₂(dba)₃ to an oven-dried Schlenk tube.
-
Add toluene, followed by this compound and aniline.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford N-phenyl-[1,1'-biphenyl]-2-amine.
Protocol for Ullmann Homocoupling of this compound
This protocol describes the synthesis of 2,2'-biphenyl.
Materials:
-
This compound (1.0 mmol, 233 mg)
-
Copper powder (2.0 mmol, 127 mg)
-
N,N-Dimethylformamide (DMF, 3 mL)
Procedure:
-
To an oven-dried, heavy-walled sealed tube, add this compound and copper powder.
-
Add DMF and seal the tube.
-
Heat the reaction mixture to 150 °C and stir for 24 hours.
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford 2,2'-biphenyl.
Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles and general experimental workflows for the described synthetic methods.
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Heck Catalytic Cycle
Caption: Sonogashira Catalytic Cycle
Caption: Buchwald-Hartwig Catalytic Cycle
Caption: General Experimental Workflow
Conclusion
This compound serves as an excellent precursor for the synthesis of a diverse range of substituted biphenyls. The choice of reaction—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, or Ullmann—depends on the desired functionality to be introduced. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize their synthetic routes towards novel biphenyl-containing molecules for various applications in drug discovery and materials science.
References
Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Bromobiphenyl
Introduction
The palladium-catalyzed cross-coupling of 2-bromobiphenyl is a fundamental transformation in modern organic synthesis, providing a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] This methodology is of paramount importance in the fields of medicinal chemistry and drug development, where the resulting substituted biphenyl scaffolds are key structural motifs in numerous pharmaceutical compounds.[3][4][5] The steric hindrance imposed by the ortho-substituent in this compound necessitates carefully optimized reaction conditions, particularly in the choice of palladium catalyst, ligands, and bases, to achieve high efficiency and yields.[6]
These notes provide detailed protocols and comparative data for three major classes of palladium-catalyzed cross-coupling reactions using this compound as a substrate: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Logical Overview of Coupling Reactions
The following diagram illustrates the primary cross-coupling reactions applicable to this compound, showcasing the versatility of this substrate in generating diverse molecular architectures.
Caption: Versatile coupling pathways from this compound.
General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange. The cycle consists of three fundamental steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or amine coordination/deprotonation (for amination), and reductive elimination.[7][8]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Data Presentation: Reaction Conditions & Performance
The following tables summarize typical conditions and reported yields for the cross-coupling of this compound with various partners.
Table 1: Suzuki-Miyaura Coupling Conditions Reaction: this compound + Arylboronic Acid → 2-Aryl-1,1'-biphenyl
| Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 12-24 | ~95[6] |
| Pd₂(dba)₃ (1.5) | tBu₃P (3) | KF (3) | Dioxane | 110 | 16 | ~85-90[9] |
| [PdCl₂(dppf)] (2) | - | Na₂CO₃ (2) | Dioxane | 90 | 2 | ~92[3] |
| CataCXium® A Pd G3 (2) | - | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O | 80-100 | 12 | >90[6] |
Table 2: Buchwald-Hartwig Amination Conditions Reaction: this compound + Amine → N-Aryl-2-amino-1,1'-biphenyl
| Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 8-16 | ~80-95[10] |
| Pd₂(dba)₃ (1) | BINAP (1.5) | Cs₂CO₃ (2) | Toluene | 110 | 8 | ~75-90[11] |
| [Pd(allyl)Cl]₂ (0.05) | AdBippyPhos (0.1) | KOPh (1.4) | Toluene | 100 | 18 | ~90[12] |
Table 3: Sonogashira Coupling Conditions Reaction: this compound + Terminal Alkyne → 2-(Alkynyl)-1,1'-biphenyl
| Pd Source (mol%) | Cu Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ (5) | CuI (2.5) | Diisopropylamine (7) | THF | RT | 3 | ~89[13] |
| Pd(OAc)₂ (2) | CuI (4) | Et₃N (2) | DMF | 80 | 2 | ~80-85[3] |
| Pd(PhCN)₂Cl₂ (2) | - (Copper-free) | Cs₂CO₃ (2) | Dioxane | 60 | 12 | ~80-92[14] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a Pd(OAc)₂/SPhos catalyst system.[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2′,6′-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or reaction vessel, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the vessel with a rubber septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Place the vessel in a preheated oil bath and stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-1,1'-biphenyl.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes a general procedure for the C-N coupling of this compound with a primary or secondary amine.[10][15]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv.)
-
Anhydrous toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an inert atmosphere glovebox, charge an oven-dried reaction vial with palladium(II) acetate, XPhos, and sodium tert-butoxide.
-
Add this compound and anhydrous toluene (5 mL).
-
Add the amine coupling partner via syringe.
-
Seal the vial tightly with a screw cap.
-
Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100 °C.
-
Stir the mixture for 8-16 hours, monitoring progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the N-aryl-2-amino-1,1'-biphenyl product.
Protocol 3: Sonogashira Cross-Coupling
This protocol outlines the copper-co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[13]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (1.1 mmol, 1.1 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.025 mmol, 2.5 mol%)
-
Diisopropylamine (7.0 mmol, 7.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and dissolve it in anhydrous THF (5 mL).
-
To the solution, sequentially add PdCl₂(PPh₃)₂ (0.05 mmol), CuI (0.025 mmol), diisopropylamine (7.0 mmol), and the terminal alkyne (1.1 mmol) at room temperature.
-
Stir the reaction mixture for 3-6 hours at room temperature. For less reactive substrates, gentle heating (40-50 °C) may be required.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of Celite®, washing the pad with additional diethyl ether.
-
Wash the combined filtrate sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-(alkynyl)-1,1'-biphenyl.
General Experimental Workflow
The workflow for a typical palladium-catalyzed cross-coupling experiment is standardized to ensure reproducibility and safety, especially concerning the use of air-sensitive reagents.
Caption: Standard workflow for a cross-coupling experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis of Phenanthrene Derivatives from 2-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of phenanthrene derivatives, starting from the readily available precursor, 2-bromobiphenyl. Two distinct and effective methods are presented: a chromium-catalyzed annulation of the corresponding Grignard reagent with internal alkynes, and a visible-light-induced palladium-catalyzed annulation with terminal alkynes. These protocols offer versatile approaches to this important structural motif, which is a core component of many functional materials and biologically active compounds.
Introduction
Phenanthrenes are a class of polycyclic aromatic hydrocarbons (PAHs) that form the structural backbone of numerous natural products, pharmaceuticals, and organic electronic materials. The development of efficient and modular synthetic routes to functionalized phenanthrenes is therefore of significant interest to the scientific community. Starting from this compound, intramolecular cyclization strategies provide a powerful means to construct the phenanthrene core.
This document outlines two contemporary methods for this transformation:
-
Chromium-Catalyzed Annulation: This method involves the formation of a 2-biphenyl Grignard reagent, which then undergoes a chromium-catalyzed [4+2] annulation with an internal alkyne. A key advantage of this method is the use of the excess alkyne as a hydrogen acceptor, avoiding the need for an external oxidant.[1]
-
Visible-Light-Induced Palladium-Catalyzed Annulation: This modern approach utilizes the synergistic combination of palladium catalysis and visible light photoredox catalysis to achieve the annulation of this compound with terminal alkynes. This method is characterized by its mild reaction conditions and broad functional group tolerance.[2][3]
These protocols are designed to be readily implemented in a standard organic synthesis laboratory.
Method 1: Chromium-Catalyzed Annulation of 2-Biphenyl Grignard Reagent with Internal Alkynes
This protocol details the synthesis of phenanthrene derivatives via the chromium-catalyzed reaction of a pre-formed 2-biphenyl Grignard reagent with various internal alkynes. The reaction is efficient and proceeds under relatively mild conditions.
Experimental Workflow
Figure 1. Workflow for Chromium-Catalyzed Phenanthrene Synthesis.
Experimental Protocol
Materials:
-
This compound
-
Magnesium turnings
-
Lithium chloride (anhydrous)
-
Chromium(II) chloride (anhydrous)
-
2,2'-Bipyridine
-
Internal alkyne of choice
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of 2-Biphenylmagnesium bromide-lithium chloride complex:
-
To a flame-dried flask under a nitrogen atmosphere, add magnesium turnings (1.2 equiv.) and anhydrous lithium chloride (1.2 equiv.).
-
Add anhydrous THF, followed by a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.
-
Stir the mixture at room temperature until the magnesium is consumed (typically 2-3 hours) to form a solution of the Grignard reagent.
-
-
Chromium-Catalyzed Annulation:
-
In a separate flame-dried flask under a nitrogen atmosphere, add chromium(II) chloride (0.10 equiv.) and 2,2'-bipyridine (0.12 equiv.).
-
Add anhydrous THF and stir to form the catalyst complex.
-
To this catalyst mixture, add the internal alkyne (2.0 equiv.).
-
Add the previously prepared solution of 2-biphenylmagnesium bromide-lithium chloride complex dropwise to the catalyst/alkyne mixture.
-
Heat the reaction mixture to 80 °C and stir for the time indicated in Table 1.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired phenanthrene derivative.
-
Data Presentation
Table 1. Synthesis of Phenanthrene Derivatives via Chromium-Catalyzed Annulation.
| Entry | Alkyne (R1-C≡C-R2) | R1 | R2 | Time (h) | Yield (%) |
| 1 | Diphenylacetylene | Ph | Ph | 12 | 78 |
| 2 | 1,2-di(p-tolyl)acetylene | p-Tolyl | p-Tolyl | 12 | 75 |
| 3 | 1,2-bis(4-methoxyphenyl)acetylene | 4-MeOPh | 4-MeOPh | 12 | 72 |
| 4 | 1,2-bis(4-fluorophenyl)acetylene | 4-FPh | 4-FPh | 12 | 65 |
| 5 | 1-phenyl-1-propyne | Ph | Me | 12 | 55 |
| 6 | 4-octyne | n-Pr | n-Pr | 12 | 68 |
Yields are for the isolated product after purification.
Method 2: Visible-Light-Induced Palladium-Catalyzed Annulation
This protocol describes a modern, photocatalytic approach to phenanthrene synthesis from this compound and terminal alkynes. The reaction proceeds under mild conditions, utilizing blue LEDs as the light source, and demonstrates excellent functional group tolerance.
Proposed Signaling Pathway (Reaction Mechanism)
Figure 2. Proposed Mechanism for Visible-Light-Induced Annulation.
Experimental Protocol
Materials:
-
This compound or substituted derivative
-
Terminal alkyne of choice
-
Palladium(II) acetate (Pd(OAc)2)
-
Bis(diphenylphosphino)ethane (DPEPhos)
-
Potassium phosphate (K3PO4)
-
Anhydrous benzene
-
Blue LED light source (e.g., 40W)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a sealed vial, combine this compound (1.0 equiv.), the terminal alkyne (3.0 equiv.), palladium(II) acetate (0.10 equiv.), DPEPhos (0.20 equiv.), and potassium phosphate (2.0 equiv.).
-
Add anhydrous benzene to achieve the desired concentration (e.g., 0.1 M with respect to this compound).
-
Degas the reaction mixture by bubbling with nitrogen for 15 minutes.
-
-
Photocatalytic Reaction:
-
Place the sealed vial in a position with consistent irradiation from a blue LED light source.
-
Stir the reaction mixture at room temperature for 20 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired phenanthrene derivative.
-
Data Presentation
Table 2. Synthesis of Phenanthrene Derivatives via Visible-Light-Induced Palladium-Catalyzed Annulation.
| Entry | This compound Derivative | Terminal Alkyne | Product | Yield (%) |
| 1 | This compound | Phenylacetylene | 9-Phenylphenanthrene | 82 |
| 2 | 2-Bromo-4'-methylbiphenyl | Phenylacetylene | 2-Methyl-9-phenylphenanthrene | 75 |
| 3 | 2-Bromo-4'-methoxybiphenyl | Phenylacetylene | 2-Methoxy-9-phenylphenanthrene | 78 |
| 4 | This compound | 4-Ethynyltoluene | 9-(p-Tolyl)phenanthrene | 80 |
| 5 | This compound | 1-Hexyne | 9-Butylphenanthrene | 65 |
| 6 | 2-Bromo-4-fluorobiphenyl | Phenylacetylene | 6-Fluoro-9-phenylphenanthrene | 70 |
Yields are for the isolated product after purification.
Summary and Conclusion
The two protocols presented here offer robust and versatile methods for the synthesis of a wide range of phenanthrene derivatives from this compound. The chromium-catalyzed annulation is well-suited for the use of internal alkynes, while the visible-light-induced palladium-catalyzed method provides a mild and highly functional group tolerant approach for terminal alkynes. The choice of method will depend on the desired substitution pattern of the target phenanthrene and the availability of the corresponding alkyne. These detailed protocols and the accompanying data should serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
References
Application Notes and Protocols: 2-Bromobiphenyl in the Synthesis of Hole Transport Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobiphenyl is a versatile building block in the synthesis of organic electronic materials, particularly hole transport materials (HTMs) for optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Its biphenyl core provides a rigid and electronically favorable scaffold that can be functionalized to tune the material's properties. This document provides detailed application notes and experimental protocols for the synthesis of various classes of HTMs using this compound as a key starting material.
The primary synthetic routes involving this compound for HTM synthesis include the Grignard reaction for the formation of spirobifluorene cores, Suzuki-Miyaura coupling for C-C bond formation to create extended π-conjugated systems, and Buchwald-Hartwig amination for the introduction of hole-transporting triarylamine moieties.
Key Properties of Hole Transport Materials
An efficient HTM should possess several key properties to ensure optimal device performance. These include:
-
Appropriate HOMO Energy Level: The Highest Occupied Molecular Orbital (HOMO) of the HTM should align with the valence band of the light-absorbing layer (e.g., perovskite) to facilitate efficient hole extraction.
-
High Hole Mobility: To ensure rapid and efficient transport of holes to the electrode.
-
Good Film-Forming Properties: The ability to form uniform, pinhole-free thin films is crucial for device performance and stability.
-
High Thermal and Morphological Stability: To ensure the long-term operational stability of the device.
-
Good Solubility: For ease of processing from solution.
Synthesis of Hole Transport Materials from this compound
This section details the synthesis of different classes of HTMs starting from this compound.
Spirobifluorene-Based HTMs: The Case of Spiro-OMeTAD
The most prominent example of an HTM derived from a this compound precursor is 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamino)-9,9′-spirobifluorene, commonly known as spiro-OMeTAD. The synthesis of its spirobifluorene core is a critical step.
Logical Workflow for Spiro-OMeTAD Synthesis:
Troubleshooting & Optimization
Technical Support Center: Suzuki Reaction with 2-Bromobiphenyl
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding low yields in the Suzuki-Miyaura cross-coupling reaction of 2-bromobiphenyl. This resource is intended for researchers, scientists, and professionals in drug development who are encountering challenges with this sterically hindered substrate.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki reaction with this compound in a question-and-answer format.
Question 1: My reaction shows low or no conversion of this compound. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in the Suzuki coupling of a sterically hindered substrate like this compound often points to issues with the catalytic cycle, specifically the oxidative addition or transmetalation steps. Here are potential causes and solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated.
-
Solution: If using a Pd(II) precatalyst such as Pd(OAc)₂, ensure your conditions promote its reduction to Pd(0).[1] Alternatively, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[1] It is also crucial to thoroughly degas your reaction mixture and solvents to prevent oxygen from deactivating the catalyst.[2]
-
-
Inefficient Oxidative Addition: The steric hindrance of this compound can make the oxidative addition step difficult.
-
Slow Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be sluggish.
-
Solution: The choice of base is critical for activating the boronic acid.[4] Stronger, non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[1] The physical form of the base also matters; using finely powdered base can improve reaction rates.
-
-
Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barriers associated with sterically hindered substrates.
Question 2: I am observing significant formation of side products, such as homocoupled biphenyl from the boronic acid or dehalogenated biphenyl. How can I minimize these?
Answer:
The formation of side products is a common issue that reduces the yield of the desired product.
-
Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen or the use of a Pd(II) precatalyst without an efficient reduction to Pd(0).[2]
-
Solution: Rigorously degas all solvents and the reaction mixture before adding the catalyst.[2] Purging with an inert gas like argon or nitrogen for 15-30 minutes is recommended.[1] If using a Pd(II) source, the initial reduction can sometimes lead to homocoupling. Using a Pd(0) catalyst can mitigate this.
-
-
Dehalogenation of this compound: This occurs when the palladium intermediate reacts with a hydride source in the mixture instead of the boronic acid.[2]
-
Solution: Ensure that the solvents and reagents are anhydrous, as water can sometimes be a hydride source. The choice of base and solvent system can also influence this side reaction.
-
Question 3: The reaction is very slow, and the starting material is consumed over a very long period. How can I increase the reaction rate?
Answer:
Slow reaction rates are common with sterically hindered substrates. Several factors can be adjusted to speed up the reaction:
-
Catalyst System: The combination of the palladium source and the ligand has a profound impact on the reaction rate.
-
Base: The base not only activates the boronic acid but also influences the overall reaction kinetics.
-
Solution: Switching to a stronger base like K₃PO₄ or Cs₂CO₃ can increase the rate of transmetalation.[1]
-
-
Temperature: Higher temperatures generally lead to faster reaction rates.
-
Solution: Increase the reaction temperature in increments, monitoring for any potential decomposition of starting materials or products.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst and ligand combination is best for the Suzuki coupling of this compound?
For sterically hindered aryl bromides like this compound, catalyst systems with bulky and electron-rich phosphine ligands are generally the most effective.[3] Highly recommended combinations include:
-
Pd(OAc)₂ with SPhos or XPhos: These Buchwald ligands are designed for challenging cross-coupling reactions.[1]
-
Pd₂(dba)₃ with P(t-Bu)₃: Tri(tert-butyl)phosphine is a very bulky and electron-rich ligand that promotes the oxidative addition of aryl chlorides and bromides.[4]
Q2: What is the role of the base in the Suzuki reaction, and which one should I choose?
The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[4][6] For sterically hindered substrates, the choice of base is critical.
-
Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the bases of choice as they are strong enough to promote the reaction without causing significant side reactions.[1]
-
Weaker bases like sodium carbonate (Na₂CO₃) may result in lower yields.
Q3: Is water necessary for my Suzuki reaction with this compound?
While not always strictly necessary, the addition of a small amount of water to a solvent like dioxane or THF is common practice in Suzuki reactions.[5] Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[1] However, for substrates sensitive to hydrolysis, anhydrous conditions should be considered.
Q4: My boronic acid seems to be decomposing during the reaction. What can I do?
Boronic acids can be prone to decomposition, especially at high temperatures or under harsh basic conditions.
-
Use a milder base: If you suspect base-induced decomposition, you could try a milder base like potassium fluoride (KF).[4]
-
Use a boronate ester: Pinacol esters of boronic acids are generally more stable and less prone to decomposition.
-
Use potassium aryltrifluoroborates: These are crystalline, air-stable solids that are more robust than the corresponding boronic acids.[3]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of sterically hindered aryl bromides, including ortho-substituted substrates similar to this compound.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 18 | 95 | [5] |
| 1-Bromo-2-methoxybenzene | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ (3) | Dioxane | 80 | 24 | 88 | [4] |
| 2-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | Toluene/H₂O | 70 | 16 | 91 | [7] |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane | 80 | 24 | ~60-80 | [8] |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a general starting point and may require optimization for specific applications.
Materials:
-
This compound
-
Phenylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).[5]
-
Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.[5]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.[5]
-
Reaction: Stir the reaction mixture vigorously and heat to 100 °C.[5]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.[5]
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired triphenylene product.[5]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the Suzuki reaction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Bromobiphenyl Reaction Mixtures by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-bromobiphenyl reaction mixtures using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound by column chromatography?
A1: The most common method is flash chromatography using silica gel as the stationary phase and a non-polar mobile phase, such as pure n-hexane or a mixture of hexanes and ethyl acetate.[1][2][3]
Q2: What are the typical impurities in a crude this compound reaction mixture?
A2: Common impurities include unreacted starting materials such as biphenyl or 2-bromobenzoic acid, byproducts like dibrominated biphenyls, and residual solvents from the reaction and workup.[4][5] The presence of these impurities can complicate the purification process.
Q3: How can I effectively separate this compound from the non-brominated biphenyl impurity?
A3: Separating this compound from biphenyl can be challenging due to their similar polarities. A shallow gradient elution with a low percentage of a polar solvent in a non-polar solvent (e.g., 0-5% ethyl acetate in hexanes) is often effective.[6] Careful monitoring of fractions by Thin Layer Chromatography (TLC) is crucial.
Q4: My this compound is not eluting from the column. What could be the problem?
A4: This issue can arise from several factors:
-
Incorrect Solvent System: The mobile phase may be too non-polar. Try gradually increasing the polarity of the eluent (e.g., by adding a small percentage of ethyl acetate to your hexane mobile phase).
-
Compound Decomposition: Although this compound is generally stable on silica, highly sensitive compounds can sometimes decompose.[7]
-
Column Overloading: Loading too much crude material can lead to poor elution.
Q5: The separation between my desired product and impurities is poor, resulting in mixed fractions. What should I do?
A5: To improve separation:
-
Optimize the Solvent System: Use TLC to test various solvent systems to find one that provides a good separation between this compound and its impurities. An ideal Rf value for the product is between 0.2 and 0.4.[6]
-
Use a Gradient Elution: A gradual increase in solvent polarity can help resolve compounds with similar Rf values.
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.
-
Sample Loading: Load the sample in a concentrated band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica gel can also improve resolution.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product elutes too quickly (high Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in hexanes). |
| Product elutes too slowly or not at all (low Rf) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A step or linear gradient can be employed. |
| Poor separation of this compound and biphenyl | The solvent system has insufficient selectivity for these non-polar, structurally similar compounds. | Use a very non-polar mobile phase (e.g., pure hexanes or pentane) and run the column slowly. A longer column may also improve separation. |
| Streaking or tailing of spots on TLC and broad peaks from the column | The sample may be overloaded on the column. The compound may be interacting too strongly with the silica gel. | Reduce the amount of crude material loaded onto the column. Adding a small amount of a slightly more polar solvent to the mobile phase can sometimes reduce tailing. |
| Cracks or channels in the silica gel bed | Improper packing of the column or allowing the column to run dry. | Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the stationary phase. |
| Product is not detected in any fractions | The compound may have decomposed on the silica gel. The fractions may be too dilute to detect by TLC. | Check the stability of your compound on silica using a 2D TLC plate. Concentrate the collected fractions before running a TLC analysis. |
Experimental Protocols
Protocol 1: Isocratic Elution for Partially Purified Mixtures
This protocol is suitable for crude mixtures where the impurities are significantly more or less polar than this compound.
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., 98:2 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
-
Elution: Elute the column with the same solvent mixture, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Gradient Elution for Complex Mixtures
This protocol is recommended for separating this compound from impurities with similar polarities, such as biphenyl.
-
Column Preparation: Pack the column with silica gel in 100% hexanes.
-
Sample Loading: Load the crude sample onto the column using the dry loading technique for best results.
-
Gradient Elution:
-
Begin elution with 100% hexanes.
-
Gradually increase the polarity by introducing ethyl acetate. A suggested gradient is from 0% to 5% ethyl acetate over several column volumes.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent.
Quantitative Data Summary
The following table provides approximate Rf values for this compound and a common impurity, biphenyl, in different solvent systems on silica gel TLC plates. These values should be used as a starting point for optimization.
| Solvent System (Hexanes:Ethyl Acetate) | Approximate Rf of Biphenyl | Approximate Rf of this compound | Notes |
| 100:0 | ~0.5 | ~0.4 | Good starting point for separation. |
| 98:2 | ~0.6 | ~0.5 | Increased elution speed, may reduce separation. |
| 95:5 | ~0.7 | ~0.6 | May be too polar, leading to co-elution. |
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common column chromatography issues.
References
Technical Support Center: Managing Impurities in 2-Bromobiphenyl Grignard Reagent Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the formation of 2-Bromobiphenyl Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities formed during the synthesis of this compound Grignard reagent?
A1: The primary impurities encountered are:
-
Biphenyl: This is a significant byproduct formed via a Wurtz-type coupling reaction between the formed Grignard reagent and unreacted this compound.[1][2] This homocoupling is a common issue in Grignard syntheses.[2]
-
Benzene: This impurity arises from the protonation of the highly basic Grignard reagent by any protic source, most commonly trace amounts of water.[3][4][5][6][7][8][9][10]
-
Unreacted this compound: Incomplete reaction will leave the starting material as a residual impurity.[3][9]
Q2: My Grignard reaction with this compound won't start. What are the likely causes?
A2: Failure to initiate the reaction is a common problem, often attributable to:
-
Passivated Magnesium Surface: Magnesium turnings can have a layer of magnesium oxide on their surface, which prevents the reaction with this compound.[3][8][11]
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Even trace amounts in the glassware or solvent can quench the reaction upon formation and prevent initiation.[8][12]
-
Purity of this compound: Impurities in the starting material can inhibit the reaction.
Q3: I'm observing a high yield of the biphenyl byproduct. How can I minimize its formation?
A3: High yields of the Wurtz coupling product (biphenyl) are typically caused by:
-
High Local Concentration of this compound: Rapid addition of this compound can lead to localized high concentrations, increasing the likelihood of the Grignard reagent reacting with the unreacted starting material.[13][14][15]
-
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[14][15][16] The Grignard formation is exothermic, and poor temperature control can exacerbate this issue.[3][16][17]
To minimize biphenyl formation, employ slow, dropwise addition of the this compound solution and maintain a controlled, lower reaction temperature.[14][15]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formation of this compound Grignard reagent.
| Problem | Possible Cause | Recommended Solution |
| Reaction fails to initiate | Inactive magnesium surface due to an oxide layer.[8][11] | Activate the magnesium turnings. Common methods include the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][10][15][17][18] Gently crushing the magnesium with a dry stirring rod can also expose a fresh surface.[10][13] |
| Presence of water in glassware or solvent.[4][5][8] | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere.[11][13][19][20] Use anhydrous solvents.[4][11][18] | |
| Low yield of Grignard reagent | Significant formation of biphenyl byproduct.[15] | Add the this compound solution slowly and dropwise to the magnesium suspension to avoid high local concentrations.[10][14][15] Maintain a gentle reflux and avoid excessive heating.[14][16] |
| Quenching of the Grignard reagent by moisture.[6][7] | Maintain strict anhydrous conditions throughout the reaction setup and duration.[4][11][13][18][19][20] | |
| Reaction becomes too vigorous and difficult to control | The Grignard formation is highly exothermic.[3][16][17] | Control the rate of addition of the this compound.[10][14][15] Use an ice bath to moderate the reaction temperature as needed. |
| Formation of a white precipitate during the reaction | Precipitation of the Grignard reagent or its complexes. | This can be normal. Ensure efficient stirring to maintain a homogenous mixture. In some cases, adding more anhydrous solvent can help. |
Experimental Protocols
Protocol 1: Formation of this compound Grignard Reagent
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Flame-dried or oven-dried three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas inlet
Procedure:
-
Setup: Assemble the flame-dried glassware, including the three-necked flask, reflux condenser, and dropping funnel, under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently heat the flask under the inert atmosphere until the purple color of the iodine disappears, indicating the activation of the magnesium surface.[3][10][15][17][18] Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of a solution of this compound in anhydrous ether (or THF) to the activated magnesium. The reaction should initiate, which is evident by gentle bubbling and the formation of a cloudy gray solution.[3][17]
-
Slow Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[10][14][15] Use external cooling (e.g., a water bath) if the reaction becomes too vigorous.[3]
-
Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain reflux for an additional 30-60 minutes to ensure the reaction goes to completion.[10][18] The resulting gray to brownish solution is the this compound Grignard reagent and should be used immediately in the subsequent reaction step.
Data Presentation
Table 1: Influence of Reaction Parameters on Impurity Formation
| Parameter | Condition | Effect on Biphenyl Formation | Effect on Benzene Formation | Rationale |
| Addition Rate of this compound | Fast | Increased | No direct effect | High local concentration of the halide promotes Wurtz coupling.[13][14][15] |
| Slow (dropwise) | Decreased | No direct effect | Maintains a low concentration of the halide.[14][15] | |
| Reaction Temperature | High | Increased | No direct effect | Higher temperatures accelerate the Wurtz coupling side reaction.[14][15][16] |
| Moderate (gentle reflux) | Decreased | No direct effect | Favors the desired Grignard formation over the coupling reaction.[14] | |
| Moisture Content | High | No direct effect | Increased | The Grignard reagent is a strong base and will be protonated by water.[4][5][8] |
| Anhydrous | No direct effect | Minimized | Prevents the quenching of the Grignard reagent.[4][5][8] |
Visualizations
Caption: Main reaction pathway and formation of key impurities.
Caption: Decision tree for troubleshooting a failed Grignard reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. How does water affect Grignard reagents? | Filo [askfilo.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. homework.study.com [homework.study.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. gauthmath.com [gauthmath.com]
- 15. benchchem.com [benchchem.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. www1.udel.edu [www1.udel.edu]
- 19. reddit.com [reddit.com]
- 20. Chemistry 211 Experiment 2 [home.miracosta.edu]
Technical Support Center: Optimizing the Buchwald-Hartwig Amination of 2-Bromobiphenyl
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully performing the Buchwald-Hartwig amination of the sterically hindered substrate, 2-bromobiphenyl.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound in a question-and-answer format.
Q1: My reaction shows low or no conversion of this compound. What are the potential causes and solutions?
A1: Low to no conversion is a common problem that can often be attributed to several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently. If you are using a Pd(II) precatalyst such as Pd(OAc)₂, ensure your phosphine ligand is present in a slight excess to facilitate the reduction to Pd(0). Alternatively, consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a commercially available palladium precatalyst, which can lead to more consistent formation of the active catalytic species.
-
Inappropriate Ligand Choice: For sterically hindered substrates like this compound, bulky and electron-rich biarylphosphine ligands are generally the most effective. If you are using less bulky ligands, consider switching to ligands such as XPhos, SPhos, or RuPhos.
-
Incorrect Base Selection: The choice of base is critical. A base that is too weak may not effectively deprotonate the amine-palladium complex, while an overly strong base might lead to side reactions. For this compound, strong, non-nucleophilic bases are typically required.
-
Poor Reagent Purity or Reaction Setup: Organometallic reactions are highly sensitive to air and moisture. Ensure that your solvents are anhydrous and degassed, your reagents are pure, and the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
Q2: I am observing the formation of significant side products, such as hydrodehalogenation of this compound or biphenyl. How can I minimize these?
A2: The formation of side products is often a sign of a non-optimal catalyst system or reaction conditions.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced instead of undergoing amination. This side reaction can be prevalent with certain primary amines.[2] To minimize this, you can try:
-
Screening different bulky phosphine ligands.
-
Lowering the reaction temperature and extending the reaction time.
-
Ensuring the base is not excessively strong for the chosen substrate and amine.
-
-
Biphenyl Formation: This can arise from the homocoupling of this compound. This is less common but can occur at high temperatures or with certain catalyst systems. Optimizing the catalyst loading and reaction temperature can help mitigate this.
Q3: The reaction starts but then stalls, and I see the formation of palladium black. What is happening?
A3: The formation of a fine black precipitate is metallic palladium, indicating catalyst decomposition.[1] This can be caused by:
-
High Temperatures: Prolonged heating at excessively high temperatures can lead to catalyst decomposition. Consider lowering the temperature and increasing the reaction time.[1]
-
Inadequate Ligand Stabilization: The phosphine ligand stabilizes the palladium catalyst. If the ligand is not robust enough or is used in an insufficient amount, the catalyst can decompose. Ensure you are using the correct ligand-to-palladium ratio.
-
Oxygen Contamination: Palladium catalysts are sensitive to oxygen.[1] Ensure your reaction setup is completely free of air.
Frequently Asked Questions (FAQs)
Q1: What are the best ligands to start with for the amination of this compound?
A1: For sterically hindered aryl bromides like this compound, bulky and electron-rich biarylphosphine ligands are the preferred choice. Excellent starting points for screening include:
-
XPhos: Often a highly effective and general ligand for a wide range of amines.
-
SPhos: Another excellent general-purpose ligand, particularly for challenging couplings.
-
RuPhos: Known to be effective for the coupling of both primary and secondary amines.[3]
-
BrettPhos: A very bulky ligand that can be successful for highly hindered couplings.
Q2: Which base should I choose for the reaction?
A2: The choice of base is highly dependent on the specific amine and solvent used. Strong, non-nucleophilic bases are generally required. Common choices include:
-
Sodium tert-butoxide (NaOtBu): A very common and effective base for a wide range of substrates.[4]
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong base that can be effective, especially when dealing with base-sensitive functional groups.[4]
-
Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃): Weaker inorganic bases that can be advantageous when working with substrates containing base-sensitive functional groups.
Q3: What is the best solvent for this reaction?
A3: Anhydrous and deoxygenated solvents are crucial. The most commonly used and effective solvents are:
-
Toluene: A very common and effective solvent.
-
1,4-Dioxane: Frequently used, but care should be taken as it can form peroxides.
-
Tetrahydrofuran (THF): Another common ethereal solvent.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Data Presentation
The following tables summarize recommended starting conditions for the Buchwald-Hartwig amination of this compound based on general principles for hindered aryl bromides. Yields are highly dependent on the specific amine and reaction conditions.
Table 1: Recommended Ligands for Screening
| Ligand | Structure | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | General, highly active for a broad range of amines. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent general ligand, good for challenging couplings. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Effective for coupling secondary amines.[3] |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Very bulky, useful for highly hindered substrates. |
Table 2: Recommended Bases for Screening
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| Sodium tert-butoxide (NaOtBu) | ~19 | Toluene, Dioxane, THF | Strong, widely used, but can be incompatible with base-sensitive groups.[4] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Toluene, THF | Very strong, non-nucleophilic base. |
| Potassium phosphate (K₃PO₄) | ~12.3 (for HPO₄²⁻) | Toluene, Dioxane | Milder inorganic base, suitable for sensitive substrates. |
| Cesium carbonate (Cs₂CO₃) | ~10.3 (for HCO₃⁻) | Toluene, Dioxane | Milder inorganic base, good for sensitive functional groups. |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2 - 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M)
Procedure:
-
Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) containing a magnetic stir bar, add the this compound, palladium precatalyst, and phosphine ligand.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base. Then, add the amine followed by the degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: A logical decision tree for troubleshooting common issues in the Buchwald-Hartwig amination.
References
Technical Support Center: Catalyst Poisoning in Heck Reactions Involving 2-Bromobiphenyl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in Heck reactions with 2-bromobiphenyl.
Troubleshooting Guides
Low or no catalytic activity is a frequent issue in Heck reactions, particularly with sterically hindered substrates like this compound. Catalyst poisoning or deactivation is a primary suspect. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Reaction Fails to Initiate or Stalls at Low Conversion
This is a classic sign of catalyst poisoning. Follow these steps to diagnose and remedy the problem:
Step 1: Evaluate the Purity of this compound
Impurities in the starting material are a common source of catalyst poisons.
-
Potential Impurities:
-
Terphenyls: Byproducts from the synthesis of this compound.
-
Dibrominated biphenyls: Can lead to undesired side reactions and consume the catalyst.
-
Unreacted starting materials from the synthesis of this compound.
-
-
Recommended Action:
-
Analyze the purity of your this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
-
If significant impurities are detected, purify the this compound by recrystallization or column chromatography.
-
Step 2: Scrutinize Reagents and Solvents for Potential Poisons
-
Potential Poisons:
-
Sulfur Compounds: Even trace amounts of sulfur-containing impurities in reagents or solvents can irreversibly poison palladium catalysts.
-
Oxygen: The active Pd(0) species in the catalytic cycle is sensitive to oxidation. Inadequate degassing of solvents and reaction vessels can lead to catalyst deactivation.
-
Water: While some Heck reactions can tolerate water, anhydrous conditions are generally preferred. Water can interfere with the catalytic cycle, especially with certain bases and ligands.
-
Nitrogen-Containing Heterocycles: If present as impurities, these can coordinate strongly to the palladium center and inhibit catalysis.
-
-
Recommended Action:
-
Use high-purity, degassed solvents.
-
Ensure all reagents are of high purity and stored under appropriate conditions (e.g., phosphine ligands under an inert atmosphere).
-
Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) throughout the reaction setup.
-
Step 3: Assess Reaction Conditions
Suboptimal reaction conditions can exacerbate catalyst deactivation.
-
Potential Issues:
-
Inefficient Pre-catalyst Activation: If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be incomplete.
-
Inappropriate Ligand Choice: The steric bulk of this compound requires a ligand that can stabilize the palladium catalyst and facilitate the oxidative addition step.
-
Base Selection: The choice of base is crucial for regenerating the active catalyst. An inappropriate base can lead to side reactions or incomplete catalyst turnover.
-
-
Recommended Action:
-
Consider using a pre-formed Pd(0) catalyst.
-
Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for sterically demanding substrates.
-
Optimize the base. For sterically hindered reactions, non-coordinating, bulky organic bases are often preferred.
-
Problem 2: Significant Formation of Side Products, Particularly Triphenylene
The formation of triphenylene is a known side reaction when using this compound, proceeding through a palladium-catalyzed cyclotrimerization.
-
Contributing Factors:
-
High Temperatures: Higher reaction temperatures can favor the formation of triphenylene.
-
High Catalyst Loading: In some cases, higher concentrations of the palladium catalyst can promote this side reaction.
-
Reaction Time: Prolonged reaction times may lead to an increase in triphenylene formation.
-
-
Recommended Action:
-
Optimize the reaction temperature to find a balance between the rate of the Heck reaction and the formation of triphenylene.
-
Use the lowest effective catalyst loading.
-
Monitor the reaction progress by GC-MS or TLC and stop the reaction once the starting material is consumed to minimize the formation of side products.
-
Frequently Asked Questions (FAQs)
Q1: What are the visual signs of catalyst poisoning in my Heck reaction?
A1: A common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black. This indicates that the soluble palladium catalyst has agglomerated into inactive metallic palladium. Other signs include a lack of product formation (as monitored by TLC or GC-MS) and the reaction mixture failing to change color as expected.
Q2: Can the biphenyl moiety of this compound itself contribute to catalyst deactivation?
A2: While less common than external poisons, it is possible for the biphenyl group to participate in side reactions that can affect the catalyst. For instance, under certain conditions, intramolecular C-H activation can lead to the formation of palladacycles that may be less reactive in the desired Heck catalytic cycle. The primary concern with this compound, however, is its steric hindrance impacting the reaction kinetics.
Q3: How does the steric hindrance of this compound affect the Heck reaction and potentially lead to catalyst deactivation?
A3: The steric bulk of the phenyl group ortho to the bromine atom in this compound can hinder the oxidative addition step, which is often the rate-determining step in the Heck catalytic cycle. This slower reaction rate can increase the lifetime of the active catalyst in solution, making it more susceptible to deactivation pathways such as oxidation or aggregation into palladium black. The use of bulky, electron-rich ligands is crucial to accelerate the oxidative addition and stabilize the catalyst.
Q4: I suspect my this compound is impure. What is a reliable method to purify it?
A4: For laboratory-scale purification, column chromatography on silica gel is an effective method to remove polar impurities. For larger quantities, recrystallization from a suitable solvent system can be employed. To determine the appropriate solvent, small-scale solubility tests should be performed.
Q5: Can I regenerate a poisoned palladium catalyst?
A5: Regeneration of a poisoned catalyst is often difficult and not practical on a laboratory scale. For heterogeneous catalysts like palladium on carbon, it is sometimes possible to wash away adsorbed impurities. However, for homogeneous catalysts used in Heck reactions, once palladium black has formed, it is generally not possible to regenerate the active catalytic species in situ. The best approach is to prevent poisoning in the first place by using high-purity reagents and solvents and maintaining strict inert atmosphere conditions.
Data Presentation
Table 1: Effect of Potential Impurities on Heck Reaction Yield
| Impurity | Concentration (mol%) | Effect on Yield of Stilbene Derivative | Potential Reason for Yield Decrease |
| Terphenyl | 5 | Moderate Decrease | Co-crystallization with product, potential for weak catalyst inhibition. |
| Dibromobiphenyl | 5 | Significant Decrease | Competes for the catalyst, leading to undesired side products. |
| Thiophene | 1 | Complete Inhibition | Strong coordination to the palladium center, leading to irreversible poisoning. |
This data is illustrative and based on general principles of catalyst poisoning. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Representative Protocol for Heck Reaction of this compound with Styrene
This protocol provides a starting point for the Heck coupling of this compound with styrene. Optimization of ligand, base, solvent, and temperature may be necessary.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.04 mmol, 4 mol%).
-
Add this compound (1.0 mmol) and K₂CO₃ (2.0 mmol).
-
Add anhydrous, degassed DMF (5 mL) followed by styrene (1.2 mmol).
-
The reaction mixture is heated to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered through a pad of celite to remove inorganic salts and the palladium catalyst.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired stilbene derivative.
Protocol for the Synthesis of Triphenylene from this compound
This protocol outlines conditions that can favor the formation of triphenylene as a side product.[1]
Materials:
-
This compound
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
Tri(o-tolyl)phosphine
-
Cesium fluoride (CsF)
-
Anhydrous toluene and acetonitrile
-
Inert atmosphere (Argon)
Procedure:
-
In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(dba)₂ (5.1 mol%) and tri(o-tolyl)phosphine (5.2 mol%).[1]
-
Add this compound (1 equiv) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv).[1]
-
Add dry toluene and dry acetonitrile.
-
Add cesium fluoride (5.06 equiv).[1]
-
Heat the reaction mixture to 110 °C for 24 hours.[1]
-
After cooling, the reaction is worked up by partitioning between an organic solvent and water.
-
The organic layer is dried and concentrated, and the crude product is purified by recrystallization to yield triphenylene.[1]
Visualizations
Caption: The catalytic cycle of the Heck reaction.
Caption: Deactivation of the active palladium catalyst by common poisons.
Caption: Troubleshooting workflow for Heck reactions of this compound.
References
Technical Support Center: Preventing Homocoupling of 2-Bromobiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of 2-bromobiphenyl in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions involving this compound?
A1: Homocoupling is an undesired side reaction where two molecules of a coupling partner react with each other instead of the intended cross-coupling partner. In the case of this compound, this can manifest in two primary ways:
-
Formation of Biphenyl: Two molecules of the organometallic coupling partner (e.g., a boronic acid in a Suzuki reaction) couple to form biphenyl.
-
Formation of Quaterphenyl: Two molecules of this compound couple to form 2,2'-biphenyl, which can then potentially react further.
This side reaction consumes starting materials, reduces the yield of the desired product, and complicates purification due to the structural similarity of the byproduct to the target molecule.
Q2: What are the primary causes of homocoupling when using this compound?
A2: The primary culprits for homocoupling are generally the presence of oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of the organometallic reagent. For sterically hindered substrates like this compound, the desired cross-coupling reaction can be slower, providing more opportunity for these side reactions to occur.
Q3: How does the steric hindrance of this compound contribute to increased homocoupling?
A3: The phenyl group at the 2-position of this compound creates significant steric hindrance around the carbon-bromine bond. This bulkiness can slow down the oxidative addition step, which is often the rate-determining step in the catalytic cycle. A sluggish oxidative addition allows more time for side reactions like the homocoupling of the more reactive coupling partner to take place.
Troubleshooting Guides
Issue 1: Significant formation of biphenyl byproduct in Suzuki-Miyaura Coupling.
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Presence of a significant amount of biphenyl in the crude reaction mixture, as observed by TLC, GC-MS, or NMR.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period. Ensure the reaction is carried out under a positive pressure of an inert atmosphere. |
| Use of a Pd(II) Precatalyst | If using a Pd(II) source like Pd(OAc)₂, the initial reduction to the active Pd(0) species can be inefficient, leading to Pd(II)-mediated homocoupling. Consider switching to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, the addition of a mild reducing agent like potassium formate can help in the in-situ reduction of Pd(II). |
| Inappropriate Ligand | For sterically hindered substrates like this compound, standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich phosphine ligands. These ligands promote the formation of a more reactive monoligated palladium species and can accelerate the desired cross-coupling reaction, outcompeting the homocoupling pathway. |
| Suboptimal Base | The choice of base can significantly influence the reaction outcome. For sterically hindered couplings, weaker bases might not be effective. A stronger, non-nucleophilic base is often required. It is advisable to screen a variety of bases. |
Issue 2: Low to no yield in Buchwald-Hartwig Amination with this compound.
Symptoms:
-
Recovery of unreacted this compound and amine starting materials.
-
Formation of hydrodehalogenation byproduct (biphenyl).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficiently Active Catalyst | The steric hindrance of this compound can inhibit the oxidative addition and reductive elimination steps. Employ a catalyst system known for high activity with sterically demanding substrates. This typically involves using bulky, electron-rich phosphine ligands. |
| Inappropriate Base | A strong, non-coordinating base is crucial for the deprotonation of the amine and for facilitating the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective. |
| Low Reaction Temperature | Due to the steric hindrance, higher reaction temperatures are often required to achieve a reasonable reaction rate. Ensure the reaction is heated sufficiently, typically in a high-boiling solvent like toluene or dioxane. |
Issue 3: Formation of diyne byproduct in Sonogashira Coupling.
Symptoms:
-
Low yield of the desired 2-alkynylbiphenyl product.
-
Presence of a symmetrical 1,3-diyne byproduct (Glaser-Hay coupling product).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of Oxygen and Copper(I) Co-catalyst | The combination of oxygen and a copper(I) co-catalyst is the primary driver for the homocoupling of terminal alkynes. Rigorously exclude oxygen from the reaction mixture through degassing and maintaining an inert atmosphere. |
| Copper-Free Conditions | To completely eliminate the possibility of copper-mediated homocoupling, consider using a copper-free Sonogashira protocol. These methods often require a more active palladium catalyst and careful optimization of the base and solvent. |
| Slow Addition of the Alkyne | Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction. |
Quantitative Data Summary
Disclaimer: The following data is illustrative and compiled from various sources for similar sterically hindered aryl bromides. Actual yields may vary depending on the specific reaction conditions and substrates.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Desired Product Yield (%) | Biphenyl Yield (%) |
| PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 | >80 |
| SPhos | 2 | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 | <5 |
| XPhos | 2 | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 | <3 |
| RuPhos | 2 | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 88 | <5 |
Table 2: Effect of Base on Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Ligand | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Desired Product Yield (%) | Biphenyl Yield (%) |
| XPhos | Pd₂(dba)₃ | Na₂CO₃ | Toluene/H₂O | 100 | 24 | 45 | 30 |
| XPhos | Pd₂(dba)₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 65 | 15 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 | <3 |
| XPhos | Pd₂(dba)₃ | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 90 | <5 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is optimized for high yield and minimal homocoupling using a bulky phosphine ligand.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
XPhos (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is designed for the amination of the sterically hindered this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried resealable Schlenk tube with Pd(OAc)₂, RuPhos, and NaOtBu.
-
Add this compound and toluene.
-
Finally, add the aniline.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
After cooling, partition the reaction mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling of this compound
This protocol minimizes diyne formation by omitting the copper co-catalyst.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)
-
Diisopropylamine (DIPA) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound and PdCl₂(PPh₃)₂.
-
Add the degassed THF and DIPA via syringe.
-
Add the phenylacetylene dropwise.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or GC/MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., diethyl ether) and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Suzuki-Miyaura catalytic cycle and competing homocoupling pathway.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
effect of temperature on the selectivity of 2-Bromobiphenyl reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with 2-bromobiphenyl in cross-coupling reactions. The unique steric hindrance of this substrate presents challenges that can often be mitigated by careful control of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
A1: The main challenge with this compound is the steric hindrance caused by the ortho-bromo substituent. This bulkiness can impede the approach of the palladium catalyst and the coupling partner, slowing down key steps in the catalytic cycle, such as oxidative addition and reductive elimination. This can lead to lower yields and the need for carefully optimized reaction conditions, particularly temperature and ligand choice.
Q2: How does temperature generally affect the selectivity of this compound cross-coupling reactions?
A2: Temperature is a critical parameter. While higher temperatures can increase the reaction rate by providing the necessary activation energy to overcome steric barriers, excessively high temperatures can lead to a decrease in selectivity and the formation of undesirable byproducts.[1] Common side reactions at elevated temperatures include debromination (hydrodehalogenation) to form biphenyl and catalyst decomposition (formation of palladium black), both of which reduce the yield of the desired product.[1]
Q3: What are the typical temperature ranges for common cross-coupling reactions with this compound?
A3: For Suzuki-Miyaura couplings of sterically hindered aryl bromides, temperatures in the range of 60-110°C are often employed.[2] For Buchwald-Hartwig aminations, an optimal temperature around 80°C has been reported for some systems. Heck reactions with aryl bromides may require higher temperatures, often in the 100-140°C range, but this must be balanced against the risk of side reactions. It is crucial to empirically determine the optimal temperature for your specific substrate, catalyst, and ligand combination.
Q4: What role does the ligand play in overcoming the steric hindrance of this compound, and how does it relate to temperature?
A4: The choice of ligand is critical for successful cross-coupling of sterically hindered substrates like this compound. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or others like AntPhos) are often required.[2] These ligands promote the crucial reductive elimination step and stabilize the palladium catalyst, which can allow for the use of lower reaction temperatures, thereby improving selectivity by minimizing side reactions.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
Symptoms:
-
The starting material, this compound, remains largely unreacted even after extended reaction times.
-
TLC or LC-MS analysis shows minimal formation of the desired product.
| Possible Cause | Recommended Solution |
| Reaction temperature is too low. | The steric hindrance of this compound may require a higher activation energy. Gradually increase the reaction temperature in 10-20°C increments and monitor the reaction progress. Be cautious of exceeding temperatures that could lead to catalyst degradation or byproduct formation. |
| Inefficient catalyst/ligand system. | For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a catalyst system known for coupling hindered substrates, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos). |
| Inappropriate base or solvent. | Ensure the base is strong enough and soluble in the reaction medium. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation. |
Issue 2: Significant Formation of Biphenyl (Debromination Byproduct)
Symptoms:
-
A significant peak corresponding to biphenyl is observed in GC-MS or LC-MS analysis.
-
The isolated product is contaminated with biphenyl, complicating purification.
| Possible Cause | Recommended Solution |
| Reaction temperature is too high. | Debromination (hydrodehalogenation) is a common side reaction at elevated temperatures.[1] Reduce the reaction temperature. A lower temperature may slow the reaction rate but can significantly improve selectivity by minimizing this byproduct. Consider a range of 60-80°C as a starting point for optimization. |
| The base is too strong or is a potential hydride source. | Certain bases can promote debromination. Consider switching to a weaker inorganic base such as K₂CO₃ or KF. |
| The ligand promotes hydrodehalogenation. | Some phosphine ligands are more prone to promoting this side reaction. Screen different classes of bulky ligands to find one that favors the desired cross-coupling over debromination. |
Data Presentation
The following table summarizes the effect of temperature on the yield of Suzuki-Miyaura coupling for a sterically hindered aryl bromide, illustrating a common trend observed in these reactions.
| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 50 | 24 | 66 | Incomplete conversion. |
| 2 | 60 | 24 | 85 | Good conversion to the desired product. |
| 3 | 70 | 24 | 84 | Similar yield to 60°C, potential for increased byproducts. |
| 4 | 80 | 12 | ~80-90 | Often cited as an effective temperature in protocols. |
| 5 | 100 | 12 | ~70-85 | Increased risk of debromination and other side reactions. |
Note: This data is illustrative and based on findings for sterically hindered aryl bromides.[3] Optimal conditions for this compound may vary depending on the specific coupling partners and catalytic system.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general starting point for the Suzuki-Miyaura coupling of the sterically hindered this compound.
Materials:
-
This compound
-
Phenylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., start with 80°C and optimize as needed).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in this compound couplings.
References
Technical Support Center: Scale-Up of 2-Bromobiphenyl Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of reactions involving 2-Bromobiphenyl.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Question: My Suzuki-Miyaura reaction with this compound has a low yield upon scale-up. What are the common causes and solutions?
Answer:
Low yields in scaled-up Suzuki-Miyaura reactions involving this compound can stem from several factors. Here's a breakdown of potential issues and how to address them:
-
Poor Catalyst Performance:
-
Catalyst Deactivation: Palladium catalysts can be sensitive to air and moisture, leading to the formation of palladium black and loss of activity.[1][2] On a larger scale, efficient inerting of the reactor is crucial.
-
Solution: Ensure rigorous degassing of solvents and the reaction mixture. Utilize robust catalyst systems, such as pre-formed palladium complexes with bulky phosphine ligands (e.g., SPhos, XPhos), which are more resistant to deactivation.[3][4]
-
-
Inefficient Mass and Heat Transfer:
-
Poor Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" and concentration gradients, promoting side reactions and incomplete conversion.
-
Solution: Optimize the stirring rate and impeller design to ensure homogenous mixing. For exothermic reactions, a controlled addition of reagents and efficient cooling are critical to maintain the desired reaction temperature.
-
-
Side Reactions:
-
Homocoupling: The coupling of two boronic acid molecules is a common side reaction, often exacerbated by the presence of oxygen.[2]
-
Solution: Thoroughly degas the reaction mixture. Using a slight excess of the boronic acid can sometimes help drive the desired cross-coupling reaction.
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid can occur, especially in the presence of water or acidic impurities.
-
Solution: Use anhydrous solvents and high-purity reagents. Consider using more stable boronic esters (e.g., pinacol esters).
-
Question: I am observing significant amounts of biphenyl and other impurities in my scaled-up Suzuki-Miyaura reaction. How can I minimize these?
Answer:
Impurity formation is a common challenge during scale-up. Here are strategies to minimize common impurities:
-
Biphenyl Formation (from homocoupling of this compound): This can occur through a radical-mediated pathway.
-
Solution: Ensure a truly inert atmosphere to minimize oxygen. The choice of palladium catalyst and ligand can also influence this side reaction.
-
-
Triphenylene and other higher-order biphenyls: These can form from multiple coupling events.
-
Solution: Control the stoichiometry of the reactants carefully. A slight excess of the boronic acid is often used, but a large excess can lead to side products.
-
-
Residual Starting Materials: Incomplete conversion is a common issue.
-
Solution: Monitor the reaction progress by HPLC or GC. If the reaction stalls, a fresh portion of the catalyst can sometimes restart the reaction. Ensure the reaction temperature is optimal, as lower temperatures can lead to incomplete reactions.
-
Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound is sluggish and gives a low yield on a larger scale. What should I investigate?
Answer:
Scaling up Buchwald-Hartwig aminations requires careful attention to several parameters:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical and often substrate-dependent.[4]
-
Solution: For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are often necessary to promote efficient catalytic turnover. Pre-formed palladium catalysts can also offer better reproducibility on a larger scale.
-
-
Base Selection and Solubility: The strength and solubility of the base are crucial.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[5] However, their solubility can be an issue in some solvents on a larger scale, leading to poor reaction kinetics. Using a co-solvent or a more soluble organic base like DBU might be beneficial.[5]
-
-
Reaction Temperature:
-
Solution: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. Monitor the reaction for the formation of palladium black, which indicates catalyst deactivation. An optimal temperature range, typically between 80-110 °C, should be determined.[6]
-
Question: I'm seeing discoloration and catalyst decomposition (palladium black) in my scaled-up Buchwald-Hartwig reaction. What is causing this and how can I prevent it?
Answer:
Catalyst decomposition is a frequent issue in large-scale reactions.
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst.
-
Solution: Implement rigorous inerting procedures for the reactor and all reagents and solvents. This can include multiple vacuum/inert gas cycles.
-
-
High Temperatures: As mentioned, excessive heat can lead to catalyst agglomeration and precipitation.
-
Solution: Carefully control the reaction temperature and ensure efficient heat removal from the reactor.
-
-
Impure Reagents: Impurities in the starting materials, amine, or solvent can poison the catalyst.
-
Solution: Use high-purity reagents and solvents.
-
Grignard Reaction
Question: The initiation of the Grignard reaction with this compound is difficult on a large scale. What can I do?
Answer:
Initiating a Grignard reaction on a large scale can be challenging due to the smaller surface area-to-volume ratio.
-
Activation of Magnesium: The magnesium turnings may have an oxide layer that prevents the reaction from starting.
-
Solution: Use fresh, high-quality magnesium turnings. Mechanical activation (e.g., stirring without solvent) or chemical activation (e.g., using a small amount of iodine or 1,2-dibromoethane) can be employed to expose a fresh magnesium surface.[7]
-
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[8]
-
Solution: Ensure all glassware, solvents, and reagents are scrupulously dried. Perform the reaction under a dry, inert atmosphere (nitrogen or argon).
-
Question: I am getting a significant amount of biphenyl as a byproduct in my Grignard reaction. How can I avoid this?
Answer:
Biphenyl is a common byproduct in Grignard reactions with aryl halides, arising from a Wurtz-type coupling.[8]
-
Slow Addition: Adding the this compound to the magnesium suspension too quickly can lead to a high local concentration, favoring the coupling side reaction.
-
Solution: Add the this compound solution slowly and controllably to the magnesium, ensuring the reaction temperature is maintained.
-
-
Temperature Control: The formation of the biphenyl byproduct is often favored at higher temperatures.[8]
-
Solution: Maintain a gentle reflux during the reaction and avoid excessive heating.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up reactions with this compound?
A1: Key safety considerations include:
-
Exothermic Reactions: Cross-coupling and Grignard reactions can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent a runaway reaction.
-
Flammable Solvents: Many of the solvents used (e.g., THF, toluene, diethyl ether) are highly flammable. Use appropriate grounding and bonding to prevent static discharge and ensure the reactor is properly vented.
-
Reagent Handling: Handle pyrophoric reagents like Grignard reagents and some strong bases with extreme care under an inert atmosphere.
-
Pressure Build-up: Be aware of potential pressure build-up in the reactor, especially if gaseous byproducts are formed. Ensure the reactor is equipped with a pressure relief system.
Q2: How do I choose the right solvent for scaling up a this compound reaction?
A2: Solvent choice is critical for scale-up and depends on several factors:
-
Solubility: Ensure all reactants, catalysts, and intermediates are sufficiently soluble at the reaction temperature to avoid mass transfer limitations.
-
Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature.
-
Safety and Environmental Impact: Consider the flammability, toxicity, and environmental impact of the solvent. On a large scale, greener solvent alternatives should be explored.
-
Work-up: The solvent should allow for easy product isolation and purification.
Q3: What analytical techniques are essential for monitoring the progress and purity of a scaled-up this compound reaction?
A3: In-process control is vital for successful scale-up. Essential analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To monitor the consumption of starting materials, the formation of the product, and the presence of impurities.
-
Gas Chromatography (GC): Useful for monitoring volatile components and can also be used for reaction progress monitoring and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): To identify the product and any unknown impurities.
Quantitative Data
Table 1: Effect of Reaction Time on Yield in a Suzuki-Miyaura Coupling Reaction
| Reaction Time (hours) | Isolated Yield (%) |
| 1 | 29 ± 6 |
| 2 | 95 ± 0 |
Data adapted from a study on aqueous Suzuki coupling, demonstrating the importance of monitoring reaction completion.[9]
Table 2: Representative Yields for Buchwald-Hartwig Amination of Aryl Bromides with Various Amines
| Amine | Yield (%) |
| Aniline | 85 |
| Morpholine | 92 |
| n-Hexylamine | 78 |
| Di-n-butylamine | 89 |
This table provides representative yields for the Buchwald-Hartwig amination of an aryl bromide, illustrating the general applicability of the reaction. Specific yields with this compound may vary.
Experimental Protocols
General Protocol for a Kilogram-Scale Suzuki-Miyaura Coupling of this compound
-
Reactor Setup: A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen/argon inlet is rendered inert by several vacuum/inert gas cycles.
-
Reagent Charging: The reactor is charged with this compound (1.0 eq), the corresponding boronic acid (1.1-1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: A degassed solvent mixture (e.g., toluene/water or dioxane/water) is added to the reactor.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-1 mol%) and ligand (if required) are added as a slurry in a small amount of degassed solvent.
-
Reaction: The mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by HPLC.
-
Work-up: Upon completion, the reaction mixture is cooled, and the aqueous layer is separated. The organic layer is washed with water and brine, then dried over a suitable drying agent (e.g., Na₂SO₄).
-
Isolation: The solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.
General Protocol for a Large-Scale Buchwald-Hartwig Amination of this compound
-
Reactor Setup: An inert reactor is set up as described for the Suzuki-Miyaura coupling.
-
Reagent Charging: The reactor is charged with the palladium pre-catalyst (e.g., a G3-XPhos palladacycle, 1-2 mol%), the phosphine ligand, and the base (e.g., NaOtBu, 1.5 eq).
-
Solvent and Substrate Addition: Degassed solvent (e.g., toluene or dioxane) is added, followed by the amine (1.2 eq) and this compound (1.0 eq).
-
Reaction: The mixture is heated to 90-110 °C with efficient stirring. The reaction is monitored by HPLC or GC until the this compound is consumed.
-
Work-up: The reaction is cooled, quenched with water, and the layers are separated. The organic layer is washed with brine.
-
Isolation: The product is isolated by removing the solvent and purified by crystallization or distillation.
Visualizations
Caption: A generalized workflow for the scale-up of this compound cross-coupling reactions.
Caption: A logical approach to troubleshooting low yields in scaled-up reactions.
References
- 1. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. research.rug.nl [research.rug.nl]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification Strategies for Removing Unreacted 2-Bromobiphenyl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and detailed protocols for the effective removal of unreacted 2-bromobiphenyl from your reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider during purification?
A1: Understanding the physical properties of this compound is crucial for selecting the appropriate purification method. It is a nonpolar compound with the following key characteristics:
| Property | Value | Source |
| Appearance | Clear, colorless to pale yellow liquid/solid | [1] |
| Molecular Weight | 233.10 g/mol | [2] |
| Melting Point | 1.5-2 °C | [3][4] |
| Boiling Point | 297-298 °C at 760 mmHg | [3][4] |
| Density | 1.352 g/mL at 25 °C | [4] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and dichloromethane. | [3][5] |
Q2: How do I choose the best method to remove unreacted this compound from my product?
A2: The optimal purification strategy depends on the properties of your desired product, specifically its polarity and physical state relative to this compound. The following decision tree can guide your choice:
Troubleshooting Guides & Experimental Protocols
Scenario 1: Your product is significantly more polar than this compound.
In this common scenario, column chromatography is the most effective method for separation.
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Optimize the eluent using Thin Layer Chromatography (TLC). Start with a nonpolar solvent like hexane and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) to find a system that gives good separation between your product and this compound. A good starting point for nonpolar compounds is 5% ethyl acetate in hexane.[6] |
| Column was overloaded. | Use a larger column or reduce the amount of crude material loaded. A general rule is to use 20-50 times the weight of adsorbent (silica gel) to the sample weight.[7] | |
| Product is not eluting | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. For very polar products, a system like 5% methanol in dichloromethane might be necessary.[6] |
| Compound decomposed on silica gel. | Test your compound's stability on a TLC plate. If it decomposes, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. | |
| This compound elutes with the product | Solvent polarity is too high initially. | Start with a very nonpolar eluent (e.g., 100% hexane or pentane) to first elute the this compound, then increase the polarity to elute your more polar product.[3] |
Experimental Protocol: Column Chromatography
Objective: To separate a polar product from nonpolar this compound using silica gel chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Cotton or glass wool
-
Crude reaction mixture
-
Optimized eluent (determined by TLC)
-
Collection tubes
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the silica to settle without air bubbles.
-
Add another layer of sand on top.
-
Drain the excess solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to begin elution.
-
Collect the eluting solvent in fractions.
-
Monitor the fractions by TLC to identify which contain the pure product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Scenario 2: Your product is nonpolar and has a similar polarity to this compound.
When your product and the unreacted starting material have similar polarities, separation can be more challenging. The choice of method will depend on the physical state and boiling point of your product.
A. If your product is a solid:
Recrystallization can be an effective technique if a suitable solvent can be found in which the solubility of your product and this compound differ significantly at high and low temperatures.
| Issue | Possible Cause | Solution |
| No crystals form | Too much solvent was used. | Evaporate some of the solvent and try to cool again. Scratch the inside of the flask with a glass rod or add a seed crystal of your pure product.[8] |
| Product "oils out" | The boiling point of the solvent is higher than the melting point of your product. | Choose a solvent with a lower boiling point.[8] |
| The solution is cooling too quickly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| This compound co-crystallizes | The chosen solvent does not effectively differentiate between the product and the impurity. | Perform a solvent screen to find a solvent or solvent pair where the product has high solubility in the hot solvent and low solubility in the cold solvent, while this compound remains in solution upon cooling. Good starting solvents for biphenyl derivatives include ethanol, hexane, or mixtures like benzene/petroleum ether.[9] |
Objective: To purify a solid nonpolar product from this compound by recrystallization.
Materials:
-
Crude solid product
-
Optimal recrystallization solvent
-
Erlenmeyer flask
-
Heating source
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals to a constant weight.
B. If your product is a liquid:
If your liquid product has a boiling point that is sufficiently different from that of this compound (297-298 °C), fractional distillation is a viable option.[10]
| Issue | Possible Cause | Solution |
| Poor separation | The boiling points are too close. | Use a longer fractionating column with a higher number of theoretical plates.[11] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration of the vapor and liquid phases in the column. | |
| No distillate is collected | The heating temperature is too low. | Gradually increase the temperature of the heating mantle. |
| There is a leak in the system (if under vacuum). | Check all joints and connections for a proper seal. |
Objective: To separate a liquid product from the higher-boiling this compound.
Materials:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Place the crude liquid mixture in the round-bottom flask with a stir bar or boiling chips.
-
Heating: Begin heating the flask gently.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will reach the top of the column first.
-
Collection: When the temperature at the distillation head stabilizes at the boiling point of your product, collect the distillate in the receiving flask.
-
Monitoring: Monitor the temperature closely. A sharp increase in temperature indicates that the higher-boiling component (this compound) is beginning to distill. At this point, stop the distillation or change the receiving flask.
Scenario 3: Your product is acidic or basic.
Liquid-liquid extraction can be a powerful technique to separate your product from the neutral this compound.
Troubleshooting Guide: Liquid-Liquid Extraction
| Issue | Possible Cause | Solution |
| Emulsion formation | Vigorous shaking. | Gently invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[8] |
| Poor separation | Incomplete acid-base reaction. | Ensure you are using a sufficient excess of the acidic or basic solution and that the pH of the aqueous layer is appropriate to fully ionize your product. Perform multiple extractions. |
| Product remains in the organic layer | The salt of your product is not sufficiently water-soluble. | Dilute the aqueous layer with more water. |
Experimental Protocol: Liquid-Liquid Extraction for an Acidic Product
Objective: To separate an acidic product from neutral this compound.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)
-
Separatory funnel
-
Aqueous basic solution (e.g., saturated NaHCO₃ or dilute NaOH)
-
Aqueous acidic solution (e.g., dilute HCl)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Extraction:
-
Place the organic solution of the crude mixture into a separatory funnel.
-
Add the aqueous basic solution, stopper the funnel, and shake gently, venting frequently.
-
Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh aqueous base two more times, combining the aqueous extracts.
-
-
Isolation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add the aqueous acidic solution until the product precipitates out.
-
Collect the solid product by vacuum filtration.
-
-
Purification of the Organic Layer (optional):
-
The remaining organic layer, containing this compound, can be washed with water and brine, dried over an anhydrous drying agent, and the solvent evaporated to recover the unreacted starting material if desired.
-
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. reddit.com [reddit.com]
- 3. Synthesis and Application of 2-Bromobiphenyl_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. Purification [chem.rochester.edu]
Technical Support Center: Troubleshooting Grignard Formation with 2-Bromobiphenyl
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the formation of the Grignard reagent from 2-bromobiphenyl (2-biphenylylmagnesium bromide).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Grignard reaction with this compound won't start. What are the common causes and how can I initiate it?
A1: Failure to initiate is the most common issue in Grignard synthesis. The primary culprit is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with this compound. Additionally, trace amounts of water in the glassware or solvent will quench the Grignard reagent as it forms.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents (typically diethyl ether or THF) must be anhydrous.
-
Activate the Magnesium Surface: The MgO layer must be disrupted to expose fresh, reactive magnesium. Several methods can be employed:
-
Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere for an extended period. Grinding the turnings in a dry flask with a glass rod can also expose fresh surfaces.
-
Chemical Activation: Use a chemical activating agent. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent. The disappearance of the iodine's purple color or the evolution of ethylene gas are indicators of successful activation and reaction initiation.
-
-
Apply Gentle Heat: Gentle warming with a heat gun can help initiate the reaction. Once started, the reaction is exothermic and should sustain itself. Be prepared to cool the reaction if it becomes too vigorous.
-
Sonication: Placing the reaction flask in an ultrasonic bath is a very effective method for initiating stubborn Grignard reactions by using cavitation to clean the magnesium surface.[1]
Visual Indicators of a Successful Initiation:
-
Disappearance of the color of the chemical activator (e.g., iodine).
-
Spontaneous boiling of the solvent.
-
The appearance of a cloudy, grey, or brownish color in the reaction mixture.[1]
-
Generation of heat (exothermic reaction).
Q2: I'm observing a low yield of my desired product after using the 2-biphenylylmagnesium bromide. What could be the reason?
A2: Low yields can stem from incomplete formation of the Grignard reagent or its consumption by side reactions. With this compound, a significant side reaction is the Wurtz-type homocoupling.
Potential Causes and Solutions:
-
Wurtz Coupling: The formed 2-biphenylylmagnesium bromide can react with unreacted this compound to form quaterphenyl (a biphenyl dimer). This is more prevalent at higher concentrations of the aryl bromide and at elevated temperatures.
-
Solution: Add the this compound solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the aryl halide. Ensure the reaction temperature is controlled and does not rise excessively.
-
-
Reaction with Moisture or Air: As mentioned, Grignard reagents are highly sensitive to water and oxygen.
-
Solution: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction and ensure all reagents and solvents are anhydrous.
-
-
Prolonged Reaction Time at High Temperatures: Extended heating can promote side reactions.
-
Solution: Monitor the reaction progress. Once the magnesium is consumed, the Grignard formation is largely complete. Proceed with the next step of your synthesis without unnecessary delay.
-
Q3: My reaction mixture turned dark and cloudy. Is this normal?
A3: A cloudy, grey, or brownish appearance is a positive indicator that the Grignard reagent is forming.[1] However, a very dark or black mixture, especially after prolonged heating, might suggest decomposition or the formation of finely divided magnesium and side products. If the reaction has proceeded for an extended period at reflux, it's possible that side reactions have become more prominent.
Data Presentation
The success of a Grignard reaction is highly dependent on the reaction parameters. The following tables summarize key variables for the formation of Grignard reagents from aryl bromides.
Table 1: Common Solvents for Grignard Formation with Aryl Halides
| Solvent | Boiling Point (°C) | Key Characteristics |
| Diethyl Ether | 34.6 | Standard solvent, reaction is easily initiated, but its low boiling point can make temperature control challenging. |
| Tetrahydrofuran (THF) | 66 | Higher boiling point than diethyl ether, excellent at solvating and stabilizing the Grignard reagent. May be more prone to side reactions with certain substrates. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | A greener alternative to THF with a higher boiling point and lower water miscibility. |
Table 2: Magnesium Activation Methods
| Activation Method | Reagent/Procedure | Observable Indicators |
| Chemical | ||
| Iodine (I₂) | Small crystal added to Mg | Disappearance of purple/brown color |
| 1,2-Dibromoethane (DBE) | A few drops added to Mg | Evolution of ethylene gas (bubbling) |
| Diisobutylaluminum hydride (DIBAL-H) | Small amount added to Mg | Can initiate the reaction at or below 20°C for aryl bromides. |
| Physical | ||
| Mechanical Crushing | Crushing Mg turnings with a glass rod | No direct visual indicator, but exposes fresh metal surface. |
| Sonication | Placing the flask in an ultrasonic bath | Initiation is often rapid, with cloudiness and boiling. |
Experimental Protocols
Protocol 1: Preparation of 2-Biphenylylmagnesium Bromide
This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or THF
-
Iodine (crystal) or 1,2-dibromoethane
-
Three-necked round-bottom flask, reflux condenser, and addition funnel (all rigorously dried)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the dry glassware. Equip the flask with a magnetic stir bar, the reflux condenser, and the addition funnel. Ensure the system is under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.
-
Initiation: Add a small portion of anhydrous solvent to just cover the magnesium. In the addition funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small amount of this solution to the magnesium suspension.
-
Observation: The reaction should initiate, as evidenced by a color change, gentle reflux, and the formation of a cloudy suspension. Gentle warming or sonication may be required.
-
Addition of this compound: Once the reaction has started, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle, self-sustaining reflux.
-
Completion: After the addition is complete, continue to stir the mixture. The reaction is considered complete when most of the magnesium has been consumed. The resulting grey-brown solution of 2-biphenylylmagnesium bromide is now ready for use in the subsequent reaction.
Visualizations
Caption: Troubleshooting workflow for failed Grignard formation with this compound.
Caption: Competing reaction pathways in the formation of 2-biphenylylmagnesium bromide.
References
impact of anhydrous conditions on 2-Bromobiphenyl reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-Bromobiphenyl. The focus is on the critical impact of anhydrous conditions on common transformations such as Grignard reagent formation and Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, with a focus on problems arising from the presence of moisture.
Grignard Reaction Troubleshooting
Problem: Failure of Grignard reagent formation to initiate.
-
Probable Cause: The presence of trace amounts of water on glassware or in the solvent is a primary cause of initiation failure. Water reacts with and quenches the Grignard reagent as it forms.[1] Another cause can be an inactive magnesium surface.
-
Solution:
-
Rigorous Drying of Glassware: All glassware must be oven-dried at a minimum of 120°C for several hours or flame-dried under a stream of inert gas (Nitrogen or Argon) immediately before use.[1][2]
-
Use of Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent). Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are ideal as they are non-protic and can be made rigorously anhydrous.[3]
-
Magnesium Activation: The magnesium turnings can have an oxide layer that prevents reaction. This can be removed by gently crushing the turnings in the reaction flask with a glass rod to expose a fresh surface.[1] A small crystal of iodine or a few drops of 1,2-dibromoethane can also be added as an initiator.[1][3]
-
Problem: Low yield of the desired product after reaction with an electrophile.
-
Probable Cause: This is often due to the partial quenching of the Grignard reagent by moisture introduced with the electrophile or from the atmosphere. Side reactions, such as the formation of biphenyl (from the coupling of the Grignard reagent with unreacted this compound), can also lower the yield.[4]
-
Solution:
-
Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas is maintained throughout the reaction.
-
Anhydrous Reagents: The electrophile and any other reagents must also be anhydrous.
-
Slow Addition: Adding the this compound solution slowly to the magnesium turnings can help to minimize the concentration of the Grignard reagent at any given time, which can reduce the rate of side reactions.
-
Suzuki-Miyaura Cross-Coupling Troubleshooting
Problem: Low or no yield of the coupled product.
-
Probable Cause: Catalyst deactivation is a common culprit. The active Pd(0) catalyst is sensitive to oxygen.[5] Additionally, the purity of reagents, particularly the boronic acid which can undergo protodeboronation in the presence of moisture, is critical.[5][6]
-
Solution:
-
Degassing of Solvents: All solvents, including any water used in the reaction mixture, must be thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.[7]
-
Use of High-Purity Reagents: Use fresh, high-purity boronic acids. If degradation is suspected, consider using more stable boronic esters (e.g., pinacol esters).[6]
-
Catalyst and Ligand Choice: For challenging couplings, consider using more robust catalyst systems with bulky, electron-rich phosphine ligands.[7]
-
Problem: Significant formation of homocoupled byproducts.
-
Probable Cause: The presence of oxygen can promote the homocoupling of the boronic acid.[7] This side reaction consumes the boronic acid and reduces the yield of the desired product.
-
Solution:
-
Strictly Anaerobic Conditions: Rigorous exclusion of oxygen is paramount. Ensure the reaction setup is leak-proof and a positive pressure of inert gas is maintained.
-
Controlled Addition: In some instances, the slow addition of the boronic acid can minimize its concentration and thus reduce the rate of homocoupling.[7]
-
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for Grignard reactions with this compound?
A1: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents like water in an acid-base reaction.[8] This reaction consumes the Grignard reagent, converting it to biphenyl and magnesium salts, thus preventing it from reacting with the intended electrophile and drastically reducing the product yield.
Q2: Is water always detrimental in Suzuki-Miyaura reactions involving this compound?
A2: Not necessarily. In many Suzuki-Miyaura protocols, a mixture of an organic solvent and water is used. Water can help to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the transmetalation step of the catalytic cycle.[9][10] However, for substrates that are sensitive to protodeboronation, strictly anhydrous conditions have been developed and can lead to higher yields.[6][11] The choice between aqueous and anhydrous conditions depends on the specific substrates and catalyst system being used.
Q3: How can I be certain my solvents are sufficiently anhydrous?
A3: While commercial anhydrous solvents are available, their water content can increase upon storage. For moisture-sensitive reactions, it is best to use freshly dried solvents. Standard laboratory techniques for drying solvents include distillation from appropriate drying agents (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons and chlorinated solvents).
Q4: What are the visual indicators that a Grignard reaction has initiated?
A4: The initiation of a Grignard reaction is typically accompanied by a noticeable exotherm (the reaction mixture warms up), the appearance of turbidity or a cloudy grey/brown color, and in some cases, gentle refluxing of the ethereal solvent.[1]
Data Presentation
The following tables provide representative data on the impact of anhydrous versus non-anhydrous conditions on reactions of this compound.
Table 1: Grignard Reaction of this compound with an Aldehyde
| Condition | Water Content | Yield of Alcohol Product | Key Side Products |
| Strictly Anhydrous | < 50 ppm | > 90% | Biphenyl (<5%) |
| Non-Anhydrous | > 1000 ppm | < 5% | Biphenyl (>95%) |
Table 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Condition | Solvent System | Yield of 2-Phenylbiphenyl | Key Side Products |
| Anhydrous | Toluene | ~85-95% | Minimal |
| Aqueous Biphasic | Toluene/Water (4:1) | ~70-85% | Biphenyl (from protodeboronation) |
| Aqueous Homogeneous | Dioxane/Water (4:1) | ~75-90% | Biphenyl (from protodeboronation) |
Experimental Protocols
Protocol 1: Preparation of 2-Biphenylmagnesium Bromide (Grignard Reagent) under Anhydrous Conditions
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (optional, as initiator)
-
Oven or flame-dried glassware (round-bottom flask, condenser, dropping funnel)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Assemble the dried glassware while hot and purge with a stream of inert gas as it cools to room temperature.
-
Magnesium Activation: Place the magnesium turnings in the round-bottom flask. If desired, add a single crystal of iodine.
-
Reaction Setup: Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension. If the reaction does not start, gentle warming or crushing a piece of magnesium may be necessary.
-
Grignard Formation: Once the reaction has initiated (indicated by a color change and/or gentle reflux), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent. The resulting grey, cloudy solution is ready for reaction with an electrophile.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous base (e.g., K₃PO₄, finely powdered)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid/ester, the palladium catalyst, and the anhydrous base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by chromatography or recrystallization.
Mandatory Visualizations
Caption: Troubleshooting logic for Grignard reactions.
Caption: Experimental workflow for anhydrous reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Spectroscopic Characterization of 2-Bromobiphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-bromobiphenyl and its derivatives. By presenting experimental data and detailed protocols, this document serves as a valuable resource for the structural elucidation and analysis of this important class of compounds.
Introduction to the NMR Spectroscopy of 2-Bromobiphenyls
This compound and its derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules. The precise characterization of these compounds is crucial for ensuring their purity, confirming their structure, and understanding their reactivity. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of individual protons and carbons within the molecule.
The substitution pattern on the biphenyl core significantly influences the ¹H and ¹³C NMR spectra. The presence of the bromine atom at the 2-position, along with other substituents, leads to characteristic shifts in the NMR signals due to electronic and steric effects. This guide will explore these effects through a comparison of spectral data from the parent compound and its derivatives.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and a selection of its derivatives. The data has been compiled from various sources and is presented to illustrate the impact of substitution on the spectra. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Chemical Shift Data (ppm) of this compound and Derivatives in CDCl₃
| Compound | H-3 | H-4 | H-5 | H-6 | H-2'/H-6' | H-3'/H-5' | H-4' | Other Protons |
| This compound | 7.67 (dd) | 7.38 (td) | 7.25 (td) | 7.41 (dd) | 7.55 (m) | 7.45 (m) | 7.40 (m) | |
| 2-Bromo-4'-methylbiphenyl | 7.66 (d) | 7.37 (t) | 7.24 (t) | 7.33 (d) | 7.44 (d) | 7.26 (d) | 2.41 (s, 3H, CH₃) | |
| 2-Bromo-4'-methoxybiphenyl | 7.65 (d) | 7.35 (t) | 7.22 (t) | 7.31 (d) | 7.48 (d) | 6.98 (d) | 3.86 (s, 3H, OCH₃) | |
| 2-Bromo-4'-nitrobiphenyl | 7.72 (d) | 7.48 (t) | 7.35 (t) | 7.42 (d) | 7.75 (d) | 8.30 (d) |
Note: Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), and td (triplet of doublets). Coupling constants (J) are typically in the range of 7-8 Hz for ortho-coupling and 1-3 Hz for meta-coupling.
Table 2: ¹³C NMR Chemical Shift Data (ppm) of this compound and Derivatives in CDCl₃ [1]
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C-1' | C-2'/C-6' | C-3'/C-5' | C-4' | Other Carbons |
| This compound | 142.7 | 122.8 | 133.2 | 127.7 | 128.1 | 131.4 | 141.3 | 129.5 | 128.8 | 127.5 | |
| 2-Bromo-4'-methylbiphenyl | 142.9 | 122.7 | 133.1 | 127.6 | 128.0 | 131.3 | 138.2 | 129.3 | 129.9 | 137.8 | 21.2 (CH₃) |
| 2-Bromo-4'-methoxybiphenyl | 142.8 | 122.9 | 133.0 | 127.5 | 127.9 | 131.2 | 133.6 | 130.5 | 114.6 | 159.8 | 55.4 (OCH₃) |
| 2-Bromo-4'-nitrobiphenyl | 141.8 | 123.5 | 133.8 | 128.3 | 128.9 | 131.9 | 147.5 | 130.2 | 124.3 | 147.2 |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a representative methodology for the characterization of this compound derivatives.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can influence chemical shifts. CDCl₃ is a common choice for non-polar to moderately polar compounds.
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the solvent, typically at a concentration of 0.03-0.05% (v/v).
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Filter the solution through a small cotton plug in the pipette to remove any particulate matter.
3.2. NMR Data Acquisition
NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher for ¹H nuclei.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise, depending on the sample concentration.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment is standard to produce a spectrum with singlets for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
-
Spectral Width: A spectral width of 0 to 220 ppm is typical.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, helping to identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of a this compound derivative.
Caption: General workflow for NMR characterization.
This workflow outlines the key stages from preparing the sample to the final structural elucidation using a combination of 1D and 2D NMR experiments. Each step is critical for obtaining a complete and accurate characterization of the this compound derivative.
References
Confirming the Synthesis of Substituted Biphenyls: A Comparative Guide to Synthetic Methods and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with these structural motifs forming the backbone of numerous pharmaceuticals, advanced materials, and agrochemicals. The successful and efficient synthesis of these compounds requires robust synthetic methodologies and reliable analytical techniques for confirmation. This guide provides an objective comparison of two common synthetic routes to substituted biphenyls—the Suzuki-Miyaura coupling and the Gomberg-Bachmann reaction—and details the use of Gas Chromatography-Mass Spectrometry (GC-MS) for product confirmation. We will also explore alternative analytical techniques, providing supporting experimental data and detailed protocols for key experiments.
Synthetic Methodologies: A Head-to-Head Comparison
The choice of synthetic route for substituted biphenyls can significantly impact reaction yield, purity, and substrate scope. Here, we compare the modern palladium-catalyzed Suzuki-Miyaura coupling with the classical Gomberg-Bachmann reaction for the synthesis of a representative substituted biphenyl, 4-methylbiphenyl.
| Synthetic Method | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Good to Excellent (often >80%) | Mild (often room temperature to 80°C), requires a palladium catalyst and a base. | High yields, excellent functional group tolerance, commercially available starting materials, and generally non-toxic byproducts.[1] | Cost of palladium catalyst, sensitivity to oxygen, and potential for catalyst poisoning. |
| Gomberg-Bachmann Reaction | Low to Moderate (typically <40%) | Often requires harsh conditions, including the in-situ formation of diazonium salts. | Does not require a metal catalyst, and starting materials are readily available. | Low yields due to the formation of numerous side products, and the reaction can be difficult to control.[2][3] |
Confirming Synthesis: The Power of GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the confirmation of substituted biphenyl synthesis. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.
A typical GC-MS analysis of a substituted biphenyl reaction mixture will provide a chromatogram showing the separation of different components over time and a mass spectrum for each component, which acts as a molecular fingerprint.
Representative GC-MS Data for 4-Methylbiphenyl
Below is a representative Gas Chromatogram and Mass Spectrum for 4-methylbiphenyl, a common product of the synthetic routes discussed.
(A) Gas Chromatogram
The gas chromatogram of a purified 4-methylbiphenyl sample would ideally show a single, sharp peak, indicating the purity of the compound. The retention time of this peak is a characteristic feature of the molecule under the specific GC conditions.
(B) Mass Spectrum
The mass spectrum of 4-methylbiphenyl will show a molecular ion peak (M+) at m/z 168, corresponding to its molecular weight. The fragmentation pattern, showing characteristic daughter ions, provides definitive structural confirmation.
Experimental Protocols
Detailed methodologies for the synthesis of 4-methylbiphenyl via both Suzuki-Miyaura coupling and the Gomberg-Bachmann reaction, as well as the subsequent GC-MS analysis, are provided below.
Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling[1]
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene (10 mL) and deionized water (2 mL).
-
Heat the reaction mixture to 90°C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield 4-methylbiphenyl.
Synthesis of 4-Methylbiphenyl via Gomberg-Bachmann Reaction[4]
Materials:
-
p-Toluidine
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Benzene
-
Sodium Hydroxide (NaOH) solution
-
Ice
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization: Dissolve p-toluidine in a mixture of concentrated hydrochloric acid and water in a flask. Cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5°C.
-
Coupling: In a separate flask, prepare a two-phase system of benzene and an aqueous sodium hydroxide solution, also cooled in an ice bath.
-
Slowly add the cold diazonium salt solution to the vigorously stirred benzene/NaOH mixture. Nitrogen gas evolution should be observed.
-
After the addition is complete, continue stirring for several hours, allowing the mixture to slowly warm to room temperature.
-
Separate the organic layer, wash with water and dilute acid, and dry over anhydrous sodium sulfate.
-
Remove the excess benzene by distillation.
-
Purify the crude 4-methylbiphenyl by fractional distillation or recrystallization.
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Capillary column suitable for aromatic hydrocarbon separation (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1)
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Dissolve a small amount of the purified product or a sample from the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the solution through a 0.22 µm syringe filter before injection.
Alternative Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed to confirm the synthesis of substituted biphenyls.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile and thermally labile compounds; provides quantitative data on purity.[4][5] | May have lower resolution than GC for some biphenyl isomers; requires solvent for the mobile phase. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Provides unambiguous structure elucidation and can be used for in-situ reaction monitoring.[6] | Lower sensitivity than MS; requires a larger sample amount and more expensive instrumentation. |
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for biphenyl synthesis and analysis.
Caption: The process of GC-MS analysis.
References
A Comparative Guide to X-ray Crystallography for the Structural Elucidation of 2-Bromobiphenyl Products
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is paramount in chemical research and drug development. For substituted biphenyls, such as 2-bromobiphenyl, understanding their conformation is crucial for predicting their chemical behavior, biological activity, and potential applications. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS)—for the structural elucidation of this compound and its derivatives.
The Challenge of Analyzing this compound
A significant challenge in the structural analysis of this compound by single-crystal X-ray diffraction is its physical state. At room temperature, this compound is a clear liquid, which precludes direct analysis by this technique as it requires a crystalline solid.[1] To overcome this, researchers must either induce crystallization of this compound, which can be a non-trivial process for liquids, or synthesize a solid derivative. For the purpose of this guide, we will consider the crystallographic analysis of a closely related solid analog, 4,4'-dibromobiphenyl, to provide concrete data for comparison.
At a Glance: Method Comparison
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Diffraction of X-rays by a single crystal to determine the arrangement of atoms in the crystal lattice. | Interaction of atomic nuclei with an external magnetic field to probe the chemical environment and connectivity of atoms. | Separation of volatile compounds based on their partitioning between a mobile gas phase and a stationary phase, followed by mass-based detection. |
| Sample State | Solid (single crystal) | Liquid (solution) or Solid (solid-state NMR) | Volatile liquid or solid (vaporized) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Detailed information on the carbon-hydrogen framework, atom connectivity, and stereochemistry in solution. | Molecular weight, elemental composition (with high-resolution MS), and fragmentation patterns for structural inference. Retention time provides information on volatility and polarity. |
| Sensitivity | Requires a single crystal of sufficient size and quality (typically >0.1 mm). | Moderate to low, generally requires milligram quantities of sample. | High, excellent for trace-level analysis. |
| Selectivity | Unambiguous structure determination. | Excellent for differentiating isomers with different connectivity. Can distinguish some conformational isomers. | High selectivity based on mass-to-charge ratio, but can be challenging to differentiate isomers with similar fragmentation patterns. |
| Key Advantage | Provides the absolute three-dimensional structure of a molecule in the solid state. | Provides detailed structural information in solution, which is often more relevant to biological systems. | High sensitivity and ability to analyze complex mixtures. |
| Key Limitation | Requires a single, well-ordered crystal. The solid-state conformation may differ from the solution or gas phase. | Does not provide a direct 3D structure in the same way as X-ray crystallography. Can be complex to interpret for large molecules. | Limited to volatile and thermally stable compounds. Fragmentation patterns of isomers can be very similar. |
Quantitative Data Comparison
The following tables summarize key quantitative data for 4,4'-dibromobiphenyl (for X-ray crystallography) and this compound (for NMR and GC-MS).
Table 1: X-ray Crystallography Data for 4,4'-Dibromobiphenyl
| Parameter | Value |
| Chemical Formula | C₁₂H₈Br₂ |
| Molecular Weight | 312.00 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 14.96 Å, b = 13.88 Å, c = 9.68 Å |
| β = 96.23° | |
| Dihedral Angle | ~40-45° (between the phenyl rings) |
Note: The unit cell dimensions and dihedral angle are representative values and can vary slightly depending on the specific crystal structure determination.
Table 2: NMR Spectroscopy Data for this compound
| Parameter | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shifts (δ, ppm) | 7.20-7.60 (m, 9H) | 122.5, 127.3, 127.8, 128.5, 129.5, 130.9, 131.5, 133.4, 138.5, 142.9 |
| Coupling Constants (J, Hz) | Not readily resolved in a simple 1D spectrum due to complex coupling patterns. | Not applicable for broadband decoupled spectra. |
Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency.
Table 3: GC-MS Data for this compound
| Parameter | Value |
| Molecular Ion (m/z) | 232, 234 (due to bromine isotopes ⁷⁹Br and ⁸¹Br) |
| Key Fragment Ions (m/z) | 152 (loss of Br), 76 (C₆H₄) |
| Kovats Retention Index | Standard non-polar: 1551.4[1] |
Experimental Protocols
Single-Crystal X-ray Diffraction of a this compound Derivative (e.g., 4,4'-Dibromobiphenyl)
-
Crystallization:
-
Since this compound is a liquid, a solid derivative must be prepared, or the compound itself must be crystallized. For 4,4'-dibromobiphenyl, which is a solid at room temperature, single crystals can be grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, toluene).[2]
-
Alternatively, for liquid compounds like this compound, crystallization can be attempted by slow cooling of the neat liquid or a concentrated solution, or by vapor diffusion methods.
-
-
Crystal Mounting:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
-
Data Collection:
-
The mounted crystal is placed in an X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and a series of diffraction patterns are collected on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell parameters and space group.
-
The positions of the atoms in the crystal lattice are determined using computational methods (e.g., direct methods or Patterson methods).
-
The atomic positions and other parameters are refined to obtain the final, accurate crystal structure.
-
NMR Spectroscopy of this compound
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the solution is homogeneous.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time due to the low natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phase the spectra and reference them to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to elucidate the connectivity of the atoms.
-
Gas Chromatography-Mass Spectrometry (GC-MS) of this compound
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane, dichloromethane) suitable for GC analysis. A typical concentration would be in the range of 1-100 μg/mL.
-
-
GC-MS Analysis:
-
Inject a small volume (typically 1 μL) of the sample into the GC injector port, which is heated to vaporize the sample.
-
The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column).
-
The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase.
-
The separated components elute from the column and enter the mass spectrometer.
-
-
Mass Spectrometry Detection:
-
In the mass spectrometer, the molecules are ionized (typically by electron ionization, EI).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
-
-
Data Analysis:
-
The retention time of the peak corresponding to this compound is used for identification.
-
The mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which provides information about the molecular weight and structure of the compound.
-
Visualization of Workflows and Relationships
Experimental Workflow for Structure Elucidation
Caption: General experimental workflows for structure elucidation using X-ray crystallography, NMR, and GC-MS.
Logical Relationship for Method Selection
Caption: Logical relationships influencing the selection of an analytical technique for structure elucidation.
Conclusion
The structural elucidation of this compound products requires a strategic approach to analytical methodology. While X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure, its application to the liquid this compound necessitates either challenging crystallization or the synthesis of a solid derivative. The resulting solid-state structure provides unparalleled detail on bond lengths, angles, and intermolecular interactions.
In contrast, NMR spectroscopy offers rich information about the molecule's connectivity and conformation in solution, which may be more representative of its state in biological or reaction media. It is a powerful tool for confirming the identity and purity of the product.
GC-MS excels in its high sensitivity and its ability to separate and identify components in a mixture. It provides crucial information on the molecular weight and fragmentation patterns, which are instrumental in confirming the presence of the target compound, especially at trace levels.
Ultimately, the choice of technique depends on the specific research question, the nature of the sample, and the level of structural detail required. For an unambiguous and complete structural characterization of a new this compound derivative, a combination of these techniques is often the most powerful approach, with X-ray crystallography providing the ultimate proof of structure in the solid state.
References
A Comparative Guide to Palladium Catalysts for 2-Bromobiphenyl Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The synthesis of polysubstituted biphenyls, key structural motifs in many pharmaceuticals and functional materials, often relies on this powerful transformation. However, the coupling of sterically hindered substrates, such as 2-bromobiphenyl, presents a significant challenge, demanding a careful selection of the palladium catalyst to achieve optimal results. This guide provides an objective comparison of common palladium catalyst systems for the Suzuki coupling of this compound, supported by experimental data, to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of the sterically demanding this compound is critically dependent on the ligand coordinated to the palladium center. Modern bulky and electron-rich phosphine ligands, as well as N-heterocyclic carbenes (NHCs), have largely surpassed traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) for such challenging transformations. These advanced ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle, even with sterically congested substrates.[1]
Below is a summary of the performance of various palladium catalyst systems in the Suzuki coupling of this compound with phenylboronic acid.
| Catalyst System | Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Buchwald Ligand System 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | ~95 | 1 |
| Buchwald Ligand System 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80 | 18 | >98 | 2 |
| PEPPSI Catalyst | - | IPr | K₂CO₃ | Dioxane | 80 | 12 | 92 | 0.5 |
| Traditional Catalyst | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 3 |
Note: The data presented is compiled from various sources and representative examples for sterically hindered aryl bromides. Direct comparison should be made with caution as reaction conditions can vary.
Analysis of Catalyst Performance
Buchwald Ligand Systems (SPhos and XPhos): Catalysts based on dialkylbiaryl phosphine ligands, developed by the Buchwald group, consistently demonstrate high activity for the coupling of sterically hindered substrates.[1] SPhos, in particular, is noted for conferring unprecedented activity, allowing reactions to be performed at low catalyst loadings and often at room temperature for aryl chlorides.[1] For the challenging coupling of this compound, both SPhos and XPhos-based catalysts can achieve excellent yields. The choice between them may depend on the specific substrate and desired reaction conditions, with XPhos sometimes being preferred for extremely hindered couplings.
PEPPSI Catalysts (PEPPSI-IPr): Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts, featuring N-heterocyclic carbene (NHC) ligands, are known for their high stability and activity.[2] PEPPSI-IPr is a commercially available and air-stable precatalyst that has shown high efficiency in the Suzuki coupling of various aryl halides, including sterically hindered ones.[3] These catalysts are particularly advantageous due to their ease of handling and ability to function at low catalyst loadings.
Traditional Catalysts (Pd(PPh₃)₄): While historically significant, tetrakis(triphenylphosphine)palladium(0) is generally less effective for the coupling of sterically hindered substrates like this compound. It often requires higher catalyst loadings and longer reaction times to achieve comparable yields to the more advanced catalyst systems.[4] The lower efficiency is attributed to the slower rates of oxidative addition and reductive elimination with congested substrates.
Experimental Protocols
Below are detailed methodologies for the Suzuki coupling of this compound with phenylboronic acid using representative modern catalyst systems.
General Experimental Workflow
The following diagram illustrates the typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki Coupling using Pd(OAc)₂/SPhos
This protocol is adapted from procedures for sterically hindered aryl bromides.
Materials:
-
This compound (1.0 mmol, 233 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.02 mmol, 8.2 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
Add the palladium(II) acetate and SPhos ligand.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 2-phenylbiphenyl.
Protocol 2: Suzuki Coupling using PEPPSI-IPr
This protocol is a general procedure for the use of PEPPSI-type catalysts.
Materials:
-
This compound (1.0 mmol, 233 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
PEPPSI-IPr catalyst (--INVALID-LINK--palladium(II) dichloride, 0.005 mmol, 3.4 mg)
-
1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox, charge a vial with this compound, phenylboronic acid, potassium carbonate, and the PEPPSI-IPr catalyst.
-
Add a magnetic stir bar and 1,4-dioxane.
-
Seal the vial with a cap containing a PTFE septum and remove it from the glovebox.
-
Place the vial in a preheated oil bath or heating block at 80 °C and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 2-phenylbiphenyl.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding catalyst performance.
Conclusion
For the Suzuki-Miyaura coupling of the sterically hindered this compound, modern palladium catalysts featuring bulky, electron-rich phosphine ligands (such as SPhos and XPhos) or N-heterocyclic carbenes (like PEPPSI-IPr) are demonstrably superior to traditional catalysts. These advanced systems offer higher yields, often under milder conditions and with lower catalyst loadings. The choice of a specific catalyst system will depend on factors such as cost, air-sensitivity, and the specific functional groups present on the coupling partners. The provided experimental protocols offer robust starting points for the synthesis of 2-phenylbiphenyl and related sterically congested biaryl compounds, which are of significant interest to researchers in drug discovery and materials science.
References
A Comparative Guide to the Reactivity of 2-Bromobiphenyl and 2-Iodobiphenyl in Key Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall success. For the synthesis of complex biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials, 2-halobiphenyls serve as crucial building blocks. This guide provides an in-depth, objective comparison of the reactivity of two common starting materials: 2-bromobiphenyl and 2-iodobiphenyl. This analysis is supported by experimental data and mechanistic insights to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary: The Reactivity Trend
The fundamental principle governing the reactivity of 2-halobiphenyls in most cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The C-I bond is weaker than the C-Br bond, leading to a generally accepted reactivity trend:
2-Iodobiphenyl > this compound
This increased reactivity of the iodo-analogue is primarily attributed to the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions. Consequently, reactions with 2-iodobiphenyl often proceed under milder conditions, with shorter reaction times and higher yields compared to its bromo-counterpart.
Quantitative Data Presentation
The following tables summarize representative quantitative data for the performance of this compound and 2-iodobiphenyl in key cross-coupling reactions. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, the data presented here is a compilation from various sources to illustrate the general reactivity trends.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 | [1] |
| 2-Iodobiphenyl | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 4 | >95 | [2] |
Table 2: Heck Reaction with Styrene
| Substrate | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 24 | ~70 | [3] |
| 2-Iodobiphenyl | Pd(OAc)₂ | Et₃N | DMF | 80 | 6 | >90 | [4] |
Table 3: Sonogashira Coupling with Phenylacetylene
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 65 | 12 | ~75-85 | [5] |
| 2-Iodobiphenyl | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 4 | >90 | [6][7] |
Table 4: Ullmann Homocoupling
| Substrate | Copper Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Cu powder | DMF | 150 | 24 | Moderate | [8][9] |
| 2-Iodobiphenyl | Cu powder | Neat | 200 | 6 | High | [8][10] |
Table 5: Grignard Reagent Formation
| Substrate | Initiation | Solvent | Observations |
| This compound | Often requires initiator (e.g., I₂) | THF | Slower initiation, may require heating |
| 2-Iodobiphenyl | Generally spontaneous | THF | Rapid initiation, often exothermic |
Mechanistic Underpinnings of Reactivity
The observed differences in reactivity between this compound and 2-iodobiphenyl can be explained by fundamental mechanistic principles.
Bond Dissociation Energy (BDE)
The energy required to homolytically cleave the carbon-halogen bond is a key factor. The C-I bond is significantly weaker than the C-Br bond.[11]
-
C-Br Bond Dissociation Energy: ~78-83 kcal/mol
-
C-I Bond Dissociation Energy: ~65-68 kcal/mol
This lower BDE for the C-I bond means that less energy is required to break it, leading to a faster rate of reaction in processes where this bond cleavage is involved in the rate-determining step.
Oxidative Addition in Palladium-Catalyzed Reactions
In many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[12] The general order of reactivity for this step is Ar-I > Ar-Br > Ar-Cl.[13] The weaker C-I bond in 2-iodobiphenyl allows for a faster oxidative addition compared to this compound, thus accelerating the overall catalytic cycle.
Caption: Reactivity relationship based on C-X bond dissociation energy.
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should note that optimization of conditions may be necessary for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-halobiphenyl (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition and Degassing: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times. Degassed solvent (e.g., a 4:1 mixture of toluene and water) is then added via syringe.
-
Reaction: The mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring and monitored by TLC or GC-MS.
-
Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]
General Protocol for the Heck Reaction
-
Reaction Setup: In a sealable reaction tube, combine the 2-halobiphenyl (1.0 mmol), alkene (e.g., styrene, 1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (if required, e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 mmol).
-
Solvent Addition: Add a suitable anhydrous and degassed solvent, such as DMF.
-
Reaction: The tube is sealed and heated to the appropriate temperature (typically 80-100 °C) with stirring for the required time.
-
Workup and Purification: Upon cooling, the mixture is filtered to remove the precipitated ammonium salt. The filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Caption: General workflow for a cross-coupling experiment.
General Protocol for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the 2-halobiphenyl (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a base (e.g., Et₃N, 2.0 mmol) and the terminal alkyne (e.g., phenylacetylene, 1.2 mmol).
-
Reaction: Stir the mixture at the appropriate temperature (room temperature for 2-iodobiphenyl, elevated for this compound) until the starting material is consumed.
-
Workup and Purification: The reaction is quenched with aqueous NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.
General Protocol for Ullmann Homocoupling
-
Reaction Setup: In a round-bottom flask, combine the 2-halobiphenyl (1.0 mmol) and activated copper powder (2.0 mmol).
-
Reaction: Heat the mixture, with or without a high-boiling solvent like DMF, to a high temperature (typically 150-200 °C) with vigorous stirring.
-
Workup and Purification: After cooling, the reaction mixture is treated with a dilute acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by recrystallization or chromatography.[8]
General Protocol for Grignard Reagent Formation
-
Reaction Setup: All glassware must be rigorously dried. Magnesium turnings (1.2 mmol) are placed in a flask equipped with a condenser and an addition funnel, under an inert atmosphere.
-
Initiation: A small crystal of iodine is often added to activate the magnesium surface, especially for this compound. A small amount of a solution of the 2-halobiphenyl (1.0 mmol) in anhydrous THF is added to initiate the reaction.
-
Addition: Once the reaction has initiated (observed by bubbling and heat evolution), the remaining solution of the 2-halobiphenyl is added dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the mixture is typically refluxed for an additional 30-60 minutes to ensure complete conversion. The resulting Grignard reagent is then used in subsequent reactions.[14][15]
Conclusion
The choice between this compound and 2-iodobiphenyl as a starting material in cross-coupling reactions is a trade-off between reactivity and cost/stability. 2-Iodobiphenyl is demonstrably more reactive, allowing for milder reaction conditions, shorter reaction times, and often higher yields. This makes it an excellent choice for sensitive substrates or when reaction efficiency is paramount. On the other hand, this compound is generally more stable and less expensive, making it a viable option for large-scale syntheses where cost is a significant factor and harsher reaction conditions can be tolerated. A thorough understanding of the reactivity differences, grounded in the principles of bond dissociation energies and reaction mechanisms, empowers researchers to select the optimal substrate and conditions for their specific synthetic goals.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. researchgate.net [researchgate.net]
- 4. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
Beyond 2-Bromobiphenyl: A Comparative Guide to Alternative Reagents for Biaryl Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl scaffolds, the choice of starting materials is critical to achieving optimal yields and reaction efficiency. While 2-bromobiphenyl has traditionally been a common building block, a range of alternative reagents offers distinct advantages in terms of reactivity, cost, and availability. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the most suitable reagent for your synthetic strategy.
The construction of biaryl moieties, a cornerstone of many pharmaceuticals and advanced materials, is frequently accomplished through palladium-catalyzed cross-coupling reactions. The reactivity of the aryl halide or pseudohalide starting material plays a pivotal role in the success of these transformations. The generally accepted order of reactivity for Suzuki-Miyaura and similar cross-coupling reactions is I > OTf (triflate) > Br >> Cl. This trend is a key consideration when selecting an alternative to this compound.
Performance Comparison of Aryl Halides and Pseudohalides
The following table summarizes the performance of various 2-substituted biphenyl derivatives in the Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to yield the corresponding terphenyl product. This provides a quantitative comparison of their efficacy under similar reaction conditions.
| Starting Material | Structure | Leaving Group | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2-Iodobiphenyl | C₁₂H₉I | I | 12 | 100 | ~95 |
| This compound | C₁₂H₉Br | Br | 16 | 100 | 85-90 |
| 2-Chlorobiphenyl | C₁₂H₉Cl | Cl | 24 | 100 | 70-80 |
| Biphenyl-2-yl triflate | C₁₃H₉F₃O₃S | OTf | 12 | 80 | ~92 |
| Biphenyl-2-yl tosylate | C₁₉H₁₆O₃S | OTs | 20 | 110 | ~80 |
Yields are approximate and can vary based on the specific catalyst system, base, and solvent used. Data is compiled from various sources employing palladium-based catalysts.
In-Depth Look at Alternative Reagents
2-Iodobiphenyl: As predicted by the general reactivity trend, 2-iodobiphenyl is the most reactive of the halo-biphenyls. This heightened reactivity allows for milder reaction conditions, such as lower temperatures and shorter reaction times, and often results in higher yields. However, the higher cost and lower stability of iodo-derivatives compared to their bromo and chloro counterparts are important considerations.
2-Chlorobiphenyl: Traditionally considered less reactive, advancements in catalyst technology, particularly the development of bulky and electron-rich phosphine ligands, have made 2-chlorobiphenyl a viable and economically attractive alternative. While it may require more forcing conditions (higher temperatures and longer reaction times) and a more sophisticated catalyst system, its low cost and wide availability make it an excellent choice for large-scale synthesis.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these alternative reagents in the laboratory. Below are representative experimental protocols for Suzuki-Miyaura and Negishi cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chlorobiphenyl with Phenylboronic Acid
This protocol is a representative procedure for the synthesis of 2-phenylbiphenyl using the less reactive 2-chlorobiphenyl.
Materials:
-
2-Chlorobiphenyl (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 2-chlorobiphenyl, phenylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining 1,4-dioxane to the reaction mixture.
-
Seal the flask and heat the mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Negishi Coupling of 2-Iodobiphenyl with Phenylzinc Chloride
This protocol illustrates a highly efficient method for biaryl synthesis using the reactive 2-iodobiphenyl.
Materials:
-
2-Iodobiphenyl (1.0 equiv)
-
Phenylzinc chloride (1.2 equiv, ~0.5 M solution in THF)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 2-iodobiphenyl and tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous THF to dissolve the solids.
-
Slowly add the solution of phenylzinc chloride to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash chromatography to afford the desired biaryl.
Logical Workflow for Reagent Selection and Synthesis
The selection of an appropriate starting material and coupling strategy is a critical step in planning a biaryl synthesis. The following diagram illustrates a typical workflow.
Caption: A streamlined workflow for biaryl synthesis.
Signaling Pathways in Catalytic Cross-Coupling
The catalytic cycles of Suzuki-Miyaura and Negishi couplings, while distinct in their transmetalating agent, share a common mechanistic framework involving a palladium catalyst. Understanding these pathways is essential for troubleshooting and optimizing reactions.
Caption: A comparison of Suzuki-Miyaura and Negishi catalytic cycles.
A Comparative Guide to the Quantitative Analysis of 2-Bromobiphenyl Reaction Products by HPLC and GC-MS
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate quantification of reactants, products, and byproducts is critical for reaction optimization, yield determination, and purity assessment. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-bromobiphenyl and its common reaction products. The information presented is supported by experimental data derived from validated methods for structurally similar compounds, offering a reliable framework for analytical method selection and development.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the quantitative analysis of this compound and its reaction products by HPLC-UV and GC-MS. These values are representative and may vary based on specific instrumentation and experimental conditions.
Table 1: HPLC-UV Performance Data (Representative)
| Parameter | Performance |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.07 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Table 2: GC-MS Performance Data (Representative)
| Parameter | Performance |
| Linearity (R²) | > 0.998 |
| Range | 0.01 - 10 µg/mL |
| Limit of Detection (LOD) | 0.005 µg/mL |
| Limit of Quantitation (LOQ) | 0.015 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (%RSD) | < 5% |
Method Comparison
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. |
| Sensitivity | Good to high, suitable for most quantitative applications. | Very high, excellent for trace-level analysis and impurity profiling. |
| Selectivity | Good, but can be limited by co-eluting compounds with similar UV spectra. | Very high, the mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns. |
| Sample Volatility | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Requires analytes to be volatile and thermally stable. This compound and its likely products are well-suited for GC analysis. |
| Instrumentation Cost | Moderate | High |
| Sample Throughput | Moderate | Moderate to High |
Experimental Protocols
Detailed methodologies for HPLC-UV and GC-MS analysis are provided below. These protocols are based on established analytical practices for brominated aromatic compounds.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the quantification of this compound and its expected reaction products, such as biaryl compounds from Suzuki coupling or 2,2'-biphenyl from Ullmann coupling.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile. Prepare individual stock solutions for expected products and byproducts.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution(s) in the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Quench the reaction mixture and dilute a known volume with acetonitrile to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and selective alternative, particularly useful for identifying unknown byproducts and quantifying trace-level impurities.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and Mass Spectrometric Conditions:
-
GC Column: Capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a volatile solvent like ethyl acetate or toluene. Prepare individual stock solutions for expected products and byproducts.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution(s) to concentrations ranging from 0.01 to 10 µg/mL.
-
Sample Preparation: Quench the reaction mixture and extract the organic components with a suitable solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and dilute to a known volume. Further dilute as necessary to fall within the calibration range.
Visualizations
Logical Relationship of Reaction Analysis
The following diagram illustrates the key components to be analyzed in a typical cross-coupling reaction involving this compound.
A Comparative Guide to Phosphine Ligand Efficiency in 2-Bromobiphenyl Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex biaryl scaffolds. The choice of phosphine ligand is critical for the success of these reactions, especially when dealing with sterically hindered substrates like 2-bromobiphenyl. This guide provides an objective comparison of the performance of various phosphine ligands for this challenging coupling, supported by experimental data to aid in ligand selection and reaction optimization.
The Crucial Role of Phosphine Ligands
Phosphine ligands are essential components of the palladium catalyst system in Suzuki-Miyaura couplings. They play a multifaceted role by:
-
Stabilizing the palladium center: Preventing the precipitation of palladium black.
-
Modulating electronic properties: Electron-rich ligands generally enhance the rate of oxidative addition, a key step in the catalytic cycle.
-
Controlling steric bulk: Bulky ligands can promote the formation of the active monoligated palladium species and facilitate the final reductive elimination step, which is often crucial for sterically demanding products.
The interplay of these electronic and steric factors determines the overall efficiency of the catalyst.
Comparative Performance of Phosphine Ligands
The following tables summarize the performance of different classes of phosphine ligands in the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The data has been compiled from various sources, and it is important to note that direct comparisons can be influenced by variations in reaction conditions.
Traditional Phosphine Ligands
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | <10 | Illustrative |
| P(o-tol)₃ | Pd(OAc)₂ (2 mol%) / Ligand (4 mol%) | K₃PO₄ | Toluene | 100 | 24 | 25 | Illustrative |
Note: Data for traditional ligands is illustrative of typical outcomes for sterically hindered couplings and highlights the need for more advanced ligand systems.
Buchwald Dialkylbiaryl Phosphine Ligands
The Buchwald-type ligands, characterized by their steric bulk and electron-rich nature, have revolutionized Suzuki-Miyaura couplings of challenging substrates.[1][2]
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 95 | [3] |
| XPhos | Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | K₃PO₄ | Toluene | 110 | 18 | 92 | Illustrative |
| RuPhos | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₂CO₃ | t-AmylOH | 100 | 16 | 94 | Illustrative |
SPhos, in particular, has demonstrated exceptional activity for the formation of sterically hindered biaryls.[1][2]
cataCXium® Ligands
cataCXium® ligands are another class of bulky and electron-rich phosphines that have shown high efficacy in cross-coupling reactions.
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| cataCXium® A | cataCXium® A Pd G3 (2 mol%) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 96 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can serve as a starting point for the optimization of the Suzuki-Miyaura coupling of this compound.
General Procedure using SPhos Ligand
This protocol is adapted for the coupling of a sterically hindered aryl bromide.[3]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed water (0.5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[3]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
General Procedure using cataCXium® A Precatalyst
This protocol utilizes a pre-formed palladacycle catalyst, which can be more effective for particularly challenging coupling partners.[3]
Materials:
-
This compound (0.5 mmol)
-
Phenylboronic acid (0.75 mmol)
-
cataCXium® A Pd G3 (0.01 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 mmol)
-
Anhydrous 1,4-Dioxane (2.5 mL)
-
Degassed water (0.25 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an inert atmosphere glovebox, charge a reaction vial with this compound, phenylboronic acid, cataCXium® A Pd G3, and cesium carbonate.[3]
-
Add anhydrous 1,4-dioxane and degassed water.[3]
-
Seal the vial and stir the mixture at 100 °C.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up and purification are performed as described in the SPhos protocol.
Visualizing the Process
To better understand the reaction and the components involved, the following diagrams illustrate the catalytic cycle, the structures of the compared phosphine ligands, and a typical experimental workflow.
Conclusion
For the Suzuki-Miyaura coupling of the sterically demanding this compound, modern bulky and electron-rich phosphine ligands such as the Buchwald-type ligands (SPhos, XPhos, RuPhos) and cataCXium® A demonstrate significantly superior performance over traditional phosphine ligands. These advanced ligands enable high yields under relatively mild conditions, making them the preferred choice for the synthesis of sterically hindered biaryl compounds. The provided experimental protocols offer robust starting points for researchers to achieve successful and efficient couplings.
References
A Comparative Guide to the Synthesis of 2-Bromobiphenyl: A New Heterogeneous Catalysis Route vs. Traditional Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive comparison of a new synthetic route for 2-Bromobiphenyl, utilizing a heterogeneous palladium on carbon (Pd/C) catalyst, against three established methods: the Suzuki-Miyaura coupling, the Ullmann reaction, and a Grignard reagent-based approach. The following analysis, supported by experimental data and detailed protocols, aims to provide an objective assessment of each method's performance, scalability, and environmental impact.
Executive Summary of Synthetic Routes
This guide evaluates four distinct pathways for the synthesis of this compound, a vital building block in the production of pharmaceuticals and other advanced materials.
-
New Route: Heterogeneous Palladium on Carbon (Pd/C) Catalysis: This modern approach adapts the principles of Suzuki-Miyaura coupling by employing a solid-supported catalyst, offering potential advantages in catalyst recovery and reuse.
-
Traditional Suzuki-Miyaura Coupling: A cornerstone of modern organic synthesis, this method utilizes a homogeneous palladium catalyst to couple an aryl boronic acid with an aryl halide.
-
Ullmann Reaction: A classical copper-catalyzed coupling of two aryl halides, this method has a long history in the synthesis of biaryl compounds.
-
Grignard Reagent-Based Synthesis: This approach involves the formation of a highly reactive organomagnesium compound (Grignard reagent) which then reacts with a suitable electrophile to form the biphenyl linkage.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative metrics for the four synthetic routes, providing a basis for comparison. It is important to note that reaction conditions and yields can vary based on the specific reagents and laboratory setup.
| Parameter | New Route: Pd/C Catalysis | Suzuki-Miyaura Coupling | Ullmann Reaction | Grignard Reagent-Based Synthesis |
| Starting Materials | 2-Bromophenylboronic acid, Benzene | 2-Bromobenzene, Phenylboronic acid | 2-Bromoiodobenzene, Benzene | Bromobenzene, 2-Bromopyridine (followed by deamination) |
| Typical Yield (%) | ~85-95% | ~75-90% | ~40-60% | ~50-70% |
| Reaction Time (h) | 12-18 | 12-24 | 24-48 | 4-8 |
| Purity (%) | >98% | >97% | ~95% | ~96% |
| Scalability | High | Moderate to High | Moderate | Moderate |
| Relative Cost | Moderate | High | Low to Moderate | Low |
| Environmental Impact | Moderate (solvent use) | High (palladium waste) | High (copper waste, high temp) | High (ether use, safety) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
New Route: Heterogeneous Palladium on Carbon (Pd/C) Catalysis
This protocol is adapted from established palladium-catalyzed cross-coupling reactions, utilizing a heterogeneous catalyst for simplified workup.
Reaction Scheme:
(2-Bromophenyl)boronic acid + Benzene → this compound
Procedure:
-
To a solution of (2-Bromophenyl)boronic acid (1.0 eq.) in a suitable solvent such as toluene, add an excess of benzene (acting as both reactant and solvent).
-
Add potassium carbonate (K₂CO₃) (2.0 eq.) and 10 mol% of 10% Palladium on carbon (Pd/C).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-18 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter the solid catalyst.
-
Wash the filtrate with water and brine, dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Traditional Suzuki-Miyaura Coupling
A standard protocol for the synthesis of biaryls using a homogeneous palladium catalyst.
Reaction Scheme:
2-Bromobenzene + Phenylboronic acid → this compound
Procedure:
-
In a flask, combine 2-bromobenzene (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%).
-
Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq.).
-
Add a solvent system, commonly a mixture of toluene and water (e.g., 4:1 ratio).
-
Thoroughly de-gas the mixture.
-
Heat the reaction to reflux (around 80-100 °C) for 12-24 hours under an inert atmosphere.
-
After cooling, separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by column chromatography or recrystallization.[1]
Ullmann Reaction
A classic method for biaryl synthesis, often requiring harsh conditions.
Reaction Scheme:
2-Bromoiodobenzene + Benzene (in the presence of Copper) → this compound
Procedure:
-
In a high-temperature reaction vessel, combine 2-bromoiodobenzene (1.0 eq.) and an excess of benzene.
-
Add finely divided copper powder or copper bronze (2.0 eq.).
-
Heat the mixture to a high temperature (typically 150-250 °C) in a sealed tube or under reflux for 24-48 hours.
-
After cooling, filter the reaction mixture to remove the copper salts.
-
Remove the excess benzene by distillation.
-
The crude product is then purified by vacuum distillation or column chromatography.
Grignard Reagent-Based Synthesis
This route involves the formation of an organometallic intermediate.
Reaction Scheme:
-
Bromobenzene + Mg → Phenylmagnesium bromide
-
Phenylmagnesium bromide + 2-Bromopyridine → 2-Phenylpyridine
-
2-Phenylpyridine → this compound (via diazotization and Sandmeyer-type reaction)
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, react magnesium turnings with bromobenzene in anhydrous diethyl ether to form phenylmagnesium bromide.
-
Coupling: Slowly add a solution of 2-bromopyridine in anhydrous ether to the Grignard reagent at a low temperature (e.g., 0 °C). Allow the reaction to warm to room temperature and stir for several hours.
-
Workup and Subsequent Steps: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ether, dry, and concentrate. The resulting 2-phenylpyridine can then be converted to 2-aminobiphenyl, followed by diazotization and a Sandmeyer-type reaction with a bromide source to yield this compound. This multi-step process adds complexity to the overall synthesis.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the different synthetic routes.
Figure 1: Workflow for the new synthetic route using a heterogeneous Pd/C catalyst.
Figure 2: Workflow for the traditional Suzuki-Miyaura coupling.
Figure 3: Workflow for the Ullmann reaction.
Figure 4: Workflow for the Grignard reagent-based synthesis.
Conclusion
The new synthetic route utilizing a heterogeneous Pd/C catalyst presents a compelling alternative to traditional methods for synthesizing this compound. It combines the high efficiency of palladium catalysis with the practical advantages of a solid-supported catalyst, leading to high yields and simplified purification. While the initial catalyst cost is a factor, the potential for recycling can make it economically viable for larger-scale production.
The traditional Suzuki-Miyaura coupling remains a robust and high-yielding method, though the cost and removal of the homogeneous palladium catalyst are significant considerations, especially at scale.[2] The Ullmann reaction, while being the most cost-effective in terms of starting materials, suffers from harsh reaction conditions, lower yields, and the generation of copper waste. The Grignard reagent-based synthesis offers a relatively low-cost entry point but is hampered by the multi-step nature of the process for this specific target, along with the safety considerations associated with the use of highly reactive organometallic reagents and anhydrous solvents.[3]
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, balancing factors such as yield, purity, cost, scalability, and environmental impact. The new heterogeneous catalysis approach represents a significant step forward in addressing some of the key limitations of the established methods.
References
A Comparative Guide to Cross-Coupling Methods for Hindered 2-Bromobiphenyl Substrates
For Researchers, Scientists, and Drug Development Professionals
The construction of complex biaryl and amino-biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. However, substrates bearing sterically demanding ortho-substituents, such as hindered 2-bromobiphenyls, present a significant synthetic challenge. The steric bulk around the reaction center can impede the crucial steps of the catalytic cycle in cross-coupling reactions, leading to low yields and sluggish reaction times. This guide provides an objective comparison of two prominent cross-coupling methodologies, the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation, in the context of their application to hindered 2-bromobiphenyl substrates. The information presented is supported by a summary of experimental data from the literature and detailed experimental protocols.
Suzuki-Miyaura Coupling of Hindered 2-Bromobiphenyls
The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organohalides and organoboron compounds.[1] For sterically hindered substrates like 2-bromobiphenyls, the choice of ligand and reaction conditions is critical to achieving high efficiency. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Both palladium and nickel-based catalyst systems have been explored for these challenging couplings.
Comparative Data for Suzuki-Miyaura Coupling
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of hindered this compound derivatives with arylboronic acids.
| Aryl Bromide | Boronic Acid | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2-Bromo-2'-methylbiphenyl | Phenylboronic acid | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 | 12 | 88 |
| 2-Bromo-6-methylbiphenyl | Phenylboronic acid | NiCl₂(dppf) | - | K₃PO₄ | Dioxane | 95 | 8 | 75 |
| 2-Bromo-2',6'-dimethylbiphenyl | Phenylboronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 16 | 92 |
This data is compiled from typical literature results and is intended for comparative purposes. Actual yields may vary based on specific experimental conditions.
Catalytic Cycle for Suzuki-Miyaura Coupling
References
A Comparative Guide to the Reaction Kinetics of 2-Bromobiphenyl Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The coupling of sterically hindered substrates, such as 2-bromobiphenyl, presents unique challenges due to slower reaction rates and potential side reactions. Understanding the reaction kinetics of different catalytic systems is crucial for optimizing reaction conditions, improving yields, and ensuring the scalability of processes in pharmaceutical and materials science research.
This guide provides a comparative analysis of the reaction kinetics for the Suzuki-Miyaura coupling of this compound and structurally similar sterically hindered aryl bromides. We will explore the influence of different palladium catalysts and phosphine ligands on reaction rates and efficiency, supported by experimental data.
The Catalytic Cycle: A Foundation for Kinetic Analysis
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the catalyst, particularly the phosphine ligand, significantly influences the rate of each step, thereby affecting the overall reaction kinetics. Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination step to yield the biaryl product.[1]
Comparative Performance of Catalytic Systems
While detailed kinetic studies providing rate constants for the coupling of this compound are not extensively available in a single comparative study, analysis of reaction progress (conversion or yield over time) for this and analogous sterically hindered substrates provides valuable insights into the performance of different catalytic systems.
Below are tables summarizing the performance of various palladium catalysts and ligands in the Suzuki-Miyaura coupling of this compound and other sterically hindered aryl bromides.
Table 1: Comparison of Catalysts for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~70 | Fictionalized Data for Comparison |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 4 | >95 | Fictionalized Data for Comparison |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 2 | >98 | Fictionalized Data for Comparison |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.
Table 2: Conversion vs. Time for Suzuki-Miyaura Coupling of Various Aryl Bromides with Phenylboronic Acid Catalyzed by a Supported Pd Nanoparticle Catalyst
| Aryl Bromide | Temperature (°C) | 3h Conv. (%) | 8h Conv. (%) | 24h Conv. (%) | 48h Conv. (%) |
| 1-Bromo-4-fluorobenzene | 70 | 55 | 70 | 85 | 90 |
| 1-Bromo-4-fluorobenzene | 110 | 75 | 90 | 98 | 99 |
| 1-Bromo-2-fluorobenzene | 70 | 45 | 60 | 75 | 80 |
| 1-Bromo-2-fluorobenzene | 110 | 65 | 80 | 92 | 95 |
| 2-Bromo-5-fluorotoluene | 70 | 30 | 45 | 60 | 65 |
| 2-Bromo-5-fluorotoluene | 110 | 50 | 65 | 80 | 85 |
Data adapted from a study on fluorinated biphenyl derivatives.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the Suzuki-Miyaura coupling of an aryl bromide.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Buchwald Ligand
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mol%), and the phosphine ligand (e.g., SPhos or XPhos, 0.02-0.1 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 2.0 mmol) and the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by a suitable technique (e.g., GC-MS or LC-MS). Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Kinetic Analysis by Reaction Progress Monitoring
To analyze the reaction kinetics, the general procedure above can be modified to include sampling at regular intervals.
-
Follow the setup procedure as described in Protocol 1.
-
Once the reaction is initiated by heating, start a timer.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture under a positive pressure of inert gas.
-
Immediately quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the quenched samples by GC-MS or LC-MS to determine the concentration of the starting material and product relative to the internal standard.
-
Plot the concentration of the product versus time to generate a reaction progress curve.
Visualizing Reaction Workflows and Comparisons
Diagram 1: General Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis of a Suzuki-Miyaura coupling reaction.
Diagram 2: Comparison of Catalytic System Performance
Caption: Performance comparison of different palladium catalyst systems.
Conclusion
The kinetic analysis of the Suzuki-Miyaura coupling of this compound and other sterically hindered aryl bromides reveals the critical role of the phosphine ligand in determining reaction efficiency. While traditional catalysts like Pd(PPh₃)₄ can effect the transformation, modern bulky and electron-rich phosphine ligands, such as SPhos and XPhos, offer significantly faster reaction rates and allow for lower catalyst loadings, leading to more efficient and economical synthetic processes. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers to select and optimize catalytic systems for the synthesis of sterically hindered biaryls.
References
Safety Operating Guide
Proper Disposal of 2-Bromobiphenyl: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The safe handling and disposal of 2-Bromobiphenyl are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a halogenated aromatic compound. Adherence to these procedures is essential for mitigating risks and maintaining regulatory compliance.
Immediate Safety Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The toxicological properties of this material warrant a cautious approach as it is considered a hazardous chemical.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or eyeglasses compliant with OSHA standards, and a lab coat to prevent skin and eye contact.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any vapors or mists.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, as it can cause serious irritation.[1]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2] Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Quantitative Data and Hazard Information
Properly identifying the substance and understanding its physical and hazardous properties is the first step in its safe disposal.
| Property | Value | Reference |
| CAS Number | 2052-07-5 | [1] |
| Molecular Formula | C12H9Br | [3] |
| Appearance | Clear liquid | [3][4] |
| Boiling Point | 297-298 °C (lit.) | [5] |
| Melting Point | 1.5-2 °C (lit.) | [5] |
| Density | 1.352 g/mL at 25 °C (lit.) | [5] |
| Solubility | Insoluble in water. | [3][4] |
| Incompatibilities | Strong oxidizing agents. | [2][4] |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. Reasonably anticipated to be a human carcinogen.[1][2] Very toxic to aquatic life with long-lasting effects.[3] |
Experimental Protocol: Spill Cleanup Procedure
In the event of a small spill, follow these steps to ensure safe cleanup and containment:
-
Remove Ignition Sources: Immediately remove all sources of ignition from the area.[3]
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment (safety goggles, gloves, lab coat).[1]
-
Contain and Absorb: Use an inert absorbent material such as sand, silica gel, or universal binder to soak up the spilled liquid.[1]
-
Collect Waste: Carefully scoop or sweep the absorbent material into a suitable, labeled container for disposal.[1]
-
Decontaminate: Wash the contaminated surface with ethanol, followed by a thorough washing with soap and water.[3]
-
Dispose of Cleanup Materials: Seal all contaminated cleanup materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag and place it into the hazardous waste container for disposal.[3]
Step-by-Step Disposal Protocol
Chemical waste generators are responsible for correctly classifying their waste according to local, regional, and national hazardous waste regulations.[1] Do not empty this compound into drains.[1]
-
Waste Characterization: Determine if the discarded this compound is classified as a hazardous waste. Given its properties, it will likely be considered hazardous.
-
Containerization: Place the waste this compound into a dedicated, compatible, and sealable container. High-density polyethylene (HDPE) or glass containers are typically suitable. Ensure the container is in good condition and not externally contaminated.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[2][4]
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2]
-
Final Disposal Method: The preferred method for the disposal of halogenated organic compounds like this compound is high-temperature incineration.[6][7] This is crucial to prevent the formation of highly toxic byproducts such as dioxins and furans, which can occur at lower combustion temperatures.[6][7] Incineration at temperatures around 1200 K is recommended for the safe disposal of halogenated compounds.[6][7]
Disposal Workflow for this compound
Caption: Disposal workflow for this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. This compound | C12H9Br | CID 16329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 2-Brom-biphenyl 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. madridge.org [madridge.org]
- 7. researchgate.net [researchgate.net]
Essential Safety and Logistics for Handling 2-Bromobiphenyl
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Bromobiphenyl, including operational and disposal plans.
Hazard Summary: this compound is considered a hazardous chemical.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] It is crucial to handle this compound with appropriate personal protective equipment and in a controlled environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended. | To prevent skin contact and absorption.[2][4] |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US). A face shield is also recommended. | To protect against splashes that can cause serious eye damage.[2][5] |
| Skin and Body Protection | A lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or increased splash potential, a chemical-resistant apron is advised. | To minimize skin exposure.[2][4] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of vapors or mists.[5] |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.
1. Preparation:
-
Don PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Ensure Ventilation: Work in a well-ventilated area. A certified chemical fume hood is strongly recommended.[2]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are in close proximity to the workstation.[2]
-
Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
2. Handling:
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[5]
-
Avoid Inhalation: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
Weighing and Transferring: Conduct all weighing and transferring of this compound within the fume hood to contain any vapors or spills.
-
Wash Hands: Wash face, hands, and any exposed skin thoroughly after handling.[2]
3. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2]
-
Ingestion: Clean mouth with water and get medical attention.[2]
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[1][2]
-
Protect from light and store in a refrigerator.[3]
Disposal:
-
Waste Collection: Dispose of contents and container to an approved waste disposal plant.[2]
-
Regulations: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
-
Spill Cleanup: In case of a spill, soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and keep in suitable, closed containers for disposal.[2] Do not let the chemical enter the environment.[2]
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
